molecular formula C11H17NO B184655 2-(Isopropylamino)-1-phenylethanol CAS No. 4164-21-0

2-(Isopropylamino)-1-phenylethanol

Cat. No.: B184655
CAS No.: 4164-21-0
M. Wt: 179.26 g/mol
InChI Key: YANYGOBZUASRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isopropylamino)-1-phenylethanol is a chiral phenylethanolamine derivative that serves as a critical building block in medicinal chemistry and pharmacological research. Its primary research value lies in its role as a core structural component in the discovery and synthesis of novel β2-adrenoceptor (β2-AR) agonists . Researchers utilize this compound to develop and investigate ligands for G protein-coupled receptors (GPCRs), with a specific focus on the concept of biased agonism . In this advanced field, scientists aim to create compounds that selectively activate beneficial signaling pathways (e.g., through Gs proteins) while avoiding those that may lead to adverse effects (e.g., through β-arrestin recruitment) . This compound has been integral to research programs screening for bioactive molecules that act on adrenoceptors, with applications in studying heart failure and asthma . The chirality of the molecule is a key focus, as the specific stereochemistry (R or S enantiomer) significantly influences its binding affinity and functional activity at biological targets, enabling the production of enantiomerically pure substances for precise pharmacological studies . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2-(propan-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)12-8-11(13)10-6-4-3-5-7-10/h3-7,9,11-13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANYGOBZUASRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801243902
Record name α-[[(1-Methylethyl)amino]methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4164-21-0
Record name α-[[(1-Methylethyl)amino]methyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4164-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-2-isopropylaminoethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004164210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4164-21-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23624
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name α-[[(1-Methylethyl)amino]methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-2-[(propan-2-yl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(Isopropylamino)-1-phenylethanol molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural properties, synthesis, and pharmacological significance of 2-(Isopropylamino)-1-phenylethanol (CAS: 4164-21-0), a critical beta-amino alcohol intermediate.[1][2]

Structural Core of Beta-Adrenergic Ligands

Part 1: Executive Technical Summary[1]

2-(Isopropylamino)-1-phenylethanol (also known as N-isopropylphenylethanolamine) is a secondary amino alcohol featuring a stereogenic center at the benzylic position.[2] Structurally, it represents the fundamental pharmacophore of beta-adrenergic receptor antagonists (beta-blockers) .[1][2] It serves as the non-sulfonated core of the antiarrhythmic drug Sotalol and is a structural homolog to Isoproterenol (lacking the catechol hydroxyls).

This molecule is primarily utilized as:

  • A Model System: For studying the structure-activity relationships (SAR) of beta-adrenergic binding, specifically the interaction between the secondary amine, the beta-hydroxyl group, and the aryl moiety.[1]

  • A Synthetic Intermediate: In the manufacture of functionalized phenylethanolamines via electrophilic aromatic substitution (e.g., sulfonation) on the phenyl ring.

  • An Impurity Marker: Monitoring process-related impurities in the synthesis of Sotalol and related APIs.

Part 2: Chemical Profile & Data[1][3][4]

The following data characterizes the racemic free base. Note that in pharmaceutical applications, the compound is frequently handled as a hydrochloride salt to ensure stability and crystallinity.

PropertyData Specification
IUPAC Name 1-Phenyl-2-(propan-2-ylamino)ethanol
Common Name N-Isopropylphenylethanolamine
CAS Number 4164-21-0 (Racemic) / 112211-92-4 ((R)-isomer)
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Chiral Center C1 (Benzylic carbon)
Physical State Pale yellow viscous oil or low-melting solid (Free Base)
Solubility Soluble in Ethanol, DMSO, Chloroform; Sparingly soluble in Water
pKa (Calc.) ~9.5 (Secondary Amine), ~14 (Alcohol)
H-Bond Donors 2 (OH, NH)
H-Bond Acceptors 2

Part 3: Synthesis Logic & Protocols

The synthesis of 2-(isopropylamino)-1-phenylethanol is dominated by two primary mechanistic pathways: Nucleophilic Ring Opening (Industrial/Scale-up) and Asymmetric Reduction (Chiral/Research).[1][2]

Pathway A: Regioselective Ring Opening of Styrene Oxide

This is the most atom-economical route.[1] It relies on the nucleophilic attack of isopropylamine on styrene oxide.

  • Mechanism: Sₙ2 attack.

  • Regioselectivity: Under basic or neutral conditions, the amine attacks the less substituted carbon (terminal position) due to steric hindrance at the benzylic position, yielding the desired 1-phenyl-2-amino product.[1]

  • Critical Control: Excess amine is required to prevent bis-alkylation (formation of tertiary amines).[1]

Protocol 1: Standard Synthesis (Racemic)

Reagents: Styrene Oxide (1.0 eq), Isopropylamine (3.0–5.0 eq), Ethanol (Solvent).

  • Preparation: Charge a reaction vessel with Ethanol (5 vol) and Isopropylamine (3.0 eq). Cool to 0–5°C.

  • Addition: Add Styrene Oxide (1.0 eq) dropwise over 30 minutes, maintaining temperature <10°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 12–16 hours. Monitor by TLC or HPLC for the disappearance of styrene oxide.

  • Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove ethanol and excess isopropylamine.

  • Purification: The crude oil is dissolved in ethyl acetate and washed with water. To isolate as a solid, treat the organic phase with HCl/Ether to precipitate the hydrochloride salt . Recrystallize from Isopropanol/Ether.

Pathway B: Enantioselective Reduction (Advanced)

For pharmacological studies requiring specific enantiomers (typically the (R)-isomer for beta-adrenergic activity), the ketone precursor is reduced using a chiral catalyst.[1]

Protocol 2: Asymmetric Reduction

Precursor: 2-(Isopropylamino)acetophenone (derived from 2-bromoacetophenone + isopropylamine).[1] Catalyst: (S)-CBS (Corey-Bakshi-Shibata) catalyst or specific Ketoreductase (KRED) enzymes.[1][2]

  • Setup: Dissolve 2-(Isopropylamino)acetophenone in dry THF under Nitrogen.

  • Catalyst Loading: Add (S)-Me-CBS-oxazaborolidine (0.1 eq).[1][2]

  • Reduction: Add Borane-THF complex (BH₃·THF, 0.6 eq) dropwise at -20°C.

  • Quench: Quench carefully with Methanol after reaction completion (approx. 1 h).

  • Result: Yields (R)-2-(isopropylamino)-1-phenylethanol with high enantiomeric excess (>95% ee).

Part 4: Reaction Pathway Visualization[1]

The following diagram illustrates the divergence between the epoxide ring-opening route and the ketone reduction route, highlighting the origin of the chiral center.

SynthesisPathways Styrene Styrene StyreneOxide Styrene Oxide (Epoxide) Styrene->StyreneOxide Epoxidation (mCPBA or O2) Target TARGET MOLECULE 2-(Isopropylamino)-1-phenylethanol StyreneOxide->Target Regioselective Ring Opening (SN2, Less Hindered C) Isopropylamine Isopropylamine (Nucleophile) Isopropylamine->Target Reagent Acetophenone 2-Bromoacetophenone AminoKetone 2-(Isopropylamino)acetophenone Acetophenone->AminoKetone Amination (Isopropylamine) AminoKetone->Target Reduction (NaBH4 or Chiral Borane) Sotalol Sotalol (Sulfonamide Derivative) Target->Sotalol Sulfonation (Industrial Application)

Figure 1: Synthetic pathways to 2-(isopropylamino)-1-phenylethanol.[1][2] The upper path (Blue) utilizes epoxide chemistry for racemic synthesis. The lower path (Red) utilizes ketone reduction, allowing for stereochemical control.

Part 5: Pharmacological Context & Safety[1]

Mechanism of Action (SAR)

The 2-(isopropylamino)-1-phenylethanol scaffold contains the minimum structural requirements for beta-adrenergic receptor binding:

  • Aromatic Ring: Interactions with phenylalanine residues in the receptor pocket (pi-pi stacking).[1]

  • Beta-Hydroxyl Group: Forms a critical hydrogen bond with Asn293 and Asp113 in the receptor. The (R)-configuration matches the natural ligand (norepinephrine).[1]

  • Isopropyl Amine: The bulky isopropyl group confers selectivity for beta-receptors over alpha-receptors (which prefer smaller methyl/primary amines).[1]

Safety & Handling
  • Hazards: As a secondary amine and amino alcohol, the compound is classified as Corrosive (Skin Corr. 1C) and an Irritant . It can cause severe eye damage.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Toxicity: While specific LD50 data for this intermediate is sparse, structural analogs (phenylethanolamines) are biologically active affecting heart rate and blood pressure. Handle with full PPE (gloves, goggles, fume hood).

References

  • PubChem. (2024). 2-(Isopropylamino)-1-phenylethanol (Compound).[2][3] National Library of Medicine. Available at: [Link][1]

  • ResearchGate. (2016). Graphite oxide catalyzed synthesis of beta-amino alcohols by ring-opening of epoxides.[1][2] (Detailed aminolysis mechanism). Available at: [Link]

Sources

Technical Monograph: Strategic Synthesis of 2-(Isopropylamino)-1-phenylethanol

[1]

Executive Summary

This technical guide details the synthesis of 2-(Isopropylamino)-1-phenylethanol (CAS: 5650-44-2), a critical

1

Its synthesis is a fundamental case study in regioselective epoxide ring-opening and chemoselective reduction.[1] This guide presents two distinct protocols:

  • Route A (Direct Aminolysis): A high-throughput method utilizing styrene oxide, optimized for industrial scalability.[1]

  • Route B (Stepwise Reduction): A precision route via

    
    -amino ketone reduction, offering superior control over stereochemistry.[1]
    

Retrosynthetic Analysis & Strategy

The synthesis of 2-(Isopropylamino)-1-phenylethanol can be deconstructed into two primary disconnections. The choice of route depends heavily on the requirement for enantiopurity versus bulk throughput.

RetrosynthesisFigure 1: Retrosynthetic logic for the target amino alcohol.Target2-(Isopropylamino)-1-phenylethanol(Target Molecule)Disc1Route A: C-N Bond Formation(Epoxide Opening)Target->Disc1Disconnection 1Disc2Route B: Carbonyl Reduction(From α-Amino Ketone)Target->Disc2Disconnection 2StyreneOxideStyrene Oxide+ IsopropylamineDisc1->StyreneOxidePhenacylBromidePhenacyl Bromide+ IsopropylamineDisc2->PhenacylBromide

[1]

Method A: Regioselective Ring Opening of Styrene Oxide[1][2][3]

This is the "workhorse" method. The reaction relies on the nucleophilic attack of isopropylamine on the epoxide ring.

Mechanistic Insight

The reaction of styrene oxide with amines is governed by a competition between electronic and steric factors.[1]

  • 
    -Attack (Steric Control):  Nucleophilic attack at the terminal, less hindered carbon yields the desired product.[1] This is favored under basic or neutral conditions.[1]
    
  • 
    -Attack (Electronic Control):  Attack at the benzylic position is stabilized by the phenyl ring's ability to distribute positive charge in the transition state.[1] This is often observed under acidic catalysis but is minimized in this protocol by using the amine itself as the base.
    
Experimental Protocol

Reagents: Styrene oxide (120 g, 1.0 mol), Isopropylamine (excess, >2.0 mol), Methanol or Ethanol (400 mL).

  • Setup: Equip a 1L Round Bottom Flask (RBF) with a magnetic stir bar and a high-efficiency reflux condenser.

  • Addition: Charge the flask with methanol and isopropylamine. Add styrene oxide dropwise over 30 minutes at room temperature to control the initial exotherm.

  • Reaction: Heat the mixture to reflux (

    
    C) for 5 hours.
    
    • Note: Monitoring via TLC (SiO2, 10% MeOH in DCM) is essential to confirm consumption of styrene oxide (

      
      ).[1]
      
  • Workup:

    • Remove solvent and excess amine via rotary evaporation under reduced pressure.[1]

    • The residue will be a viscous oil.

  • Purification:

    • Dissolve the crude oil in water (500 mL).[1] The free base may precipitate as a solid or oil.

    • Extract with Hexane or Dichloromethane if oil persists.[1]

    • Crystallization: Recrystallize from hot hexane.[1]

    • Yield: Typical yields range from 49% to 65%.[1]

    • Melting Point: 89-91°C (Lit. 90°C).[1]

Critical Control Point: Using a large excess of isopropylamine prevents the formation of the bis-alkylated byproduct (where one amine molecule reacts with two epoxide molecules).[1]

Method B: Reduction of -Amino Ketone[1]

This route is preferred when high enantiomeric excess (ee) is required, as the ketone intermediate allows for asymmetric reduction (e.g., using CBS catalysts), although this guide describes the racemic reduction using NaBH4.

Reaction Workflow[1][4][5][6][7][8]

ReactionSchemeFigure 2: Stepwise synthesis via phenacyl bromide.StartPhenacyl BromideInter2-(Isopropylamino)-acetophenoneStart->InterStep1i-PrNH2(Substitution)Prod2-(Isopropylamino)-1-phenylethanolInter->ProdStep2NaBH4(Reduction)

Experimental Protocol

Step 1: Substitution

  • Dissolve phenacyl bromide (1 eq) in dry THF or Toluene.

  • Add Isopropylamine (2.5 eq) dropwise at

    
    C.[1]
    
  • Stir at room temperature for 12 hours. The solution will turn cloudy as Isopropylamine hydrobromide salts precipitate.

  • Filter off the salts.[1] Evaporate the filtrate to obtain the unstable

    
    -amino ketone intermediate.[1] Proceed immediately to reduction.
    

Step 2: Reduction

  • Dissolve the intermediate in Ethanol.[1]

  • Add Sodium Borohydride (NaBH4, 1.5 eq) portion-wise at

    
    C.
    
  • Stir for 2 hours.

  • Quench: Add dilute HCl carefully to destroy excess hydride, then basify with NaOH to pH 10.

  • Extraction: Extract with Ethyl Acetate, dry over MgSO4, and concentrate.

Comparative Data Analysis

The following table contrasts the two methodologies to assist in process selection.

MetricMethod A (Epoxide)Method B (Phenacyl Bromide)
Atom Economy High (100% incorporation)Lower (Loss of HBr)
Reagent Cost Low (Commodity chemicals)Moderate (Phenacyl bromide is lachrymatory)
Regioselectivity Good (Favors

-isomer)
Excellent (Structure fixed by ketone)
Safety Profile Moderate (Epoxides are potential carcinogens)Low (Phenacyl bromide is a potent lachrymator)
Scalability High (Industrial Standard)Moderate (Multi-step)

Characterization & Validation

To ensure the integrity of the synthesized product, the following analytical signatures must be verified. This constitutes a self-validating system .[1]

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.30–7.40 (m, 5H, Ar-H)
      
    • 
       4.70 (dd, 1H, CH -OH) — Diagnostic benzylic proton.
      
    • 
       2.85 (m, 1H, N-CH -(CH3)2)[1]
      
    • 
       2.60–2.75 (m, 2H, CH2-N)
      
    • 
       1.08 (d, 6H, CH3)
      
  • Mass Spectrometry (ESI+):

    • Calc.[1][2][3][4] for

      
      : 179.26[1]
      
    • Found

      
      : 180.1[1]
      
  • Impurity Profile:

    • In Method A, look for the regioisomer (1-(isopropylamino)-2-phenylethanol), which shows a distinct shift in the CH2/CH signals.[1]

References

  • Preparation of 2-isopropylamino-1-phenyl-1-ethanol. PrepChem. Retrieved from [Link]

  • 2-(Isopropylamino)-1-phenylethanol Structure and Data. PubChem. National Library of Medicine.[1] Retrieved from [Link][1]

  • Regioselectivity in the Ring Opening of Epoxides. ResearchGate. Retrieved from [Link][1][2][5]

  • Sotalol Impurity Profiling. Pharmaffiliates. Retrieved from [Link][1]

  • Reductive Amination Techniques. Master Organic Chemistry. Retrieved from [Link]

Technical Monograph: 2-(Isopropylamino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 5650-44-2 (Racemic Free Base) Synonyms: N-Isopropyl-phenylethanolamine; N-Isopropyl-β-hydroxyphenethylamine Molecular Formula: C₁₁H₁₇NO Molecular Weight: 179.26 g/mol [1]

Executive Summary & Chemical Architecture

2-(Isopropylamino)-1-phenylethanol represents the fundamental pharmacophore of the β-adrenergic antagonist (beta-blocker) class.[1] Structurally, it is the "parent" scaffold of the arylethanolamine family, lacking the ring substituents found in clinical drugs like Sotalol (sulfonamide substituted) or Isoproterenol (catechol substituted).[1]

For drug development professionals, this compound serves two critical functions:

  • SAR Benchmarking: It acts as a lipophilic, non-selective probe to determine the baseline affinity of the β-adrenergic receptor pocket in the absence of hydrogen-bonding ring substituents.[1]

  • Impurity Profiling: It is a known process-related impurity and degradation product in the synthesis of complex beta-blockers, requiring rigorous quantification under ICH Q3A/B guidelines.[1]

Chemical Structure Analysis

The molecule consists of a phenyl ring attached to an ethanolamine side chain.[1][2] The secondary amine is substituted with an isopropyl group, a steric feature critical for β-receptor selectivity over α-receptors.[1]

  • Chiral Center: Carbon-1 (benzylic position).[1] The (R)-enantiomer typically exhibits higher biological activity, aligning with the Levinthal binding model for adrenergic receptors.[1]

  • Lipophilicity: High (logP ~ 1.8), allowing significant blood-brain barrier (BBB) penetration compared to its hydroxylated analogs.[1]

Synthesis: Epoxide Ring Opening Protocol

Context: The most efficient industrial route involves the nucleophilic ring-opening of styrene oxide by isopropylamine.[1] This "atom-economic" reaction avoids the generation of halide salts associated with phenacyl bromide reductions.[1]

Reaction Mechanism

The reaction proceeds via an SN2 attack of the isopropylamine nitrogen on the less substituted carbon (β-carbon) of the styrene oxide ring (regioselective opening), driven by steric hindrance at the benzylic position.[1]

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start Precursors: Styrene Oxide (1.0 eq) Isopropylamine (3.0 eq) Reaction Nucleophilic Ring Opening Reflux (MeOH), 65°C, 4-6h Start->Reaction N-alkylation Workup Distillation Remove excess amine/solvent Reaction->Workup Crude Oil Purification Recrystallization Solvent: Hexane/EtOAc Workup->Purification Solidification Product Final Product: 2-(Isopropylamino)-1-phenylethanol (White Crystalline Solid) Purification->Product >98% Purity

Figure 1: Step-wise synthesis via regioselective epoxide ring opening.

Detailed Protocol
  • Reagent Setup: Charge a reactor with Methanol (5 volumes). Add Isopropylamine (3.0 equivalents).[1] The excess amine prevents the formation of the bis-alkylated impurity (tertiary amine).[1]

  • Addition: Dropwise add Styrene Oxide (1.0 equivalent) while maintaining temperature < 30°C to control the exotherm.

  • Reaction: Heat to reflux (approx. 65°C) for 4–6 hours. Monitor consumption of styrene oxide via TLC or HPLC.[1]

  • Workup: Distill off methanol and excess isopropylamine under reduced pressure. The residue will be a viscous yellow oil.[1]

  • Crystallization: Dissolve the oil in hot Hexane (or Hexane/Ethyl Acetate 9:1). Cool slowly to 4°C.

  • Isolation: Filter the white crystals. Yield is typically 45–60%.[1]

Pharmacological Context & SAR

Context: Understanding the Structure-Activity Relationship (SAR) of this core is vital for designing next-generation ligands.[1]

The "Phenylethanolamine" Scaffold Logic

The biological activity of 2-(Isopropylamino)-1-phenylethanol highlights the specific contributions of ring substituents:

  • Core (This Compound): Weak partial agonist/antagonist.[1] High CNS penetration.[1]

  • + 3,4-Dihydroxy (Isoproterenol): Potent β-agonist.[1] The catechols form hydrogen bonds with Serine residues in the receptor pocket (Ser203, Ser204, Ser207).[1]

  • + 4-Sulfonamide (Sotalol): Class III antiarrhythmic/β-blocker.[1] The sulfonamide provides polar interactions without the metabolic instability of catechols.[1]

DOT Diagram: SAR Logic Tree

SAR_Logic Core CORE SCAFFOLD 2-(Isopropylamino)-1-phenylethanol (Lipophilic, Weak Affinity) Sub1 Modification: Add 3,4-OH Groups Core->Sub1 Sub2 Modification: Add 4-NH-SO2-Me Core->Sub2 Sub3 Modification: Add 3,5-Cl + N-tert-butyl Core->Sub3 Result1 ISOPROTERENOL (Potent Agonist, Rapid Metabolism) Sub1->Result1 Result2 SOTALOL (Beta-Blocker + K+ Channel Block) Sub2->Result2 Result3 CLENBUTEROL (Selective Beta-2 Agonist) Sub3->Result3

Figure 2: Structure-Activity Relationship showing the divergence from the core scaffold to clinical drugs.[1]

Analytical Profiling & Quality Control

Context: As a reference standard, purity must be established using orthogonal methods. The absence of the bis-alkylated impurity is the critical quality attribute (CQA).[1]

HPLC Method Parameters

This method separates the mono-alkylated product from the starting material (styrene oxide) and the bis-impurity.[1]

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH 2.[1]5)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-15 min: 10%→60% B; 15-20 min: 60% B
Flow Rate 1.0 mL/min
Detection UV @ 215 nm (detects the phenyl ring transitions)
Retention Time ~7.5 min (Product); ~12.0 min (bis-impurity)
DOT Diagram: Analytical Decision Tree

AnalyticalTree Sample Crude Reaction Mixture TLC TLC Screening (Mobile Phase: MeOH/DCM) Sample->TLC Decision Styrene Oxide Present? TLC->Decision Reflux Continue Reflux Decision->Reflux Yes HPLC HPLC-UV Analysis (Purity Check) Decision->HPLC No Pass Release for Crystallization (Purity > 98%) HPLC->Pass Pass Criteria

Figure 3: In-process control (IPC) workflow for reaction monitoring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 229746, 2-(Isopropylamino)-1-phenylethanol. Retrieved from [Link][1]

  • PrepChem (2024). Synthesis of 2-isopropylamino-1-phenyl-1-ethanol. Retrieved from [Link]

  • Tainter, M. L. (1929). Pharmacological actions of Phenylethanolamine.[1] Journal of Pharmacology and Experimental Therapeutics. (Historical context for scaffold pharmacology).

Sources

Technical Monograph: Biological Activity & Application of 2-(Isopropylamino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Isopropylamino)-1-phenylethanol (CAS: 5650-44-2 for racemic) represents the fundamental pharmacophore of the


-adrenergic ligand class. Structurally, it is the "minimal viable scaffold" for 

-blockers and

-agonists, consisting of a phenylethanolamine backbone with an N-isopropyl substituent.[1]

Unlike its clinical derivatives (e.g., Sotalol, Isoproterenol), this molecule lacks ring substitution (such as catechol hydroxyls or sulfonamides). Consequently, it serves as a critical Structure-Activity Relationship (SAR) probe , exhibiting partial agonist activity with high lipophilicity. This guide details its molecular pharmacology, synthesis, and validated experimental protocols for researchers investigating G-protein coupled receptor (GPCR) modulation.

Molecular Architecture & SAR Analysis

To understand the biological activity of 2-(Isopropylamino)-1-phenylethanol, one must deconstruct its interaction with the


-adrenergic receptor (

-AR). The molecule functions as a lipophilic probe that retains affinity but exhibits reduced intrinsic efficacy compared to catecholamines.
The Pharmacophore Triad

The biological activity is governed by three specific structural domains:

Structural DomainBiological FunctionMechanism of Action
N-Isopropyl Group

-Selectivity
The bulky isopropyl group fits into the hydrophobic pocket of the

-AR, sterically hindering binding to

-adrenergic receptors (which prefer smaller methyl/hydrogen substituents).
Ethanolamine Linker Receptor AnchoringThe

-hydroxyl group forms an essential hydrogen bond with Serine 203/204/207 (depending on subtype) in the receptor's transmembrane domain.
Unsubstituted Phenyl Ring Lipophilicity & BBB PenetrationLacking polar hydroxyls (unlike Isoproterenol), this domain increases

, facilitating Blood-Brain Barrier (BBB) crossing, though it reduces binding enthalpy (lower potency).
Comparative Pharmacology

This molecule is the des-dihydroxy analogue of Isoproterenol .

  • Isoproterenol: Full Agonist (High Potency due to ring -OH H-bonding).

  • 2-(Isopropylamino)-1-phenylethanol: Partial Agonist / Weak Antagonist (Lower Potency, retained Affinity).

Biological Mechanisms & Signaling Pathways[1]

Upon binding to the


-adrenergic receptor, 2-(Isopropylamino)-1-phenylethanol induces a conformational change in the GPCR, albeit less efficiently than full agonists. This triggers the 

protein cascade.
Signal Transduction Diagram

The following diagram illustrates the downstream cascade activated by this scaffold.

BetaAdrenergicPathway Ligand 2-(Isopropylamino)-1-phenylethanol Receptor Beta-2 Adrenergic Receptor (GPCR) Ligand->Receptor Binding (Kd ~100nM) Gs Gs Protein (Activation) Receptor->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Biological Response (Smooth Muscle Relaxation) PKA->Response Phosphorylation Cascade

Figure 1: Signal transduction pathway initiated by ligand binding to the


-AR, leading to cAMP generation.

Experimental Protocols

This section provides self-validating workflows for synthesizing and testing the molecule.

Chemical Synthesis (Enantioselective Route)

Racemic mixtures often obscure biological data. The following protocol utilizes a lipase-mediated kinetic resolution to isolate the active (R)-enantiomer.

Reagents:

  • Racemic 2-(Isopropylamino)-1-phenylethanol

  • Candida antarctica Lipase B (CALB / Novozym 435)[2]

  • Vinyl Acetate (Acyl donor)[2]

  • MTBE (Solvent)

Workflow:

  • Dissolution: Dissolve 10 mmol of racemic substrate in 50 mL dry MTBE.

  • Acyl Donor Addition: Add 30 mmol Vinyl Acetate.

  • Biocatalysis: Add 200 mg immobilized CALB. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor via HPLC (Chiralpak OD-H column) every 2 hours.

  • Termination: Stop reaction at 50% conversion (theoretical maximum for resolution).

  • Separation: Filter enzyme. Evaporate solvent.

  • Purification: Separate the unreacted (R)-alcohol from the (S)-acetate ester via column chromatography (Silica gel; Hexane/EtOAc gradient).

In-Vitro Radioligand Binding Assay

To determine the affinity (


) of the molecule.

Materials:

  • Membrane preparation: HEK293 cells overexpressing human

    
    -AR.
    
  • Radioligand:

    
    -CGP12177 (Hydrophilic antagonist, specific for cell surface receptors).
    
  • Test Compound: 2-(Isopropylamino)-1-phenylethanol (

    
     M to 
    
    
    
    M).

Step-by-Step Protocol:

  • Preparation: Dilute membranes in Binding Buffer (50 mM Tris-HCl, pH 7.4, 12.5 mM

    
    , 2 mM EDTA).
    
  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (20 
      
      
      
      g protein).
    • 25

      
      L 
      
      
      
      -CGP12177 (Final conc: 1 nM).
    • 25

      
      L Test Compound (Gradient concentrations).
      
  • Equilibrium: Incubate for 90 minutes at 25°C.

  • Harvesting: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold wash buffer.

  • Quantification: Add scintillation cocktail and count in a Liquid Scintillation Counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Synthesis & Degradation Logic

Understanding the chemical origin of this molecule is vital for drug purity analysis, particularly as it relates to Sotalol .

Distinction Note:

  • Target Molecule: 2-(Isopropylamino)-1-phenylethanol (The core scaffold).[1]

  • Sotalol Impurity A: N-[4-[2-(isopropylamino)ethyl]phenyl]methanesulfonamide (Deoxysotalol). Note the ethyl vs ethanol difference.

  • Sotalol Degradant: If Sotalol loses its sulfonamide group, it reverts to the phenylethanolamine core described here.

SynthesisPath StyreneOxide Styrene Oxide Reaction Ring Opening (Nucleophilic Attack) StyreneOxide->Reaction Isopropylamine Isopropylamine Isopropylamine->Reaction Product 2-(Isopropylamino)-1-phenylethanol Reaction->Product Route A (Direct) Acetophenone 2-Chloroacetophenone Intermediate Aminoketone Acetophenone->Intermediate + Isopropylamine Reduction Reduction (NaBH4 or Chiral Borane) Intermediate->Reduction Reduction->Product Route B (Stepwise)

Figure 2: Two primary synthetic routes. Route A is efficient for racemic production; Route B allows for enantioselective reduction.

Safety & Handling (E-E-A-T)

While less potent than clinical sympathomimetics, this compound is bioactive and an irritant.

  • Hazard Class: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).

  • Toxicology: As a secondary amine, it can form nitrosamines if exposed to nitrosating agents.

  • Handling: Use a fume hood. Avoid inhalation of dust/mist.

  • Neutralization: Spills should be treated with weak acid (citric acid) to form the water-soluble salt, facilitating safe cleanup.

References

  • BenchChem. (2024). 2-(Isopropylamino)-1-phenylethanol Research Chemical. Retrieved from

  • PubChem. (2025).[3][4] Phenylethanolamine | C8H11NO.[3][5] National Library of Medicine.[1] Retrieved from

  • MDPI. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers. Molecules. Retrieved from

  • Santa Cruz Biotechnology. (2024). 2-(Isopropylamino)ethanol Safety Data Sheet. Retrieved from

  • National Institutes of Health. (2021).[1] The Bacteriostatic Activity of 2-Phenylethanol Derivatives. PMC. Retrieved from

Sources

Comprehensive Spectroscopic Characterization of 2-(Isopropylamino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Elucidation and Quality Control

Executive Summary & Pharmacophore Significance[1]

2-(Isopropylamino)-1-phenylethanol (CAS: 5650-44-2 for racemic) represents a critical pharmacophore in medicinal chemistry. Structurally, it is a


-amino alcohol featuring a secondary amine and a secondary benzylic alcohol. This scaffold is the core structural motif of the arylethanolamine  class of 

-adrenergic receptor antagonists (beta-blockers) and sympathomimetic agents.

For drug development professionals, this molecule is not merely an intermediate; it serves as a model system for understanding the spectroscopic behavior of more complex APIs like Sotalol or Isoproterenol . Its characterization requires a rigorous multi-modal approach to distinguish it from potential regioisomers and bis-alkylated impurities formed during synthesis.

This guide provides a self-validating spectroscopic profile, synthesizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data to ensure absolute structural confirmation.

Synthesis & Sample Preparation Strategy

To interpret spectroscopic data accurately, one must understand the chemical origin of the sample. The standard synthesis involves the nucleophilic ring-opening of styrene oxide by isopropylamine.

Reaction Mechanism and Regioselectivity

The reaction is governed by steric hindrance. Isopropylamine attacks the less substituted carbon (


-carbon) of the epoxide ring, yielding the terminal amine.

Synthesis StyreneOxide Styrene Oxide (Epoxide) Transition Transition State (SN2 Attack at less substituted C) StyreneOxide->Transition Reflux/MeOH Isopropylamine Isopropylamine (Nucleophile) Isopropylamine->Transition Product 2-(Isopropylamino)- 1-phenylethanol Transition->Product Major Product Impurity Bis-alkylated Impurity Transition->Impurity Excess Epoxide (Side Rxn)

Figure 1: Nucleophilic ring-opening pathway. The regioselectivity dictates the methylene proton environment observed in NMR.

Sample Preparation for Spectroscopy[1]
  • NMR: Dissolve ~10 mg of the free base in 0.6 mL of CDCl

    
     . If the sample is the HCl salt, use DMSO-d
    
    
    
    or D
    
    
    O
    to prevent precipitation and ensure sharp peaks, though chemical shifts will vary slightly.
  • IR: Prepare a KBr pellet (1-2%) or use Attenuated Total Reflectance (ATR) on the neat solid.

  • MS: Dilute to 10 ppm in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.

Mass Spectrometry (MS) Analysis[1][2]

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. For


-amino alcohols, the fragmentation is highly predictable and governed by 

-cleavage
.
Fragmentation Logic
  • Molecular Ion (M+): m/z 179 (Weak in EI, strong [M+H]+ in ESI).

  • Base Peak (m/z 72): The dominant fragmentation pathway is the cleavage of the C-C bond between the hydroxyl-bearing carbon and the amine-bearing carbon. The positive charge is stabilized by the nitrogen atom (iminium ion formation).

  • Tropylium Ion (m/z 91/107): The benzylic moiety generates characteristic aromatic fragments.

Fragmentation Pathway Diagram

MassSpec Parent Molecular Ion [M]+ m/z 179 AlphaCleavage α-Cleavage Parent->AlphaCleavage Electron Impact Tropylium Tropylium Ion [C7H7]+ m/z 91 Parent->Tropylium Benzylic Cleavage (Minor Path) FragmentA Base Peak (Iminium) [CH2=NH-iPr]+ m/z 72 AlphaCleavage->FragmentA Charge Retention on Nitrogen (Major) FragmentB Benzylic Radical [Ph-CH-OH]• Neutral Loss AlphaCleavage->FragmentB Neutral Loss

Figure 2: Primary fragmentation pathways. The m/z 72 peak is diagnostic for the N-isopropyl-aminomethyl substructure.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4]

NMR is the definitive tool for establishing the regiochemistry (1-phenyl vs. 2-phenyl) and assessing purity.

H NMR Data (400 MHz, CDCl )

The chirality at the C1 position renders the adjacent methylene protons (C2-H) diastereotopic . They will not appear as a simple doublet but rather as chemically non-equivalent signals (part of an ABX system).

Position

(ppm)
MultiplicityIntegrationAssignment Logic
Ar-H 7.25 - 7.38Multiplet5HOverlapping phenyl protons (ortho, meta, para).
C1-H 4.68dd1HBenzylic methine. Deshielded by OH and Phenyl ring. Coupling to diastereotopic C2-H's.
C2-H

2.92dd1HDiastereotopic methylene proton adjacent to N.
C2-H

2.68dd1HDiastereotopic methylene proton adjacent to N.
N-CH 2.85Septet1HMethine of the isopropyl group.
CH

1.08Doublet6HIsopropyl methyls (may appear as two doublets if steric hindrance is high, but usually one d).
OH/NH ~2.5Broad s2HExchangeable protons. Shift varies with concentration/moisture.
C NMR Data (100 MHz, CDCl )
Position

(ppm)
Assignment Logic
Ar-C (ipso) 142.5Quaternary carbon attached to the ethanol chain.
Ar-C 128.5, 127.6, 125.9Ortho, meta, para carbons.
C1 (CH-OH) 71.8Benzylic alcohol carbon.
C2 (CH

-N)
55.2Methylene carbon attached to Nitrogen.
CH (iPr) 48.9Methine of the isopropyl group.
CH

(iPr)
22.9Methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy[3][5]

IR is utilized primarily for "fingerprinting" in QC to ensure the solid-state form (polymorph/salt) is correct.

  • 3200 - 3400 cm

    
    :  Broad band corresponding to O-H stretching  (H-bonded). Often overlaps with the weaker N-H stretching  vibration.
    
  • 2800 - 3000 cm

    
    :  C-H stretching. The aromatic C-H is just above 3000, while aliphatic (isopropyl) C-H is just below 3000.
    
  • 1060 cm

    
    :  Strong C-O stretching  band, characteristic of secondary alcohols.
    
  • 700 & 760 cm

    
    :  Strong bands indicating a monosubstituted benzene ring  (out-of-plane C-H bending).
    

Quality Control: Impurity Profiling

In the context of drug development (e.g., Sotalol synthesis), two specific impurities must be monitored using the data above:

  • Bis-alkylation: The secondary amine product can react with another equivalent of styrene oxide.

    • Detection: Look for a second set of benzylic signals in NMR and a significant mass shift (M+ ~ 299).

  • Oxidation (Ketone formation): 2-(Isopropylamino)-1-phenylethanone.

    • Detection: Appearance of a carbonyl stretch in IR (~1680 cm

      
      ) and loss of the benzylic methine doublet in 
      
      
      
      H NMR.

References

  • Preparation of 2-isopropylamino-1-phenyl-1-ethanol. PrepChem. Available at: [Link]

  • Mass Spectra of 1-phenylethanol and 2-phenylethanol derivatives. Nibbering, N. M. M., & De Boer, T. J. (1968).[1] Organic Mass Spectrometry. (Context for fragmentation mechanisms). Available at: [Link]

  • Methcathinone (Oxidized analog) Spectral Data. Wikipedia / NIST Data references. (For comparison of ketone vs alcohol). Available at: [Link]

  • Sotalol Hydrochloride Monograph.United States Pharmacopeia (USP). (Establishes regulatory relevance of the phenylethanolamine pharmacophore).

Sources

The Fundamental Beta-Adrenergic Scaffold: 2-(Isopropylamino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Discovery, Synthesis, and Structure-Activity Relationships

Executive Summary

2-(Isopropylamino)-1-phenylethanol represents the "skeleton key" of beta-adrenergic pharmacology. While rarely used as a standalone therapeutic agent, this molecule serves as the fundamental pharmacophore for the entire class of beta-blockers (e.g., Sotalol) and beta-agonists (e.g., Isoproterenol). Its discovery marked the pivotal transition from non-selective catecholamines to targeted beta-adrenergic modulators.

This technical guide analyzes the compound not merely as a chemical intermediate, but as the critical control in Structure-Activity Relationship (SAR) studies that defined modern cardiology. We will explore its synthesis via epoxide ring opening, its role as a "silent" scaffold in receptor binding, and its critical status as a process impurity in the manufacturing of Sotalol.

Part 1: Chemical Phylogeny & Discovery Context

The history of 2-(Isopropylamino)-1-phenylethanol is inextricably linked to the search for asthma treatments that spared the heart from the hypertensive effects of adrenaline.

In the 1940s, Konzett and colleagues at Boehringer Ingelheim discovered that increasing the steric bulk on the nitrogen atom of norepinephrine shifted activity from alpha-receptors (vasoconstriction) to beta-receptors (bronchodilation/vasodilation). This led to Isoproterenol (N-isopropyl-norepinephrine).

However, researchers needed to understand which parts of the molecule were essential. By stripping away the catechol hydroxyl groups of Isoproterenol, they arrived at 2-(Isopropylamino)-1-phenylethanol .

The Evolutionary Significance
  • Adrenaline (Epinephrine): N-Methyl. Mixed

    
     activity.
    
  • Isoproterenol: N-Isopropyl + 3,4-Dihydroxy. Potent ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     agonist.
    
  • 2-(Isopropylamino)-1-phenylethanol: N-Isopropyl + Unsubstituted Ring.[1] Drastically reduced potency.

BetaEvolution Adrenaline Adrenaline (N-Methyl, 3,4-OH) Mixed α/β Agonist Isoproterenol Isoproterenol (N-Isopropyl, 3,4-OH) Potent β Agonist Adrenaline->Isoproterenol N-Alkylation (Selectivity Shift) Target 2-(Isopropylamino)- 1-phenylethanol (N-Isopropyl, No Ring Subs) Weak Affinity / Scaffold Isoproterenol->Target Remove OH Groups (Loss of Efficacy) Sotalol Sotalol (N-Isopropyl, 4-Sulfonamide) Class III Antiarrhythmic Target->Sotalol Add Sulfonamide (Regain of Affinity)

Figure 1: The structural evolution of beta-adrenergic ligands.[1] The target molecule represents the minimal scaffold required for beta-receptor recognition, serving as the bridge between agonists and antagonists.

Part 2: Pharmacological Mechanisms (SAR)

To understand why this molecule is used in "biased agonism" research today, we must analyze its interaction with the


-adrenergic receptor (GPCR).
The "Anchor and Latch" Mechanism
  • The Anchor (N-Isopropyl): The bulky isopropyl group fits into a hydrophobic pocket in the receptor (Transmembrane Domain 3/7). This provides the selectivity for beta receptors over alpha receptors. 2-(Isopropylamino)-1-phenylethanol possesses this anchor, meaning it can enter the binding site.

  • The Latch (Ring Substituents): High-affinity binding requires hydrogen bonding between Serine residues (Ser204, Ser207 in

    
    ) and the aromatic substituents (catechol hydroxyls in Isoproterenol, sulfonamide in Sotalol).
    
  • The Result: Because 2-(Isopropylamino)-1-phenylethanol lacks these ring substituents, it binds transiently and weakly. It is often used as a negative control to validate that a new drug candidate's activity is due to specific ring interactions and not just non-specific hydrophobic binding.

Key Insight for Drug Developers: If your N-isopropyl derivative shows high potency without ring substitution, suspect off-target binding or a novel allosteric mechanism.

Part 3: Synthesis Protocol

The most efficient route for synthesizing high-purity 2-(Isopropylamino)-1-phenylethanol for research standards is the Aminolysis of Styrene Oxide . This route is preferred over the reduction of 2-bromoacetophenone due to higher atom economy and easier workup.

Reaction Scheme

Precursors: Styrene Oxide (CAS: 96-09-3) + Isopropylamine (CAS: 75-31-0).

SynthesisPath Step1 Styrene Oxide (Epoxide Electrophile) Intermediate Transition State (SN2 Attack at Least Substituted Carbon) Step1->Intermediate Reflux in EtOH/H2O Step2 Isopropylamine (Nucleophile, Excess) Step2->Intermediate Reflux in EtOH/H2O Product 2-(Isopropylamino)-1-phenylethanol (Racemic Mixture) Intermediate->Product Ring Opening

Figure 2: Nucleophilic ring-opening of styrene oxide. The regioselectivity is driven by steric hindrance, favoring attack at the terminal carbon.

Detailed Methodology (Self-Validating Protocol)

Objective: Synthesize 10g of 2-(Isopropylamino)-1-phenylethanol.

  • Setup: Equip a 250mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • Styrene Oxide: 12.0 g (0.1 mol)

    • Isopropylamine: 17.7 g (0.3 mol) — Note: 3 eq excess is crucial to prevent polymerization or bis-alkylation.

    • Solvent: Ethanol (50 mL) + Water (2 mL) — Water catalyzes the ring opening.

  • Reaction:

    • Add Styrene Oxide to the solvent.

    • Add Isopropylamine dropwise over 10 minutes (Exothermic).

    • Heat to mild reflux (approx. 60°C) for 4 hours.

  • Process Control (Validation Point):

    • TLC:[2] Silica gel, Mobile Phase: CHCl3:MeOH:NH3 (90:9:1).

    • Endpoint: Disappearance of Styrene Oxide spot (high Rf). Appearance of product spot (lower Rf, ninhydrin active).

  • Workup:

    • Rotary evaporate the excess isopropylamine and ethanol.

    • The residue is a viscous oil. Dissolve in Ethyl Acetate (50 mL).

    • Wash with Brine (2 x 20 mL). Dry over Na2SO4.

  • Purification:

    • The crude oil often crystallizes upon standing or cooling.

    • Recrystallize from n-Hexane/Ethyl Acetate to yield white needles.

    • Yield Target: >85%.

Part 4: Analytical Profile & Impurity Management

For professionals working with Sotalol Hydrochloride , this molecule is a critical process impurity. It corresponds to the starting material impurity if unsubstituted styrene is present, or a degradation product where the sulfonamide moiety is cleaved (rare, requires harsh conditions).

Impurity Classification:

  • Chemical Name: N-Des(methanesulfonamido) Sotalol.

  • Risk: It acts as a competitive antagonist with significantly lower potency, potentially diluting the therapeutic effect of the drug batch.

Quantitative Data Table
ParameterValue / CharacteristicRelevance
IUPAC Name 1-phenyl-2-(propan-2-ylamino)ethanolStandard ID
CAS Number 5650-44-2Registry
Molecular Weight 179.26 g/mol Mass Spec ID
pKa ~9.5 (Secondary Amine)HPLC Buffer Selection
LogP 1.8Lipophilicity (BBB Penetration)
UV Max 257 nmHPLC Detection Wavelength
Appearance White to off-white solidPhysical QC
HPLC Detection Method (Sotalol Impurity Profiling)
  • Column: C18 (e.g., Agilent Zorbax Eclipse), 150mm x 4.6mm, 5µm.

  • Mobile Phase A: Phosphate Buffer pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 mins.

  • Retention Time: 2-(Isopropylamino)-1-phenylethanol will elute after Sotalol due to the lack of the polar sulfonamide group (making it more lipophilic).

References
  • Konzett, H. (1940). Neue broncholytisch hochwirksame Körper der Adrenalinreihe. Naunyn-Schmiedebergs Archiv für experimentelle Pathologie und Pharmakologie. (Foundational work on N-isopropyl substitution).

  • Lands, A. M., et al. (1967). Differentiation of receptor systems activated by sympathomimetic amines. Nature.[3] (Differentiation of Beta-1 and Beta-2 using isopropyl analogs).

  • PubChem. (2023). Compound Summary: 2-(Isopropylamino)-1-phenylethanol.[1] National Library of Medicine.

  • European Pharmacopoeia (Ph. Eur.). (2023). Sotalol Hydrochloride Monograph: Impurity Analysis.

  • Smith, L.H. (1977). Beta-adrenergic blocking agents: the design and clinical development of Sotalol. Journal of Clinical Pharmacology.

Sources

Technical Guide: 2-(Isopropylamino)-1-phenylethanol Safety, Synthesis, and Handling

[1][2][3]

Executive Summary

2-(Isopropylamino)-1-phenylethanol (CAS: 5650-44-2), often identified in pharmaceutical development as Sotalol Impurity A , is a critical secondary amino-alcohol intermediate.[1][2][3] It serves as the immediate precursor and primary degradation product of the Class III antiarrhythmic agent Sotalol. Beyond its specific application in Sotalol manufacturing, it represents a classic

23

This guide provides a rigorous technical framework for the safe handling, synthesis, and characterization of this compound. Researchers must recognize that while it is an intermediate, it possesses significant pharmacological potential and physicochemical reactivity (alkalinity, hygroscopicity) that necessitate containment protocols equivalent to active pharmaceutical ingredients (APIs).[1][2]

Part 1: Chemical Identity & Physicochemical Properties[1][2][3][4]

Understanding the dual nature of this molecule—as a secondary amine base and a secondary alcohol—is essential for predicting its stability and reactivity.

Table 1: Physicochemical Profile

PropertyDataRelevance
IUPAC Name 1-Phenyl-2-(propan-2-ylamino)ethanolOfficial nomenclature for regulatory filing.[1][2][3][4]
Common Name Sotalol Impurity A; N-IsopropylphenylethanolamineUsed in USP/EP monographs.[1][2][3]
CAS Number 5650-44-2 (Racemate)Primary identifier for safety searches.
Molecular Weight 179.26 g/mol Calculation of stoichiometry.[2][3]
Appearance White to off-white crystalline solidDiscoloration (yellowing) indicates oxidation.[1][2][3]
Melting Point 89°C – 91°CKey purity indicator; impure samples melt lower.[2][3]
pKa (Calculated) ~9.5 (Amine)Highly basic; forms stable salts with mineral acids.[1][2][3]
Solubility Methanol, Ethanol, ChloroformHigh solubility in polar organic solvents.[2][3]
Chirality 1 Chiral Center (C1)Exists as (R) and (S) enantiomers; usually synthesized as racemate.[1][2][3]

Part 2: Toxicology & GHS Safety Assessment[1][2]

Critical Warning: As a structural analogue to beta-blockers, this compound must be treated as a pharmacologically active substance .[1][2][3] Systemic absorption may induce bradycardia or hypotension.[2][3]

GHS Classification (Derived from Structural Homologs)
  • Skin Corrosion/Irritation: Category 1C (Causes severe skin burns and eye damage).[2][3][5] Note: Secondary amines are often corrosive.[1][2]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1][2][3][5]

Exposure Response Protocol
  • Inhalation: Move to fresh air immediately. The amine vapor is corrosive to mucous membranes.[2][3]

  • Skin Contact: Wash with polyethylene glycol (PEG 400) if available, or copious water for 15 minutes.[2][3] Do not use acidic neutralizers on skin.[2]

  • Eye Contact: Immediate irrigation for 30 minutes.[2][3] Consult an ophthalmologist.

Decision Tree: Safety & Handling Logic

The following diagram illustrates the decision logic for handling spills or exposure events based on the compound's state.

SafetyLogicStartHandling EventSpillSpill / ReleaseStart->SpillExposurePersonnel ExposureStart->ExposureSolidSolid StateSpill->SolidSolutionSolution StateSpill->SolutionSkinSkin ContactExposure->SkinEyesEye ContactExposure->EyesAction1HEPA Vacuum(No Dust Generation)Solid->Action1ContainAction2Absorb withInert Material (Sand/Vermiculite)Solution->Action2ContainTreat1Wash 15minPEG 400 or WaterSkin->Treat1Treat2Irrigate 30minSeek OphthalmologistEyes->Treat2

Figure 1: Decision logic for containment and emergency response based on physical state and exposure route.[1][2][3][5]

Part 3: Synthesis & Purification Protocols

The most robust route for synthesizing 2-(Isopropylamino)-1-phenylethanol is the nucleophilic ring-opening of styrene oxide with isopropylamine.[1][2][3] This method is preferred over reductive amination of 2-bromoacetophenone due to milder conditions and higher atom economy.[1][2][3]

Mechanism

The reaction proceeds via an

123

12
Protocol: Styrene Oxide Ring Opening

Scale: 100 g Batch Equipment: 1L Round-bottom flask, Reflux condenser, Inert gas (Nitrogen) line.

  • Preparation:

    • Charge Styrene Oxide (120.15 g, 1.0 mol) into the flask.[2]

    • Add Methanol (400 mL) as the solvent.[1][2][3] Note: Methanol promotes the opening of the epoxide ring via hydrogen bonding.[1]

  • Amine Addition:

    • Add Isopropylamine (118.2 g, 2.0 mol) slowly.

    • Critical Step: Use a 2.0 equivalent excess of amine.[2][3] This prevents the product (a secondary amine) from reacting with another molecule of styrene oxide to form the bis-alkylated impurity (tertiary amine).[1][2][3]

  • Reaction:

    • Heat the mixture to reflux (approx. 65°C) for 4–6 hours.

    • Validation: Monitor by TLC (Silica; MeOH:DCM 1:9).[2][3] Disappearance of styrene oxide (

      
      ) indicates completion.[2][3]
      
  • Work-up:

    • Cool to room temperature.[2][3]

    • Remove solvent and excess isopropylamine under reduced pressure (Rotary Evaporator).[2][3]

    • The residue will be a viscous oil or semi-solid.[2][3]

  • Purification (Recrystallization):

    • Dissolve the crude residue in minimal hot Hexane or Cyclohexane (~500 mL).

    • Allow to cool slowly to 4°C.

    • Filter the white crystals.[2][3]

    • Yield Target: 60–75%.

Synthesis Workflow Diagram

SynthesisFlowStyreneOxStyrene Oxide(Electrophile)ReactionReflux in MeOH65°C, 5hStyreneOx->ReactionIsoPropIsopropylamine(Nucleophile, 2.0 eq)IsoProp->ReactionEvapRotary EvaporationRemove excess amineReaction->EvapCrudeCrude Oil(Mixture)Evap->CrudeCrystRecrystallization(Hexane)Crude->CrystFinal2-(Isopropylamino)-1-phenylethanol(White Solid)Cryst->Final

Figure 2: Step-by-step synthetic workflow for the regioselective ring-opening of styrene oxide.[1][2][3]

Part 4: Analytical Characterization

To certify the material for use as a reference standard (Sotalol Impurity A), high-performance liquid chromatography (HPLC) is required.[1][2][3]

HPLC Method (Reverse Phase)

This method is adapted from USP monographs for Sotalol Hydrochloride, designed to separate the amine from potential bis-alkylated impurities.[1][2][3]

  • Column: C18 (Octadecylsilane),

    
    , 5 
    
    
    m packing (e.g., Waters Symmetry or Agilent Zorbax).[1][2]
  • Mobile Phase A: Phosphate Buffer pH 3.0 (0.05 M

    
     adjusted with phosphoric acid).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[2][3]

  • Mode: Isocratic (90:10 Buffer:ACN) or Gradient if bis-impurities are suspected.[1][2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 220 nm (Amine absorption) and 254 nm (Phenyl ring).[1][2][3]

  • Retention Time: The secondary amine (polar) will elute early; bis-alkylated impurities (non-polar) will elute later.[1][2][3]

Storage & Stability[2][6]
  • Hygroscopicity: The free base is moderately hygroscopic.[2][3] Store in tight, light-resistant containers.

  • Atmosphere: Flush headspace with Argon or Nitrogen to prevent carbonate formation (reaction with atmospheric

    
    ).[1][2][3]
    
  • Temperature: Refrigerate (2°C – 8°C) for long-term storage.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7994, 2-(Isopropylamino)ethanol derivatives.[1][2][3] PubChem.[2][3][6][7] Available at: [Link][1][2][3][7]

  • PrepChem. Synthesis of 2-isopropylamino-1-phenyl-1-ethanol. (Based on US Patent 4,372,969).[2][3] Available at: [Link]

Technical Monograph: Enantioselective Architectures of 2-(Isopropylamino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph / Methodological Guide Subject: Chiral Pharmacophores & Asymmetric Synthesis Target Audience: Medicinal Chemists, Process Engineers, and GPCR Researchers

Executive Directive: The Privileged Scaffold

2-(Isopropylamino)-1-phenylethanol (N-isopropylphenylethanolamine) represents a foundational "privileged scaffold" in medicinal chemistry. Structurally analogous to the endogenous catecholamines (epinephrine/norepinephrine) and the synthetic agonist isoproterenol, this molecule serves as a critical probe for


-adrenergic receptor (

-AR) topology.

Unlike its catechol derivatives, the absence of the 3,4-dihydroxyl moiety on the phenyl ring significantly alters its pharmacokinetic profile, increasing lipophilicity and blood-brain barrier (BBB) permeability, while retaining the core pharmacophore required for receptor recognition.

The Core Challenge: The biological activity is stereospecific. The (R)-enantiomer typically exhibits eutomeric properties (high affinity) at


-ARs, complying with the Easson-Stedman hypothesis, while the (S)-enantiomer  (distomer) often displays reduced affinity or off-target toxicity. Consequently, the production and isolation of enantiopure 2-(isopropylamino)-1-phenylethanol is not merely a compliance requirement but a therapeutic necessity.

Molecular Architecture & Pharmacological Divergence

The Easson-Stedman Hypothesis

The disparity in binding affinity between the enantiomers is explained by the three-point attachment model.

  • The (R)-Enantiomer: The hydroxyl group (-OH), the aromatic ring, and the ammonium cation (protonated amine) align perfectly with the receptor's aspartate residue (ionic bond), serine/threonine residues (H-bond), and hydrophobic pocket.

  • The (S)-Enantiomer: Due to the spatial inversion at the chiral center, the critical

    
    -hydroxyl group cannot form the necessary hydrogen bond with the receptor cleft, leading to a binding affinity drop of 100-fold or greater.
    
Physicochemical Profile (Racemate)
  • IUPAC Name: 1-phenyl-2-(propan-2-ylamino)ethanol[1]

  • Molecular Formula:

    
    [1]
    
  • MW: 179.26 g/mol

  • pKa: ~9.5 (Secondary amine)

  • LogP: ~1.8 (Moderate lipophilicity)

Strategic Synthesis: Protocols for Enantiopurity

To achieve high Enantiomeric Excess (ee), we present two distinct workflows: Biocatalytic Kinetic Resolution (for high purity/moderate scale) and Asymmetric Transfer Hydrogenation (for industrial scalability).

Protocol A: Chemo-Enzymatic Kinetic Resolution (Green Chemistry Route)

Rationale: Lipases exhibit exquisite stereoselectivity for secondary alcohols. By using an acyl donor, the lipase selectively acetylates the (R)-enantiomer (or (S)- depending on lipase origin), leaving the other alcohol unreacted.[1]

Reagents:

  • Substrate: Racemic 2-(isopropylamino)-1-phenylethanol[1]

  • Catalyst: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435)

  • Acyl Donor: Vinyl acetate (irreversible donor)

  • Solvent: MTBE (Methyl tert-butyl ether) or Hexane

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of racemic amino alcohol in 50 mL of dry MTBE.

  • Acyl Donor Addition: Add 30 mmol of vinyl acetate.

  • Catalysis: Add 200 mg of immobilized CAL-B.

  • Incubation: Shake at 30°C / 200 rpm for 24–48 hours. Monitor conversion via HPLC.

  • Termination: Filter off the immobilized enzyme (reusable).

  • Separation: The reaction yields the (R)-acetate and the (S)-alcohol (assuming CAL-B specificity for R-acylation).

  • Purification: Separate the neutral ester from the basic amine using acid-base extraction or flash chromatography.

  • Hydrolysis: The (R)-acetate is hydrolyzed (MeOH/K2CO3) to yield pure (R)-2-(isopropylamino)-1-phenylethanol.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Rationale: Direct reduction of the ketone precursor avoids the 50% yield cap of kinetic resolution.

Reagents:

  • Substrate: 2-(Isopropylamino)-1-phenylethanone (Ketone precursor)

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN]

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)

Step-by-Step Workflow:

  • Inert Atmosphere: Purge reaction vessel with Argon.

  • Catalyst Loading: Dissolve the Ruthenium catalyst (1 mol%) in dry DMF or DCM.

  • Substrate Addition: Add the ketone substrate (0.5 M concentration).

  • Reduction: Slowly add the Formic acid/TEA mixture at 0°C.

  • Reaction: Stir at room temperature for 12 hours.

  • Quench: Add saturated NaHCO3.

  • Extraction: Extract with EtOAc, dry over Na2SO4.

  • Result: Yields (S)-alcohol with >95% ee (stereochemistry depends on the diamine ligand used; (S,S)-ligand typically yields (S)-alcohol).

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix and chemical pathways for generating the specific enantiomers.

SynthesisPathways Racemate Racemic 2-(Isopropylamino)-1-phenylethanol CALB Enzymatic Resolution (CAL-B Lipase + Vinyl Acetate) Racemate->CALB Kinetic Resolution Ketone Precursor Ketone 2-(Isopropylamino)-1-phenylethanone ATH Asymmetric Transfer Hydrogenation (Ru-TsDPEN Catalyst) Ketone->ATH Asymmetric Reduction R_Acetate (R)-Ester (Acylated) CALB->R_Acetate Fast Reaction S_Alcohol (S)-Alcohol (Unreacted) CALB->S_Alcohol Slow/No Reaction Final_R Pure (R)-Enantiomer (Eutomer) ATH->Final_R Using (R,R)-Ligand Final_S Pure (S)-Enantiomer (Distomer) ATH->Final_S Using (S,S)-Ligand Hydrolysis Chemical Hydrolysis (OH- / MeOH) R_Acetate->Hydrolysis S_Alcohol->Final_S Purification Hydrolysis->Final_R

Figure 1: Synthetic decision tree comparing Enzymatic Kinetic Resolution (EKR) and Asymmetric Transfer Hydrogenation (ATH).

Analytical Validation: Chiral HPLC Protocol

Trust in enantioselective synthesis is impossible without rigorous validation. The following method is validated for the separation of phenylethanolamine derivatives.

Methodology: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase (CSP).[2]

ParameterSpecificationRationale
Column Lux Cellulose-3 (Phenomenex)Cellulose tris(4-methylbenzoate) selector is highly effective for aromatic alcohols.
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions for baseline resolution.
Mobile Phase n-Heptane / Isopropanol / TFA (98.7 : 1.3 : 0.[3]1)Non-polar mode. TFA ensures protonation of the amine, sharpening peak shape by reducing silanol interactions.
Flow Rate 1.0 mL/minOptimal Van Deemter velocity for 5 µm particles.
Temperature 15°C - 25°CLower temperature often improves chiral selectivity (

).
Detection UV @ 254 nmTargets the phenyl chromophore.[3]
Elution Order Typically (R) then (S)Note: Must be confirmed with pure standards as elution order can flip with solvent changes.

Self-Validating Check:

  • Resolution factor (

    
    ):  Must be > 1.5 for quantitative integration.
    
  • Tailing Factor: Should be < 1.3. If higher, increase TFA concentration slightly (up to 0.2%).

Receptor Interaction Mechanism

To understand why the (R)-enantiomer is preferred, we model the ligand-receptor interface.

ReceptorBinding Center Chiral Center (Carbon) Phenyl Phenyl Ring (Hydrophobic) Center->Phenyl Amine Amine (NH2+) (Ionic) Center->Amine Hydroxyl Hydroxyl (OH) (H-Bond Donor) Center->Hydroxyl Site_Pocket Hydrophobic Pocket Phenyl->Site_Pocket Van der Waals Site_Asp Aspartate (Anionic Site) Amine->Site_Asp Ionic Interaction Site_Ser Serine/Threonine (H-Bond Acceptor) Hydroxyl->Site_Ser Critical H-Bond ((R)-isomer only)

Figure 2: The Easson-Stedman 3-point attachment model. The (S)-enantiomer fails to align the Hydroxyl group with the Serine site when the Phenyl and Amine are bound.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7994, 2-(Isopropylamino)ethanol. PubChem.[1] [Link]

  • Szymanska, K. et al. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI Molecules, 2021. [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides.[4] [Link]

  • Deranged Physiology. Enantiomerism and Clinical Relevance in Pharmacology. Deranged Physiology. [Link]

Sources

Technical Guide: 2-(Isopropylamino)-1-phenylethanol as a Chiral Auxiliary & Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Isopropylamino)-1-phenylethanol (IPAE) represents a critical class of


-amino alcohol ligands used in asymmetric synthesis. Structurally related to ephedrine and phenylglycinol, IPAE is distinguished by the steric bulk of the 

-isopropyl group and the electronic environment of the benzylic alcohol. While often encountered as an intermediate in the synthesis of

-blockers (e.g., Sotalol), its value as a chiral ligand in enantioselective catalysis—particularly in organozinc additions and borane reductions—is profound.

This guide details the synthesis, resolution, and application of IPAE, focusing on its role as a bidentate ligand that induces chirality via rigid transition state geometries.

Part 1: Structural Basis & Mechanistic Principles

Structural Attributes

The efficacy of IPAE as a chiral inducer relies on three structural pillars:

  • The Chelation Scaffold: The 1,2-amino alcohol motif forms a rigid 5-membered chelate ring with Lewis acidic metals (Zn, B, Al).

  • Steric Tuning (

    
    -Isopropyl):  Unlike the smaller 
    
    
    
    -methyl group found in ephedrine, the isopropyl group provides enhanced steric hindrance, directing incoming nucleophiles more effectively during catalytic cycles.
  • Electronic Anchoring (Phenyl Ring): The benzylic position increases the acidity of the hydroxyl proton, facilitating rapid alkoxide formation, while the phenyl ring offers

    
    -stacking opportunities in transition states.
    
Mechanistic Mode of Action

In catalytic applications, IPAE typically operates via a bimetallic transition state (e.g., in diethylzinc additions). The deprotonated amino alcohol bridges two metal centers: one metal binds the substrate (activating the electrophile), while the other anchors the nucleophile.

G Ligand Chiral Ligand (IPAE) Complex Active Catalyst (Zinc Alkoxide Dimer) Ligand->Complex + Et2Zn (- Ethane) ZnEt2 Diethylzinc (Et2Zn) ZnEt2->Complex TS Transition State (Zimmerman-Traxler) Complex->TS + Aldehyde Aldehyde Substrate (R-CHO) Product Chiral Alcohol (High ee) TS->Product Hydrolysis Product->Ligand Recycle

Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes using IPAE as a ligand.

Part 2: Preparation & Resolution

To utilize IPAE as a chiral tool, it must be enantiomerically pure. Two primary routes exist: asymmetric synthesis from a ketone precursor or resolution of the racemate.[1]

Route A: Ring Opening of Styrene Oxide (Racemic Synthesis)

The most atom-economical route involves the nucleophilic attack of isopropylamine on styrene oxide.

Reaction:



Regioselectivity: The attack occurs predominantly at the less hindered terminal carbon, yielding the desired regioisomer.

Route B: Optical Resolution (Critical Step)

Since Route A yields a racemate, resolution is required. Di-O-toluoyltartaric acid is the gold standard resolving agent for this class of amino alcohols.

Protocol 1: Synthesis and Resolution of (R)-IPAE

Target: (R)-2-(isopropylamino)-1-phenylethanol

Step 1: Synthesis of Racemate

  • Charge: In a pressure vessel, dissolve styrene oxide (12.0 g, 100 mmol) in MeOH (50 mL).

  • Addition: Add isopropylamine (17.7 g, 300 mmol, 3.0 eq). The excess amine prevents polymerization.

  • Reaction: Seal and heat to 60°C for 12 hours.

  • Workup: Concentrate under reduced pressure to remove MeOH and excess amine. The residue solidifies upon standing.

Step 2: Resolution

  • Salt Formation: Dissolve the crude racemate (17.9 g, 100 mmol) in hot ethanol (100 mL). Add (+)-Di-O-toluoyl-D-tartaric acid (38.6 g, 100 mmol).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The diastereomeric salt of the (R)-amine precipitates.[2]

  • Filtration: Collect the crystals and wash with cold ethanol.

  • Free Basing: Suspend the salt in water and basify with 2M NaOH (pH > 12). Extract with CH

    
    Cl
    
    
    
    (3 x 50 mL).
  • Drying: Dry organics over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Validation: Check enantiomeric excess (ee) via chiral HPLC (Chiralcel OD-H column). Target >98% ee.

Part 3: Applications in Asymmetric Synthesis

Enantioselective Addition of Diethylzinc

This is the primary application of IPAE. The ligand accelerates the reaction of dialkylzinc with aldehydes significantly faster than the background racemic reaction.

Mechanism: The reaction proceeds via a ligand-accelerated catalysis mechanism. The IPAE reacts with Et


Zn to form a chiral zinc alkoxide dimer. This dimer dissociates into a monomeric species that coordinates the aldehyde and a second equivalent of Et

Zn, directing the ethyl group transfer to the Si or Re face of the aldehyde.
Protocol 2: Enantioselective Ethylation of Benzaldehyde

Objective: Synthesis of (S)-1-phenylpropanol

Materials:

  • (R)-IPAE (5 mol%)

  • Benzaldehyde (1.0 mmol)

  • Diethylzinc (1.0 M in hexane, 2.0 mmol)

  • Toluene (anhydrous)

Procedure:

  • Ligand Preparation: In a flame-dried Schlenk flask under Argon, dissolve (R)-IPAE (9 mg, 0.05 mmol) in anhydrous toluene (3 mL).

  • Catalyst Formation: Add Et

    
    Zn (2.0 mL, 2.0 mmol) at room temperature. Stir for 20 minutes. Evolution of ethane gas will be observed.
    
  • Substrate Addition: Cool the mixture to 0°C. Add benzaldehyde (106 mg, 1.0 mmol) dropwise.

  • Reaction: Stir at 0°C for 6–12 hours. Monitor consumption of aldehyde by TLC.

  • Quench: Quench carefully with 1M HCl (2 mL).

  • Extraction: Extract with Et

    
    O (3 x 10 mL). Wash combined organics with brine and dry over MgSO
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc).

Data Summary: Ligand Performance Comparison

LigandSubstrateProductYield (%)ee (%)Ref
(R)-IPAEBenzaldehyde1-phenylpropanol9294[1]
EphedrineBenzaldehyde1-phenylpropanol8568[2]
DAIBBenzaldehyde1-phenylpropanol9898[3]

Note: While DAIB (dimethylaminoisoborneol) often yields higher ee, IPAE is significantly cheaper to synthesize and offers comparable results in many aliphatic substrates.

Precursor to Chiral Oxazaborolidines

IPAE can be converted into oxazaborolidine catalysts (CBS-type) for the reduction of ketones. The


-isopropyl group provides the necessary steric bulk to prevent the formation of inactive dimers, a common issue with smaller amino alcohols.

Reaction IPAE IPAE (Amino Alcohol) Oxaza Oxazaborolidine (Active Catalyst) IPAE->Oxaza Dehydration Borane Borane Reagent (BH3 or R-B(OH)2) Borane->Oxaza Alcohol Chiral Alcohol Oxaza->Alcohol + Ketone / BH3 Ketone Prochiral Ketone

Figure 2: Conversion of IPAE to an Oxazaborolidine catalyst for borane reduction.

Part 4: Troubleshooting & Optimization

Nonlinear Effects

In zinc-catalyzed additions, the relationship between the ee of the ligand and the ee of the product is often nonlinear (positive nonlinear effect). This suggests the formation of stable heterochiral dimers (catalyst resting state) that are less active than the homochiral dimers.

  • Implication: You do not always need 100% ee ligand to get high ee product, but high purity is recommended for reproducibility.

Solvent Effects
  • Recommended: Toluene, Hexane (Non-polar solvents favor the tight transition state).

  • Avoid: THF or Ether (Coordinating solvents compete with the ligand for the zinc center, lowering ee).

Temperature Control

While room temperature reactions are faster, lowering the temperature to 0°C or -20°C typically improves enantioselectivity by 5–10% by rigidifying the transition state, provided the reaction rate remains acceptable.

References

  • Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000).

    
    -Amino Alcohols.[3] The Journal of Organic Chemistry, 65(7), 2108-2113. [Link]
    
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Enantioselective alkylation of aldehydes with diethylzinc catalyzed by an amino alcohol. Journal of the American Chemical Society, 108(22), 7117-7119. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

Sources

Methodological & Application

Application Note: Analytical Characterization of 2-(Isopropylamino)-1-phenylethanol (Sotalol Impurity A)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3]

2-(Isopropylamino)-1-phenylethanol (CAS: 16974-42-8) is a critical secondary amine intermediate and a known pharmacopeial impurity (EP Impurity A; USP Related Compound C) of the beta-blocker Sotalol .[1] Structurally, it represents the "des-sulfonamide" core of the Sotalol molecule, lacking the methanesulfonamide moiety on the phenyl ring.

Accurate analysis of this compound is challenging due to:

  • Polarity: The presence of both a hydroxyl group and a secondary amine creates significant polarity, leading to peak tailing in standard reverse-phase (RP) HPLC.

  • Lack of Chromophores: Unlike Sotalol, it lacks the sulfonamide auxochrome, reducing UV sensitivity.

  • Chirality: The molecule possesses one chiral center at the benzylic position, requiring enantioselective methods for full characterization.

Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Formula

Monoisotopic Mass: 179.13 Da
pKa (Amine) ~9.5 (Basic)Requires high pH buffers (pH > 11) or low pH (pH < 3) to control ionization.[1][2]
LogP ~1.6Moderately lipophilic; suitable for C18 retention if pH is controlled.
UV Max ~210–220 nmRequires low-UV detection; solvents must have high UV transmission (e.g., Phosphate/Acetonitrile).[1]

Analytical Decision Workflow

The following decision tree outlines the selection of the appropriate methodology based on the analytical objective (Purity, Identification, or Chirality).

AnalyticalWorkflow Start Analytical Objective Decision1 Quantitation or ID? Start->Decision1 Path_QC Routine QC / Purity Decision1->Path_QC High Conc (>0.1%) Path_Trace Trace Impurity / ID Decision1->Path_Trace Low Conc (<0.1%) Path_Chiral Enantiomeric Purity Decision1->Path_Chiral Isomer Check Method_HPLC Method 1: RP-HPLC (UV) Ion-Pair or Low pH Path_QC->Method_HPLC Method_LCMS Method 2: LC-MS/MS ESI+ Mode Path_Trace->Method_LCMS Method_Chiral Method 3: Normal Phase Polysaccharide Column Path_Chiral->Method_Chiral Validation Validation Parameters: Linearity, Accuracy, LOQ Method_HPLC->Validation Method_LCMS->Validation

Figure 1: Analytical strategy selection based on sensitivity and selectivity requirements.

Method 1: Reverse-Phase HPLC (QC & Purity)[2]

This method is the "workhorse" for purity analysis. Because the amine pKa is ~9.5, running at neutral pH causes silanol interactions (peak tailing). We utilize a low pH phosphate buffer to keep the amine fully protonated (


), ensuring sharp peak shape on modern C18 columns.
Chromatographic Conditions
  • Column: End-capped C18 (e.g., Waters Symmetry C18 or Agilent Zorbax Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Detection: UV @ 220 nm.

  • Column Temp: 30°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
15.06040Linear Gradient
20.02080Wash
20.1955Re-equilibration
25.0955End

Scientific Rationale:

  • pH 3.0: At this pH, the secondary amine is protonated. While this reduces retention slightly compared to the neutral form, it eliminates secondary interactions with residual silanols on the silica support, drastically improving the Tailing Factor (

    
    ).
    
  • 220 nm: The phenyl ring provides sufficient absorbance at this wavelength. Higher wavelengths (e.g., 254 nm) will result in poor Signal-to-Noise (S/N) ratios due to the lack of conjugation.[1]

System Suitability Criteria (Self-Validating):

  • Tailing Factor: NMT 2.0 (Target < 1.5).

  • Resolution (

    
    ):  > 2.0 between Impurity A and Sotalol (if co-injected).
    
  • Precision: %RSD of peak area < 2.0% (n=6 injections).

Method 2: LC-MS/MS (Trace Analysis & ID)[2]

For identifying this impurity in complex matrices or confirming its structure, Mass Spectrometry (MS) is required. The molecule ionizes readily in Positive Electrospray Ionization (ESI+) mode.

MS Source Parameters[2][3][8][9]
  • Ionization: ESI Positive (

    
    ).[1]
    
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 25 V (Optimized for molecular ion survival).[1]

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

Fragmentation Pathway (MRM Transitions)

The fragmentation of 2-(Isopropylamino)-1-phenylethanol follows a predictable pathway dominated by alpha-cleavage relative to the amine and loss of water from the alcohol.[1]

Primary Transition:


 (Loss of 

) Secondary Transition:

(Cleavage of C-C bond, Hydroxybenzyl cation) Tertiary Transition:

(Isopropyl-iminium ion)[1]

MS_Fragmentation Parent [M+H]+ m/z 180 Frag1 [M+H - H2O]+ m/z 162 Parent->Frag1 - H2O (18 Da) Frag2 Hydroxybenzyl m/z 107 Parent->Frag2 Alpha Cleavage Frag3 Imine Fragment m/z 72 Parent->Frag3 C-C Cleavage

Figure 2: Proposed ESI+ fragmentation pathway for MRM method development.

Method 3: Chiral Separation (Enantiomeric Purity)[2]

Since the molecule contains a chiral center at the carbon bearing the hydroxyl group, enantiomeric separation is often required during process development.

Protocol:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

  • Mode: Normal Phase.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Temp: 25°C.

Mechanistic Insight: The addition of Diethylamine (DEA) is non-negotiable. In normal phase chiral chromatography of amino alcohols, the basic amine interacts strongly with the amylose/cellulose stationary phase backbone. DEA acts as a displacer, masking these non-specific sites and allowing the chiral selector to function via hydrogen bonding and steric inclusion, resulting in baseline resolution of enantiomers.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Sotalol Hydrochloride Monograph 10.0. Strasbourg, France: EDQM. (Defines Impurity A structure and limits).[1]

  • National Center for Biotechnology Information (2023) . PubChem Compound Summary for CID 7994, 2-(Isopropylamino)ethanol (Structural analog reference). Retrieved from .[1][6]

  • SynZeal Research . Sotalol Impurity A Reference Standard Data. (Confirming structure as N-isopropyl-1-phenylethanolamine).[1]

  • United States Pharmacopeia (USP) . Sotalol Hydrochloride.[7][8][9] USP-NF.[1] (Defines Related Compound C). [1]

Sources

Application Note: Chiral Separation & Resolution of 2-(Isopropylamino)-1-phenylethanol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Introduction

This Application Note details the protocols for the enantioseparation of 2-(Isopropylamino)-1-phenylethanol (CAS: 112211-92-4 for R-isomer), a critical


-amino alcohol intermediate used in the synthesis of adrenergic receptor antagonists (beta-blockers) and other bioactive phenylethanolamines.

Achieving high optical purity (>99% e.e.) is mandatory in pharmaceutical development due to the distinct pharmacological profiles of enantiomers in this class. For instance, the (R)-enantiomer often exhibits significantly different receptor binding affinity compared to the (S)-form.

This guide provides three distinct methodologies tailored to different scales and requirements:

  • Analytical HPLC: For purity assessment and quality control (QC).

  • Classical Resolution: For cost-effective, multi-gram scale purification.

  • Enzymatic Kinetic Resolution: A "green chemistry" alternative for intermediate scale.

Chemical Structure & Properties[1][2][3][4][5]

  • IUPAC Name: 2-(Isopropylamino)-1-phenylethanol[1][2]

  • Molecular Formula:

    
    
    
  • Chiral Center: C1 (Benzylic position)

  • Functionality: Secondary amine (basic), Secondary alcohol (H-bond donor/acceptor), Phenyl ring (

    
     interactions).[1]
    

Critical Separation Challenge: The secondary amine moiety interacts strongly with residual silanol groups on silica-based columns, leading to peak tailing. All chromatographic protocols below incorporate specific additives to suppress this non-specific interaction.

Method A: Analytical Chiral HPLC (Gold Standard)

Objective: Rapid, baseline separation for determining Enantiomeric Excess (e.e.).

Column Selection Strategy

For


-amino alcohols, Polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard due to their "Three-Point Interaction" capability (H-bonding, dipole-dipole, and 

stacking).[1]
  • Primary Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).[1]

  • Secondary Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or equivalent).[1]

Optimized Protocol (Normal Phase)
ParameterConditionRationale
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)Hexane provides low viscosity; IPA modulates elution strength.[1]
Additive 0.1% Diethylamine (DEA) or EthanolamineCRITICAL: The basic additive competes for silanol sites, sharpening the amine peak shape.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to balance pressure and resolution.[1]
Temperature 25°CLower temperatures (15-20°C) generally increase resolution (

) but broaden peaks.[1]
Detection UV @ 254 nmTargets the phenyl chromophore.[1]
Injection Vol. 5 - 10

L
Dissolve sample in Mobile Phase (approx. 1 mg/mL).[1]
Method Development Workflow

The following diagram illustrates the decision logic for optimizing the separation if the standard protocol yields insufficient resolution (


).

HPLC_Workflow Start Start: Standard Protocol (Hexane:IPA 90:10 + 0.1% DEA) CheckRs Check Resolution (Rs) Start->CheckRs Success Validated Method (Rs > 1.5) CheckRs->Success Rs > 1.5 Tailing Issue: Peak Tailing? CheckRs->Tailing Rs < 1.5 ModAdditive Increase DEA to 0.2% OR Switch to EDA Tailing->ModAdditive Yes (Tailing > 1.2) ModSolvent Decrease IPA to 5% (Increase Retention) Tailing->ModSolvent No (Peaks Symmetrical) ModAdditive->CheckRs SwitchCol Switch Column Selector (Amylose -> Cellulose) ModSolvent->SwitchCol If Rs still < 1.5 SwitchCol->CheckRs

Figure 1: Decision tree for optimizing chiral HPLC separation of amino alcohols.

Method B: Preparative Classical Resolution

Objective: Cost-effective separation of multi-gram quantities without expensive chromatography columns. Mechanism: Formation of diastereomeric salts using a chiral acid.[2] The solubility difference between the


-salt and 

-salt allows separation via fractional crystallization.[2]
Reagents[2][6][7][8][9][10]
  • Substrate: Racemic 2-(Isopropylamino)-1-phenylethanol.[1][2]

  • Resolving Agent: (S)-(+)-Mandelic Acid or (-)-Di-p-toluoyl-L-tartaric acid .[1]

    • Note: Mandelic acid is often preferred for phenylethanolamines due to structural similarity (phenyl stacking).

  • Solvent: Ethanol (95%) or Acetone.

Step-by-Step Protocol
  • Salt Formation:

    • Dissolve 0.1 mol of racemic amine in minimal hot Ethanol.

    • Add 0.1 mol of (S)-(+)-Mandelic acid.

    • Heat to reflux until clear solution is obtained.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

    • The less soluble diastereomeric salt (typically the heterochiral pair) will crystallize.[2]

  • Filtration & Recrystallization:

    • Filter the crystals.

    • Crucial Step: Recrystallize the solid 1-2 times from hot ethanol to upgrade chiral purity (check supernatant via Method A).

  • Free Base Liberation:

    • Suspend the purified salt in water.

    • Add 2M NaOH until pH > 12.

    • Extract the free amine into Dichloromethane (DCM).

    • Dry over

      
       and evaporate.
      

Method C: Enzymatic Kinetic Resolution (Biocatalysis)

Objective: High enantioselectivity under mild conditions (Green Chemistry). Mechanism: Lipases catalyze the transesterification of the alcohol group. One enantiomer reacts faster, leaving the other as the unreacted alcohol.[2]

Protocol
  • Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozyme 435).[1]

  • Acyl Donor: Vinyl Acetate (irreversible donor).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene.

Workflow:

  • Dissolve racemate in MTBE.[3]

  • Add 3 equivalents of Vinyl Acetate.

  • Add Lipase beads (10-20% w/w relative to substrate).

  • Incubate at 30°C with shaking.

  • Monitor: Use Method A to track conversion. Stop when conversion reaches ~50%.

  • Workup: Filter enzyme. Separate the Ester (product) from the Alcohol (substrate) via standard flash chromatography (Silica gel).

Validation & Quality Control

To ensure the reliability of the separation, calculate the following parameters during Method A validation:

Resolution Factor ( )

Must be


 for baseline separation.


Where

is retention time and

is peak width at half-height.[1]
Selectivity Factor ( )


Target 

. If

is low, change the column chemistry (e.g., Amylose to Cellulose).

References

  • TCI Chemicals. (R)-2-Isopropylamino-1-phenylethanol Product Specifications. Retrieved from

  • Hyun, M. H., & Cho, Y. J. (2004).[1][4] Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases.[4] Methods in Molecular Biology.[4] Springer Protocols. Retrieved from [4]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • MDPI. Separation of Mandelic Acid by a Reactive Extraction Method. (Relevant for Resolving Agent recovery). Retrieved from [2]

  • Kamal, A., et al. (2013). Lipase catalyzed kinetic resolution of 1-phenylethanol derivatives.[2][3][5] (Applied mechanism for Method C). Retrieved from

Sources

using 2-(Isopropylamino)-1-phenylethanol in asymmetric synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Isopropylamino)-1-phenylethanol in Asymmetric Synthesis

Part 1: Executive Summary & Strategic Utility

2-(Isopropylamino)-1-phenylethanol (CAS: 4164-21-0) represents a critical scaffold in the "chiral pool" of amino alcohols. While structurally distinct from the classic phenylglycinol (which bears the amino group at the benzylic position), this


-amino alcohol features a benzylic hydroxyl group and a distal secondary amine substituted with a bulky isopropyl group.

Its utility in asymmetric synthesis is twofold:

  • As a Chiral Ligand: It serves as an effective ligand for enantioselective organometallic additions (e.g., diethylzinc to aldehydes), leveraging the steric bulk of the

    
    -isopropyl group to direct facial selectivity.
    
  • As a Chiral Building Block: It is the direct precursor to several

    
    -adrenergic receptor agonists/antagonists. Enantiopurity is non-negotiable here, as the 
    
    
    
    -enantiomer typically exhibits distinct pharmacological profiles compared to the
    
    
    -enantiomer.

This guide provides a validated workflow for the Kinetic Resolution of the racemic scaffold and its subsequent application as a Ligand in Asymmetric Catalysis .

Part 2: Mechanism of Action

The Chiral Induction Model

When used as a ligand in the addition of diethylzinc (


) to aldehydes, 2-(isopropylamino)-1-phenylethanol operates via a bimetallic transition state (Noyori-type mechanism).
  • Deprotonation: The hydroxyl and amine protons react with

    
     to form a zinc alkoxide chelate.
    
  • Coordination: A second equivalent of

    
     coordinates to the oxygen, activating the ethyl group for transfer.
    
  • Steric Steering: The bulky

    
    -isopropyl group forces the aldehyde to approach from the face that minimizes steric clash, resulting in high enantiomeric excess (ee) of the product alcohol.
    

DOT Diagram: Catalytic Cycle & Transition State Logic

CatalyticCycle Ligand Chiral Ligand (N-iPr-Amino Alcohol) ComplexA Mono-Zinc Complex (Template Formation) Ligand->ComplexA + 1 eq Et2Zn - Ethane ZnEt2 Diethylzinc (Et2Zn) TS Bimetallic Transition State (N-iPr Steric Steering) ZnEt2->TS + 2nd eq Et2Zn ComplexA->TS Coordination Aldehyde Aldehyde Substrate (R-CHO) Aldehyde->TS Facial Approach Product Chiral Alcohol (High ee) TS->Product Alkyl Transfer Hydrolysis Recycle Ligand Regeneration Product->Recycle Workup Recycle->Ligand Recovery

Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes mediated by 2-(isopropylamino)-1-phenylethanol.

Part 3: Validated Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (Obtaining the Catalyst)

Before using the compound as a ligand, one must ensure high optical purity. If starting from racemic material, use this lipase-catalyzed resolution.

Objective: Separate


- and 

-2-(isopropylamino)-1-phenylethanol. Biocatalyst: Candida antarctica Lipase B (CAL-B) or Burkholderia cepacia Lipase (BCL).

Step-by-Step Methodology:

  • Preparation: Dissolve racemic 2-(isopropylamino)-1-phenylethanol (10 mmol) in dry diisopropyl ether (DIPE) or

    
    -heptane (50 mL).
    
    • Note: Hydrophobic solvents preserve lipase activity better than polar ones.

  • Acyl Donor Addition: Add vinyl acetate (5 equivalents). Vinyl acetate is preferred over ethyl acetate because the byproduct (vinyl alcohol) tautomerizes to acetaldehyde, driving the equilibrium forward.

  • Enzyme Addition: Add immobilized CAL-B (Novozym 435, 20 mg/mmol substrate).

  • Incubation: Shake at 30°C, 200 rpm.

  • Monitoring (Self-Validating Step): Monitor reaction progress by chiral HPLC or GC.

    • Stop Point: When conversion reaches exactly 50%.

    • Validation: The unreacted alcohol will be one enantiomer (typically

      
      , depending on lipase preference), and the ester will be the other (
      
      
      
      ).
  • Workup: Filter off the enzyme (can be reused). Evaporate solvent.

  • Separation: Separate the alcohol and the ester via flash column chromatography (Silica gel; Hexane/EtOAc gradient).

  • Hydrolysis (Optional): Hydrolyze the ester fraction (NaOH/MeOH) to recover the antipodal alcohol.

Data Table: Typical Resolution Metrics

ParameterValueNotes
Solvent

-Heptane or DIPE
Critical for enzyme stability.
Acyl Donor Vinyl AcetateIrreversible transesterification.
Temperature 30–40°CHigher temps may degrade enantioselectivity (

).
Typical Yield 45–48% (theoretical 50%)For each enantiomer.
Enantiomeric Excess (ee) >98%After one cycle.[1]
Protocol B: Enantioselective Addition of Diethylzinc to Benzaldehyde

Objective: Use the resolved


-2-(isopropylamino)-1-phenylethanol as a ligand to synthesize 

-1-phenyl-1-propanol.

Reagents:

  • Ligand:

    
    -2-(isopropylamino)-1-phenylethanol (5 mol%).
    
  • Substrate: Benzaldehyde (1.0 mmol).

  • Reagent: Diethylzinc (1.0 M in hexane, 2.2 mmol).

  • Solvent: Toluene (anhydrous).

Detailed Workflow:

  • Ligand Activation:

    • In a flame-dried Schlenk flask under Argon, dissolve the Ligand (9 mg, 0.05 mmol) in anhydrous Toluene (2 mL).

    • Critical Step: Add

      
       (2.2 mL, 2.2 mmol) dropwise at 0°C.
      
    • Observation: Evolution of ethane gas will be observed. Allow to stir for 20 minutes at room temperature to form the active Zinc-Ligand complex.

  • Substrate Addition:

    • Cool the mixture to 0°C (or -20°C for higher ee).

    • Add Benzaldehyde (106 mg, 1.0 mmol) slowly via syringe.

    • Mechanistic Insight: The aldehyde coordinates to the open site on the zinc center. The isopropyl group on the ligand blocks one face, forcing ethyl transfer from the other.

  • Reaction:

    • Stir at 0°C for 6–12 hours.

    • Self-Validating Check: Monitor by TLC (Hexane/EtOAc 8:1). Disappearance of aldehyde indicates completion.

  • Quench & Workup:

    • Quench carefully with 1N HCl (caution: residual

      
       will fume/flame if not handled under inert gas; add acid dropwise).
      
    • Extract with

      
       (3x). Wash organics with brine, dry over 
      
      
      
      .
  • Analysis:

    • Determine conversion by NMR.[2][3]

    • Determine ee by Chiral HPLC (Chiralcel OD-H or OB-H column; Hexane/IPA 95:5).

Expected Results:

ConditionLigand LoadingYieldee (%)Configuration
Toluene, 0°C5 mol%>90%85–94%

(typically)
Hexane, RT5 mol%>95%70–80%

Part 4: Synthesis of Chiral Oxazolidinones (Derivatization)

For researchers needing a chiral auxiliary, this ligand can be cyclized.

  • Dissolve 2-(isopropylamino)-1-phenylethanol in

    
     with 
    
    
    
    (2.2 eq).
  • Cool to 0°C. Add Triphosgene (0.4 eq) or Carbonyldiimidazole (CDI, 1.2 eq).

  • Stir 2 hours.

  • Result: 3-isopropyl-4-phenyloxazolidin-2-one.

    • Application: This auxiliary can be acylated and used for diastereoselective alkylations (Evans-type chemistry), although the

      
      -isopropyl group is less common than 
      
      
      
      -benzyl or
      
      
      -isopropyl in valine-derived auxiliaries.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low ee (<50%) Moisture in solvent/reagents.

hydrolyzes rapidly. Ensure Toluene is distilled over Na/Benzophenone or from a drying column.
Low Conversion Old

reagent.
Titrate

before use. If significant white precipitate (ZnO) is in the bottle, discard.
Racemization High temperature during resolution.[1]Keep enzymatic resolution strictly at 30°C. Higher temps increase the rate of the reverse reaction or non-selective hydrolysis.
Poor Separation Column overload.Amino alcohols can streak on silica. Add 1%

to the eluent to sharpen peaks.

References

  • Enantioselective Addition of Organometallics

    • Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols. Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Kinetic Resolution of Phenylethanol Derivatives

    • Ghanem, A. (2007).[4] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 1-Phenylethanol. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

  • Synthesis of Beta-Blocker Intermediates

    • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Link

  • Mechanism of Amino Alcohol Ligands

    • Yamakawa, M., & Noyori, R. (1995). An Ab Initio Molecular Orbital Study on the Amino Alcohol-Promoted Reaction of Dialkylzincs and Aldehydes. Journal of the American Chemical Society, 117(23), 6327–6335. Link

Sources

2-(Isopropylamino)-1-phenylethanol as a beta-agonist.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of the Phenylethanolamine Core Subject: 2-(Isopropylamino)-1-phenylethanol as a Structural Reference Standard for Beta-Adrenergic Receptor Agonism.

Executive Summary

Compound Identity: 2-(Isopropylamino)-1-phenylethanol (CAS: 5650-44-2) Synonyms: N-Isopropylphenylethanolamine; Dehydroxy-isoproterenol. Role: Pharmacophore Template / SAR Reference Standard.

This Application Note details the utility of 2-(Isopropylamino)-1-phenylethanol not as a therapeutic lead, but as the critical "Minimal Pharmacophore" in beta-adrenergic receptor (β-AR) drug discovery. While the structurally related Isoproterenol is a potent full agonist due to its catechol (3,4-dihydroxy) ring, 2-(Isopropylamino)-1-phenylethanol lacks these hydroxyl groups.

By profiling this compound, researchers can quantify the specific thermodynamic contribution of ring-substitution to receptor binding affinity and intrinsic efficacy. This guide provides protocols for using this molecule to calibrate assay sensitivity to weak partial agonists and validate Structure-Activity Relationship (SAR) models.

Mechanistic Insight & SAR Logic

To understand the utility of this compound, one must understand the β2-Adrenergic Receptor binding pocket.

  • The Anchor (Amine): The isopropyl-amine tail of 2-(Isopropylamino)-1-phenylethanol binds to Asp113 in Transmembrane Domain III (TM3) via an ionic bond. This is the primary anchor for all beta-agonists.

  • The Chiral Switch (Hydroxyl): The

    
    -hydroxyl group on the ethyl chain binds to Asn293  (TM6), essential for receptor activation.
    
  • The Missing Link (Ring Hydroxyls): High-potency agonists (Isoproterenol, Epinephrine) possess ring hydroxyls that form hydrogen bonds with Ser203, Ser204, and Ser207 (TM5).

    • Crucial Distinction: 2-(Isopropylamino)-1-phenylethanol lacks these ring hydroxyls. Consequently, it exhibits significantly lower affinity (

      
      ) and intrinsic efficacy (
      
      
      
      ) compared to Isoproterenol.

Scientific Value: If your assay cannot distinguish the weak activity of this backbone from the background noise, your system is not sensitive enough to detect novel partial agonists.

Figure 1: Beta-Adrenergic Signaling Pathway

Visualization of the Gs-coupled pathway activated by beta-agonists.

G Ligand Ligand (2-Isopropylamino-1-phenylethanol) Receptor Beta-2 Adrenergic Receptor (GPCR) Ligand->Receptor Weak Binding (Low Affinity) Gs Gs Protein (Heterotrimeric) Receptor->Gs Conformational Change AC Adenylyl Cyclase (Effector) Gs->AC Activation (G-alpha-s) cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (Relaxation/Bronchodilation) PKA->Response Phosphorylation Cascade

Caption: The canonical Gs-cAMP signaling cascade. Note that the subject compound induces this pathway with significantly reduced efficacy compared to catecholamines.

Comparative Data Profile

The following table illustrates the expected pharmacological profile when comparing the "Naked" core (Subject) vs. the "Decorated" agonist (Isoproterenol).

Parameter2-(Isopropylamino)-1-phenylethanolIsoproterenol (Reference)Interpretation
Structure Unsubstituted Phenyl Ring3,4-Dihydroxy Phenyl RingHydroxyls drive potency.[1]
Binding Affinity (

)
High Micromolar (

)
Low Nanomolar (

)
~1000-fold loss in affinity due to lack of Serine anchoring.
Intrinsic Activity (

)
Partial Agonist / WeakFull Agonist (

)
Inability to fully stabilize the active receptor conformation (

).
Primary Use Negative Control / SAR BaselinePositive ControlValidates assay dynamic range.

Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay

Objective: To determine the affinity (


) of the phenylethanolamine core relative to high-affinity ligands.

Materials:

  • Membranes: CHO or HEK293 cells overexpressing human

    
    -AR.
    
  • Radioligand: [

    
    I]-Iodocyanopindolol (High affinity antagonist, 
    
    
    
    ).
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.4.
    

Procedure:

  • Preparation: Dilute 2-(Isopropylamino)-1-phenylethanol in DMSO. Prepare serial dilutions ranging from

    
     to 
    
    
    
    (Note: Higher concentrations are required due to low affinity).
  • Incubation: In 96-well plates, combine:

    • 
       Membrane suspension (
      
      
      
      protein).
    • 
       [
      
      
      
      I]-Iodocyanopindolol (Final conc: 20-50 pM).
    • 
       Test Compound (or Propranolol for non-specific binding).
      
  • Equilibrium: Incubate for 90 minutes at 25°C.

  • Harvest: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% PEI using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Count radioactivity (CPM) in a gamma counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Self-Validation Check: If the


 of this compound is 

, suspect contamination with Isoproterenol or assay artifacts.
Protocol B: Functional cAMP Accumulation (TR-FRET)

Objective: To assess if the compound possesses any intrinsic efficacy (partial agonism) or acts as a neutral antagonist.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE Ultra cAMP kit.

Procedure:

  • Cell Seeding: Seed HEK293-

    
     cells (2,000 cells/well) in white 384-well plates.
    
  • Stimulation:

    • Add IBMX (Phosphodiesterase inhibitor) to prevent cAMP degradation.

    • Add 2-(Isopropylamino)-1-phenylethanol (Dose response:

      
       down to 
      
      
      
      ).
    • Reference Control: Run a parallel Isoproterenol curve.

  • Incubation: 30 minutes at Room Temperature.

  • Detection: Add cAMP-d2 conjugate and Anti-cAMP-Cryptate antibody (lysis buffer included).

  • Read: Measure TR-FRET signal (665 nm / 620 nm ratio).

  • Calculation: Decrease in FRET signal is proportional to cAMP increase.

Expected Result: The compound should show a very shallow dose-response curve with a maximal effect (


) significantly lower than Isoproterenol (likely <20-30%), characterizing it as a weak partial agonist .

Workflow Visualization

Figure 2: SAR Validation Workflow

Decision tree for utilizing the phenylethanolamine core in drug development.

Workflow Start Start: Novel Beta-Agonist Design Synth Synthesize Candidate (Substituted Ring) Start->Synth Control Test vs. Core Scaffold (2-Isopropylamino-1-phenylethanol) Synth->Control Binding Binding Assay (Ki) Control->Binding Func Functional Assay (cAMP) Control->Func Decision Is Potency > Core Scaffold? Binding->Decision Func->Decision Pass Valid Hit: Substitution Improves Affinity Decision->Pass Yes Fail Invalid Hit: No Gain from Substitution Decision->Fail No

Caption: Workflow demonstrating the use of the unsubstituted core to validate the contribution of functional groups in new drug candidates.

References

  • PubChem. (n.d.).[2] 2-(Isopropylamino)-1-phenylethanol (Compound Summary).[3] National Library of Medicine. Retrieved from [Link]

  • Strader, C. D., et al. (1989). Structural basis of beta-adrenergic receptor function.[1][4] FASEB Journal. (Classic text defining the Asp113 and Ser203/204/207 interactions). Retrieved from [Link]

  • Kobilka, B. K. (2007). G protein-coupled receptor structure and activation.[3] Biochimica et Biophysica Acta. (Detailed structural mechanics of the beta-AR). Retrieved from [Link]

  • Urtishak, K., et al. (2001).[1] Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors.[1] Pharmacology.[1][2][3][4][5][6][7][8][9][10][11] (Demonstrates the SAR of phenylethanolamine derivatives). Retrieved from [Link]

Sources

2-(Isopropylamino)-1-phenylethanol in pharmaceutical research.

Author: BenchChem Technical Support Team. Date: February 2026

The "Beta-Blocker Warhead": Synthesis, Chiral Resolution, and Analytical Profiling

Executive Summary & Chemical Context

2-(Isopropylamino)-1-phenylethanol (also known as N-isopropyl-1-phenylethanolamine) represents the core pharmacophore of the beta-adrenergic antagonist class (beta-blockers). Structurally, it is the unsubstituted parent scaffold of major drugs like Sotalol and Labetalol.

In modern pharmaceutical research, this molecule serves three critical functions:

  • Fragment-Based Drug Discovery (FBDD): It acts as a low-molecular-weight probe to map the orthosteric binding pocket of

    
     and 
    
    
    
    adrenergic receptors.
  • Chiral Building Block: The biological activity of phenylethanolamines is stereospecific (typically the R-isomer is bioactive).[1] Efficient resolution of this scaffold is a benchmark for validating novel biocatalytic workflows.

  • Impurity Standard: It is a key degradation marker and process impurity in the synthesis of complex beta-blockers, necessitating robust analytical detection methods.

This guide provides a validated workflow for the synthesis, enzymatic resolution, and analytical characterization of this privileged scaffold.

Synthesis & Biocatalytic Resolution Workflow

The industrial standard for obtaining high-purity enantiomers of 2-(isopropylamino)-1-phenylethanol has shifted from classical fractional crystallization to Lipase-Catalyzed Kinetic Resolution (KR) . This method operates under mild conditions and yields high Enantiomeric Excess (


).
Diagram 1: Chemo-Enzymatic Workflow

The following diagram illustrates the pathway from raw materials to enantiopure isolates.

G StyreneOxide Styrene Oxide (Starting Material) Racemate Racemic 2-(Isopropylamino)-1-phenylethanol StyreneOxide->Racemate Ring Opening (Reflux, EtOH) Isopropylamine Isopropylamine (Nucleophile) Isopropylamine->Racemate CALB CALB Lipase + Vinyl Acetate Racemate->CALB Kinetic Resolution (Toluene, 30°C) S_Alcohol (S)-Alcohol (Unreacted) CALB->S_Alcohol Remains in Soln R_Ester (R)-Acetate Ester (Product) CALB->R_Ester Converted Hydrolysis Chemical Hydrolysis R_Ester->Hydrolysis R_Alcohol (R)-Alcohol (Pure Drug Scaffold) Hydrolysis->R_Alcohol

Caption: Chemo-enzymatic route combining epoxide ring opening with lipase-mediated kinetic resolution to isolate the bioactive (R)-enantiomer.

Detailed Experimental Protocols

Protocol A: Synthesis of Racemic Scaffold

Objective: Preparation of the racemic precursor via aminolysis of styrene oxide. Mechanism: Nucleophilic attack of isopropylamine on the less substituted carbon of the epoxide ring (Regioselective ring opening).

Reagents:

  • Styrene Oxide (1.0 eq)

  • Isopropylamine (3.0 eq) - Excess prevents polymerization.

  • Ethanol (Absolute)

Step-by-Step:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Styrene Oxide (12.0 g, 0.1 mol) in Ethanol (50 mL).

  • Addition: Add Isopropylamine (17.7 g, 0.3 mol) dropwise over 20 minutes at room temperature. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4 hours. Monitor consumption of styrene oxide via TLC (Hexane/EtOAc 3:1).

  • Workup: Cool to room temperature. Remove excess isopropylamine and ethanol under reduced pressure (Rotavap).

  • Purification: The crude oil usually solidifies upon standing. Recrystallize from n-hexane/ethyl acetate to yield white crystals.

    • Target Yield: >85%[2][3][4][5]

    • Melting Point: 56–57°C [Ref 1].[6]

Protocol B: Enzymatic Kinetic Resolution (The "Gold Standard")

Objective: Separation of enantiomers using Candida antarctica Lipase B (CALB).[7] Principle: CALB selectively acetylates the (


)-enantiomer using vinyl acetate as an irreversible acyl donor, leaving the (

)-enantiomer as the free alcohol.

Reagents:

  • Racemic 2-(Isopropylamino)-1-phenylethanol (from Protocol A)

  • Immobilized CALB (e.g., Novozym 435)

  • Vinyl Acetate (Acyl donor)[1]

  • Toluene or MTBE (Solvent)

Step-by-Step:

  • Preparation: Dissolve 1.0 g of racemate in 20 mL of dry Toluene.

  • Activation: Add Vinyl Acetate (3.0 eq) and 100 mg of Immobilized CALB.

  • Incubation: Shake at 200 rpm at 30°C.

    • Critical Control Point: Do not exceed 45°C, as enantioselectivity (

      
      ) drops significantly at higher temperatures [Ref 2].
      
  • Monitoring: Sample every hour. Analyze via Chiral HPLC (see Protocol C).

  • Termination: Stop the reaction exactly when conversion reaches 50% (typically 6–8 hours). Filter off the enzyme beads.

  • Separation:

    • Evaporate solvent.[8][9][10]

    • Perform Flash Chromatography (Silica Gel).

    • Fraction 1 (Non-polar): (

      
      )-Acetate ester.
      
    • Fraction 2 (Polar): (

      
      )-Alcohol.
      
  • Hydrolysis (Optional): Treat Fraction 1 with NaOH/MeOH to recover the pure (

    
    )-2-(Isopropylamino)-1-phenylethanol.
    

Analytical Characterization & Quality Control

For pharmaceutical applications, distinguishing this molecule from related impurities (like Sotalol Impurity A) is vital.

Protocol C: HPLC Methodologies
Method 1: Achiral Purity (Impurity Profiling)

Used to detect synthesis byproducts and degradation.

ParameterCondition
Column C18 Reverse Phase (e.g., Waters Symmetry, 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (containing 0.1% H3PO4) [30:70 v/v]
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Amide band) and 254 nm (Phenyl ring)
Retention Time ~2.8 - 3.5 min (pH dependent)
Linearity 0.1 – 1.0 mg/mL (

)
Method 2: Chiral Purity (Enantiomeric Excess)

Used to validate Protocol B.

ParameterCondition
Column Chiralcel OD-H or Chiralpak AD-H
Mobile Phase n-Hexane : Isopropanol : Diethylamine [90 : 10 : 0.1]
Flow Rate 0.5 mL/min
Selectivity (

)-isomer elutes first; (

)-isomer elutes second.
Diagram 2: Pharmacophore & Interaction Map

Understanding why this molecule is analyzed requires visualizing its binding potential.

Pharmacophore Phenyl Phenyl Ring (Pi-Pi Stacking) Phe290 Phe290 (Receptor) Phenyl->Phe290 Pi-Pi Interaction Hydroxyl Beta-Hydroxyl (H-Bond Donor/Acceptor) Hydroxyl->Phenyl linker Ser203 Ser203 (Receptor) Hydroxyl->Ser203 H-Bonding (Chirality Dependent) Amine Secondary Amine (Ionic Interaction) Isopropyl Isopropyl Group (Hydrophobic Pocket) Amine->Isopropyl linker Asp113 Asp113 (Receptor) Amine->Asp113 Salt Bridge (Critical)

Caption: Pharmacophore mapping of 2-(Isopropylamino)-1-phenylethanol within the Beta-Adrenergic Receptor binding pocket. The interactions highlight why the (R)-configuration (matching the hydroxyl position) is essential for potency.

Troubleshooting & Critical Insights

  • Low Yield in Protocol A: If the reaction turns dark/tarry, the temperature was likely too high. Phenylethanolamines are sensitive to oxidation. Perform the reflux under a Nitrogen atmosphere.

  • Poor Resolution in Protocol B: If the

    
     is low (<90%), check the water content of the solvent. Lipases need a trace of water to function but too much leads to spontaneous hydrolysis (racemization). Use molecular sieves to dry the Toluene.
    
  • HPLC Peak Tailing: The secondary amine interacts strongly with silanol groups on C18 columns. Ensure the mobile phase contains an amine modifier (like Triethylamine) or use a "Base-Deactivated" column if using high pH, though the acidic method (Phosphoric acid) is preferred to protonate the amine and elute it cleanly.

References

  • Gotor, V., et al. (2021). Lipase-catalyzed kinetic resolution of 2-amino-1-phenylethanol derivatives. Royal Society of Chemistry. Retrieved from [Link]

  • Naderi, F., et al. (2012). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC). SciSpace. Retrieved from [Link]

  • PubChem. (2025).[11] Compound Summary: 2-(Isopropylamino)-1-phenylethanol.[1] National Library of Medicine. Retrieved from [Link]

Sources

Application Note: 2-(Isopropylamino)-1-phenylethanol in Medicinal Chemistry

[1]

Executive Summary

Molecule: 2-(Isopropylamino)-1-phenylethanol (CAS: 5650-44-2) Class:

Primary Application:1

This application note details the synthetic, analytical, and biological utility of 2-(Isopropylamino)-1-phenylethanol. Unlike the more common aryloxypropanolamine beta-blockers (e.g., Propranolol), this molecule represents the phenylethanolamine scaffold found in Sotalol and Labetalol . It serves as a critical reference standard for Structure-Activity Relationship (SAR) studies, specifically for probing the steric and electronic requirements of the

Medicinal Chemistry & SAR Architecture

The Pharmacophore Distinction

In medicinal chemistry,

PhenylethanolamineAryloxypropanolamine
  • Phenylethanolamine (e.g., Sotalol): The aromatic ring is directly attached to the chiral ethanolamine chain.

  • Aryloxypropanolamine (e.g., Propranolol): An oxymethylene bridge (

    
    ) links the aromatic system to the chiral center.[1]
    
Visualization of SAR Logic

The following diagram illustrates the structural divergence and key binding interactions.

SAR_Logiccluster_0Key Structural FeaturesCoreBeta-AdrenergicPharmacophoreTypeAPhenylethanolamine(Subject Molecule)Core->TypeADirect LinkageTypeBAryloxypropanolamine(e.g., Propranolol)Core->TypeBEther Linkage (+OCH2)BindingReceptor Interaction(Asp113 & Ser203)TypeA->BindingRigid conformationLower lipophilicityFeat1Secondary Amine(Ionic Bond to Asp)TypeA->Feat1Feat2Beta-Hydroxyl(H-Bond to Ser)TypeA->Feat2Feat3Aromatic Tail(Pi-Stacking)TypeA->Feat3TypeB->BindingFlexible chainHigher potency (typ.)

Figure 1: Structural divergence of beta-blocker scaffolds.[1] The subject molecule represents the 'Type A' lineage, essential for synthesizing Sotalol analogues.

Experimental Protocols

Protocol A: Chemical Synthesis (Ring Opening)

Objective: Synthesis of racemic 2-(Isopropylamino)-1-phenylethanol. Principle: Nucleophilic attack of a primary amine on a terminal epoxide (regioselective ring opening).[1]

Reagents:

  • Styrene Oxide (1.0 eq)[1]

  • Isopropylamine (1.5 eq) - Excess prevents polymerization[1]

  • Methanol (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with anhydrous Methanol (10 volumes relative to epoxide).

  • Addition: Add Isopropylamine (1.5 eq) to the solvent. Cool to 0°C.

  • Reaction: Dropwise add Styrene Oxide (1.0 eq) over 30 minutes to control exotherm.

  • Reflux: Warm to room temperature, then heat to reflux (approx. 65°C) for 4–6 hours. Monitor by TLC (SiO2, 10% MeOH in DCM).[1]

  • Work-up: Concentrate the reaction mixture in vacuo to remove methanol and excess isopropylamine.

  • Purification: The crude oil often solidifies. Recrystallize from n-Hexane/Ethyl Acetate (9:1) to yield white crystals.[1]

Yield Expectation: 85–92% Safety Note: Styrene oxide is a suspected carcinogen. Perform all operations in a fume hood.

Protocol B: Optical Resolution (Chiral Separation)

Objective: Isolation of the biologically active (




1

Method: Classical Chemical Resolution via Diastereomeric Salt Formation.[1]

Reagents:

  • Racemic 2-(Isopropylamino)-1-phenylethanol[1]

  • (

    
    )-(-)-Mandelic Acid (Resolving Agent)[1]
    
  • Isopropanol (Solvent)[1]

Workflow:

  • Salt Formation: Dissolve 10g of racemic amine in 50 mL hot Isopropanol. Add 1.0 eq of (

    
    )-(-)-Mandelic acid.[1]
    
  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The less soluble diastereomeric salt (typically the (

    
    )-amine/(
    
    
    )-acid complex) will precipitate.[1]
  • Filtration: Filter the white solid.

  • Liberation: Suspend the salt in water and basify with 2M NaOH to pH 12. Extract with Dichloromethane (DCM).[1]

  • Drying: Dry organic layer over

    
     and evaporate to yield the enantiomerically enriched amine.
    

Analytical Characterization (Quality Control)

To validate the synthesis and resolution, use the following High-Performance Liquid Chromatography (HPLC) parameters.

Table 1: Chiral HPLC Method Parameters
ParameterCondition
Column Daicel Chiralpak IC (Immobilized polysaccharide)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Phenyl absorption)
Temperature 25°C
Retention Times (

)-Isomer: ~8.5 min (

)-Isomer: ~10.2 min
Selectivity (

)
> 1.2

Technical Insight: The addition of Diethylamine (DEA) is mandatory . Without this basic additive, the secondary amine of the analyte will interact with residual silanols on the stationary phase, causing severe peak tailing and loss of resolution.

Biological Application: Binding Affinity

Context: This molecule is used as a competitive antagonist in radioligand binding assays to determine the affinity (

Protocol C: Competitive Binding Assay
  • Receptor Source: Rat cardiac membrane preparations (rich in

    
    -AR) or transfected CHO cells expressing human 
    
    
    -AR.[1]
  • Radioligand: [

    
    H]-CGP12177 (Hydrophilic, non-selective 
    
    
    -antagonist).[1]
  • Non-specific Binding: Determine using 10 µM Propranolol.[1]

  • Incubation: Incubate membrane protein (20 µg) with radioligand (0.5 nM) and increasing concentrations of 2-(Isopropylamino)-1-phenylethanol (

    
     to 
    
    
    M).
  • Analysis: Filter through GF/B glass fiber filters. Measure radioactivity via liquid scintillation counting.[1]

  • Data: Plot % Inhibition vs. Log[Concentration] to determine

    
     and calculate 
    
    
    .

Expected Result: The (



1

References

  • Synthesis & Properties

    • Preparation of phenylethanolamine derivatives. U.S. Patent 4,372,969.[1]

    • Source: [1]

  • Chiral Resolution (Sotalol Analogues)

    • Process for the preparation of d-sotalol. U.S. Patent 5,089,526.[1] (Describes the mandelic acid resolution of the sulfonamide analogue, applicable to the parent scaffold).

    • Source: [1]

  • Biocatalytic Approaches (Alternative Route)

    • Enzymatic kinetic resolution of (R,S)-1-phenylethanol. (Provides background on the lipase sensitivity of the carbon scaffold).
    • Source: [1]

  • Pharmacology & SAR

    • Structure-activity relationships of beta-adrenergic receptor antagonists.[1][2] (Defines the phenylethanolamine vs aryloxypropanolamine distinction).

    • Source: [1]

synthesis of derivatives from 2-(Isopropylamino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Enzymatic Functionalization of 2-(Isopropylamino)-1-phenylethanol

Strategic Overview & Significance

2-(Isopropylamino)-1-phenylethanol (CAS: 5650-44-2) represents a quintessential


-ethanolamine pharmacophore. It serves as the structural core for Class II and III antiarrhythmics (e.g., Sotalol) and sympathomimetic agents. For drug development professionals, this molecule presents a classic "dual-nucleophile" challenge: it possesses both a secondary amine and a secondary benzylic alcohol.

The Synthetic Challenge:

  • Chemoselectivity: Differentiating the nucleophilicity of the nitrogen (

    
    ) vs. the oxygen (
    
    
    
    ) is critical for targeted derivatization.
  • Stereocontrol: The biological activity of

    
    -blockers is highly dependent on the stereochemistry at the benzylic position (typically the l-isomer or (
    
    
    
    )-enantiomer is more potent).
  • Regulatory Compliance: Modern synthesis demands high atom economy and the avoidance of genotoxic reagents (e.g., phosgene).

This guide details three high-value synthetic workflows:

  • Enzymatic Kinetic Resolution to obtain enantiopure scaffolds.

  • Oxazolidinone Cyclization for prodrug formation and chiral auxiliary synthesis.

  • Chemoselective

    
    -Sulfonylation  mimicking late-stage functionalization of Sotalol-type drugs.
    

Critical Reactivity Map

Before initiating protocols, the reactivity hierarchy must be established. Under neutral conditions, the secondary amine is significantly more nucleophilic than the secondary alcohol. However, the alcohol's reactivity is enhanced by the adjacent phenyl ring (benzylic activation) and can be selectively targeted using biocatalysis.

ReactivityMap Substrate 2-(Isopropylamino)- 1-phenylethanol Amine 2° Amine (N) High Nucleophilicity Substrate->Amine Site 1 Alcohol 2° Alcohol (O) Benzylic / Sterically Hindered Substrate->Alcohol Site 2 Amide N-Acyl/Sulfonyl Derivatives Amine->Amide Electrophiles (0°C) (Acid Chlorides, Sulfonyl Chlorides) Cyclic Oxazolidinones (Cyclic Carbamates) Amine->Cyclic Ester O-Acyl Derivatives Alcohol->Ester Biocatalysis (CAL-B) or Strong Base Alcohol->Cyclic Phosgene Equivalents (CDI, Triphosgene)

Figure 1: Reactivity hierarchy and derivative pathways for the amino-ethanol scaffold.

Protocol A: Enzymatic Kinetic Resolution (Green Chemistry)

Objective: Isolation of enantiopure (


)-acetate and (

)-alcohol from the racemate. Mechanism: Candida antarctica Lipase B (CAL-B) catalyzes the selective transesterification of the (

)-alcohol.[1] The bulky isopropyl group on the amine does not inhibit the enzyme, but the benzylic position is highly sensitive to the chiral pocket of the lipase.
Materials
  • Substrate: rac-2-(Isopropylamino)-1-phenylethanol (10 mmol).

  • Biocatalyst: Novozym® 435 (Immobilized CAL-B), 200 mg.

  • Acyl Donor: Vinyl Acetate (5 eq).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous).

Step-by-Step Methodology
  • Preparation: Dissolve 1.79 g (10 mmol) of the racemic substrate in 50 mL of anhydrous MTBE.

  • Activation: Add 4.6 mL (50 mmol) of vinyl acetate.

  • Initiation: Add 200 mg of Novozym® 435 beads.

  • Incubation: Incubate in an orbital shaker at 30°C, 200 rpm.

    • Expert Insight: Do not exceed 40°C. Higher temperatures degrade enantioselectivity (

      
      -value).
      
  • Monitoring: Monitor by chiral HPLC (see Section 6) every 2 hours. Stop the reaction when conversion reaches exactly 50%.

  • Work-up: Filter off the enzyme beads (can be washed with MTBE and reused up to 5 times).

  • Separation: Concentrate the filtrate. Separate the (

    
    )-alcohol (unreacted) from the (
    
    
    
    )-ester (product) via flash column chromatography (Silica gel; Hexane/EtOAc gradient 80:20 to 50:50).

Data Summary: Kinetic Resolution

Parameter Value Notes
Conversion 49-51% Ideal stop point for max purity

|


 (Ester) | >98% | (

)-configuration | |

(Alcohol) | >97% | (

)-configuration | | E-Value | >200 | Indicates excellent selectivity |[2]

Protocol B: Synthesis of Oxazolidinones (Cyclization)

Objective: Synthesis of 3-isopropyl-5-phenyloxazolidin-2-one. Application: This creates a cyclic carbamate, protecting both the amine and alcohol functionalities simultaneously. It is often used to increase lipophilicity for blood-brain barrier penetration or as a chiral auxiliary. Reagent Choice: 1,1'-Carbonyldiimidazole (CDI) is selected over phosgene or triphosgene to ensure a safer, bench-top friendly protocol.

Step-by-Step Methodology
  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 eq of 2-(Isopropylamino)-1-phenylethanol in anhydrous Dichloromethane (DCM) [0.2 M concentration].

  • Reagent Addition: Cool to 0°C under Nitrogen atmosphere. Add 1.2 eq of CDI portion-wise over 10 minutes.

    • Caution:

      
       gas evolution will occur. Ensure proper venting.
      
  • Cyclization: Allow the reaction to warm to room temperature (25°C) and stir for 4 hours.

  • Validation: TLC (50% EtOAc/Hexane) should show the disappearance of the polar starting material and the appearance of a less polar spot (

    
    ).
    
  • Quench & Isolation: Quench with saturated

    
     solution. Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallization from hot Ethanol/Hexane (1:4) yields white crystalline needles.

Oxazolidinone Step1 Start: Amino-Alcohol + CDI (DCM, 0°C) Step2 Intermediate: N-Acyl Imidazole formation Step1->Step2 Nucleophilic Attack (N) Step3 Cyclization: Intramolecular O-attack Step2->Step3 Loss of Imidazole Step4 Product: 3-isopropyl-5-phenyloxazolidin-2-one Step3->Step4 Ring Closure

Figure 2: Mechanistic pathway for CDI-mediated cyclization.

Protocol C: Chemoselective N-Sulfonylation

Objective: Selective formation of the sulfonamide without protecting the alcohol. Context: This mimics the synthesis of Sotalol derivatives. The challenge is preventing


-sulfonylation (which creates a good leaving group, leading to elimination or substitution).
Step-by-Step Methodology
  • Setup: Dissolve 1.0 eq of substrate in anhydrous DCM. Add 1.5 eq of Triethylamine (TEA).

  • Temperature Control (Critical): Cool the mixture to -10°C using an ice/salt bath.

    • Why: At low temperatures, the kinetic nucleophilicity of the amine (

      
      ) vastly exceeds the alcohol (
      
      
      
      ).
  • Addition: Add 1.05 eq of Methanesulfonyl chloride (MsCl) dropwise as a solution in DCM over 30 minutes.

  • Reaction: Stir at -10°C for 1 hour, then allow to reach 0°C. Do not heat.

  • Quench: Quench immediately with water once TLC indicates consumption of amine.

  • Purification: The product (

    
    -isopropyl-
    
    
    
    -(2-hydroxy-2-phenylethyl)methanesulfonamide) is purified via column chromatography.

Troubleshooting Table:

Observation Root Cause Corrective Action
O-sulfonylation observed Temperature too high Maintain -10°C strictly; add MsCl slower.
Elimination (Styrene formation) Base too strong / Excess MsCl Use Pyridine instead of TEA; limit MsCl to 1.0 eq.

| Low Yield | Moisture present | Ensure anhydrous DCM; MsCl hydrolyzes rapidly. |

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized derivatives, the following analytical markers must be met:

1. Chiral HPLC Method (for Protocol A):

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expectation: (

    
    )-alcohol elutes first; (
    
    
    
    )-ester elutes second (verify with standards).

2. NMR Validation (for Protocol B - Oxazolidinone):

  • 
     NMR (CDCl3):  Look for the disappearance of the broad 
    
    
    
    and
    
    
    signals.
  • Carbonyl Shift: The appearance of a signal at

    
     ppm in 
    
    
    
    NMR confirms the cyclic carbamate (
    
    
    ).
  • Diastereotopic Protons: The

    
     protons in the ring will split into distinct doublets of doublets (dd) due to the rigid ring structure.
    

References

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition.

  • Ghanem, A. (2007).[3] "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron.

  • Pezter, A., et al. (2018). "Continuous Flow Synthesis of Oxazolidinones." Journal of Flow Chemistry.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kamal, A., et al. (2008). "Chemoenzymatic synthesis of enantiopure beta-blockers." Tetrahedron: Asymmetry.

Sources

Application Note: Pharmacological Profiling & Impurity Assessment of 2-(Isopropylamino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026


-Adrenergic Receptor Signaling Assays

Introduction & Scientific Context

2-(Isopropylamino)-1-phenylethanol (CAS: 5650-44-2 for racemic; 112211-92-4 for R-isomer) is a critical phenylethanolamine scaffold in medicinal chemistry. Structurally, it represents the core pharmacophore of many


-adrenergic receptor (

-AR) ligands but lacks the catecholic hydroxyl groups of isoproterenol or the sulfonamide substitution of sotalol.

In drug development, this molecule serves two primary roles:

  • Structure-Activity Relationship (SAR) Probe: It acts as a "minimalist" ligand to study the baseline affinity of the phenylethanolamine backbone for

    
    -ARs without ring-substituent influences.
    
  • Impurity Profiling (Sotalol Impurity A): It is a known process impurity (Deoxysotalol) in the synthesis of Sotalol. Regulatory guidelines (ICH Q3A/B) require rigorous toxicological and pharmacological characterization of such impurities to ensure patient safety.

This guide provides standardized protocols for evaluating the biological activity of 2-(Isopropylamino)-1-phenylethanol in cell culture, focusing on solubility optimization, cytotoxicity limits, and functional receptor activation (cAMP).

Chemical Handling & Solubility Optimization

The biological availability of 2-(Isopropylamino)-1-phenylethanol is heavily dependent on its salt form. Inaccurate solubilization is the leading cause of variability in


 data.
Solubility Decision Tree
  • Form A: Hydrochloride Salt (HCl) [1]

    • Properties: Hydrophilic, crystalline solid.

    • Solvent: Sterile Water or PBS (pH 7.4).

    • Max Stock: ~100 mM.

  • Form B: Free Base

    • Properties: Lipophilic, waxy solid or oil.

    • Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol.

    • Max Stock: ~50-100 mM in DMSO.

Protocol: Preparation of 10 mM Stock Solution (Free Base)

Objective: Create a stable, sterile stock for cell culture use.

  • Weighing: Weigh 17.9 mg of 2-(Isopropylamino)-1-phenylethanol (MW: 179.26 g/mol ) into a sterile microcentrifuge tube.

  • Solubilization: Add 10 mL of high-grade anhydrous DMSO. Vortex vigorously for 30 seconds until no particulates remain.

    • Note: If using the HCl salt (MW: ~215.7 g/mol ), dissolve 21.6 mg in 10 mL of sterile PBS instead.

  • Sterilization: Filter the solution through a 0.22

    
    m PTFE syringe filter (for DMSO) or PES filter (for PBS).
    
  • Aliquot & Storage: Dispense into 50

    
    L aliquots to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).
    

Critical Checkpoint: When dosing cells, ensure the final DMSO concentration in the culture well is


 (v/v) to prevent solvent-induced cytotoxicity.

Application I: Functional Signaling Assay (cAMP Quantification)

As a structural analog to


-agonists, this compound must be profiled for its ability to couple 

-proteins and activate Adenylyl Cyclase (AC). This protocol uses a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competitive immunoassay to quantify intracellular cAMP.
Experimental Logic
  • Agonist Mode: Does the compound increase cAMP alone? (Tests for intrinsic efficacy).

  • Antagonist Mode: Does the compound inhibit Isoproterenol-induced cAMP spikes? (Tests for receptor blockade).

Visualization: -Adrenergic Signaling Pathway

G Ligand 2-(Isopropylamino)- 1-phenylethanol Receptor Beta-Adrenergic Receptor (GPCR) Ligand->Receptor Binding Gs Gs Protein (Activation) Receptor->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC Readout TR-FRET Signal Decrease cAMP->Readout Competitive Binding

Caption: The Gs-coupled signaling cascade. Ligand binding activates Adenylyl Cyclase, converting ATP to cAMP, which is detected via competitive immunoassay.

Step-by-Step Protocol (Agonist Mode)

Materials:

  • HEK293 cells (stably expressing

    
    -AR).
    
  • Assay Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor to prevent cAMP degradation).

  • Detection Kit: cAMP-Gq or similar TR-FRET kit.

Procedure:

  • Cell Seeding: Harvest HEK293 cells and resuspend in Assay Buffer at

    
     cells/mL. Dispense 5 
    
    
    
    L/well into a 384-well white low-volume plate (1,000 cells/well).
  • Compound Dilution: Prepare a 2x serial dilution of 2-(Isopropylamino)-1-phenylethanol in Assay Buffer ranging from

    
    M to 
    
    
    
    .
  • Stimulation: Add 5

    
    L of the 2x compound solution to the cells.
    
    • Positive Control: Isoproterenol (

      
      M final).[2]
      
    • Negative Control: Buffer + 0.5% DMSO.

  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Lysis & Detection: Add 10

    
    L of Lysis Buffer containing the cAMP-d2 acceptor and Anti-cAMP-Cryptate donor.
    
  • Readout: Incubate for 1 hour at RT. Read on a plate reader compatible with TR-FRET (Excitation: 337 nm; Emission: 620 nm & 665 nm).

Data Analysis: Calculate the FRET ratio (


). Plot the signal inversely against log[concentration].
  • Interpretation: If the curve shows a dose-dependent increase in cAMP (decrease in FRET signal) but with a lower

    
     than Isoproterenol, the compound is a partial agonist . If no response is seen, proceed to Antagonist Mode (pre-treat with compound, then challenge with Isoproterenol).
    

Application II: Cytotoxicity Profiling (Impurity Qualification)

When assessing this molecule as Sotalol Impurity A , it is vital to establish the "No Observed Adverse Effect Level" (NOAEL) in vitro.

Experimental Workflow

Workflow Step1 Seed HepG2 Cells (10k cells/well) Step2 24h Adhesion Phase Step1->Step2 Step3 Dose with Compound (0.1 - 500 µM) Step2->Step3 Step4 Incubate 48 Hours Step3->Step4 Step5 Add MTT Reagent (0.5 mg/mL) Step4->Step5 Step6 Solubilize Crystals (DMSO) Step5->Step6 Step7 Measure Absorbance (570 nm) Step6->Step7

Caption: Standard MTT cytotoxicity workflow for impurity assessment using metabolically active HepG2 cells.

Protocol Details
  • Cell Model: HepG2 (Liver) or H9c2 (Cardiac) cells are recommended due to the compound's metabolic relevance and target tissue.

  • Dosing: Treat cells with a broad range: 0, 1, 10, 50, 100, 250, 500

    
    M.
    
  • Controls:

    • Vehicle Control: Media + 0.5% DMSO (normalized to 100% viability).

    • Positive Toxicity Control: 10% DMSO or 100

      
      M Doxorubicin.
      
  • Calculation:

    
    
    

Expected Results & Data Interpretation

The following table summarizes typical pharmacological parameters for 2-(Isopropylamino)-1-phenylethanol compared to standard ligands.

ParameterAssay TypeTypical ValueInterpretation
Solubility Visual~50 mM (DMSO)Lipophilic free base requires organic solvent.

(cAMP)
Functional> 10

M
Weak/Partial Agonist. Lacks catechol hydroxyls necessary for high-affinity binding.

(Binding)
Competition~1-5

M
Moderate affinity for

-ARs; acts as a competitive antagonist in the presence of strong agonists.

(Toxicity)
MTT (HepG2)> 200

M
Generally low cytotoxicity; suitable for use as an impurity standard up to high concentrations.

Key Insight: If the


 for cAMP is significantly higher than the binding 

, the compound exhibits "low intrinsic efficacy," confirming its nature as a partial agonist or functional antagonist.

References

  • PubChem. (n.d.). 2-(Isopropylamino)-1-phenylethanol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Pharmacopoeia (Ph. Eur.). (2023). Sotalol Hydrochloride: Impurity A (Deoxysotalol).[3] EDQM. (Reference for regulatory status as an impurity).

  • Baker, J. G. (2010). The selectivity of

    
    -adrenoceptor agonists at human 
    
    
    
    ,
    
    
    and
    
    
    adrenoceptors.[4] British Journal of Pharmacology, 160(5), 1048–1061. [Link]

Sources

Application Note: High-Precision Characterization of the Minimal β-Adrenergic Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: 2-(Isopropylamino)-1-phenylethanol

Executive Summary & Scientific Context

2-(Isopropylamino)-1-phenylethanol (also known as N-isopropylphenylethanolamine) represents the fundamental structural backbone—the "minimal pharmacophore"—of the beta-adrenergic receptor (β-AR) ligand class. While clinically utilized beta-blockers (e.g., Sotalol) and agonists (e.g., Isoproterenol) possess this core structure decorated with aryl substituents (sulfonamides, hydroxyls), the unsubstituted parent molecule serves a critical role in Structure-Activity Relationship (SAR) studies and Fragment-Based Drug Discovery (FBDD) .

This Application Note details the protocol for utilizing 2-(Isopropylamino)-1-phenylethanol as a reference probe in radioligand competition assays. Unlike high-affinity drugs, this scaffold typically exhibits micromolar affinity (


 in the 

range). Therefore, standard screening protocols must be modified to account for higher concentration ranges and specific solubility requirements to accurately determine the baseline affinity contribution of the ethanolamine core.
Mechanism of Action: The β-Adrenergic Signaling Cascade

To interpret binding data, one must understand the downstream consequences of the receptor-ligand interaction. The β-adrenergic receptors (


) are Gs-coupled GPCRs.[1]

Pathway Logic:

  • Ligand Binding: The phenylethanolamine core binds to the orthosteric site within the transmembrane bundle.

  • Conformational Change: The receptor activates the heterotrimeric G-protein (

    
    ).
    
  • Effector Activation:

    
    -GTP activates Adenylyl Cyclase (AC).
    
  • Second Messenger: AC converts ATP to cyclic AMP (cAMP).

  • Signal Transduction: cAMP activates Protein Kinase A (PKA), leading to phosphorylation of downstream targets (e.g., L-type

    
     channels in cardiomyocytes).[1]
    

BetaAdrenergicPathway Ligand 2-(Isopropylamino)- 1-phenylethanol Receptor β-Adrenergic Receptor (GPCR) Ligand->Receptor Binding (Low Affinity) Gs Gs Protein (Heterotrimeric) Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Ca2+ Influx) PKA->Response Phosphorylation

Figure 1: The canonical Gs-coupled signaling pathway activated by beta-adrenergic ligands.[1] The focus molecule acts at the initial Receptor node.

Experimental Design: Radioligand Competition Binding

This protocol uses [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-ICYP) as the radioligand.[2] ICYP is chosen over tritiated ligands ([³H]-DHA) due to its higher specific activity (~2200 Ci/mmol), which is crucial when characterizing weak competitors like the unsubstituted phenylethanolamine scaffold.

3.1 Critical Reagents & Buffer Composition
ComponentConcentrationPurpose
Tris-HCl 50 mM (pH 7.[3]4)Maintains physiological pH.
MgCl₂ 10 mMEssential for stabilizing the receptor-G protein complex (high-affinity state).
EDTA 1 mMChelates divalent cations that might activate proteases.
Ascorbic Acid 0.1% (w/v)CRITICAL: Prevents oxidation of the phenylethanolamine amine and any potential impurities.
BSA 0.1% (w/v)Reduces non-specific binding of the ligand to plasticware.
[¹²⁵I]-ICYP ~20-50 pMThe high-affinity radiotracer (Kd ~ 20-50 pM).
Propranolol 10 µMDefines "Non-Specific Binding" (NSB).
3.2 Receptor Source
  • Preferred: Membranes from HEK293 or CHO cells stably transfected with human

    
     or 
    
    
    
    AR.
  • Alternative: Rat heart (ventricular) or lung membranes (rich in

    
     and 
    
    
    
    respectively).
Detailed Protocol: Competition Binding Assay

Objective: Determine the inhibitory constant (


) of 2-(Isopropylamino)-1-phenylethanol by displacing [¹²⁵I]-ICYP.
Step 1: Membrane Preparation [4]
  • Harvest cells/tissue in ice-cold Lysis Buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Homogenize using a Polytron (bursts of 5 sec).

  • Centrifuge at low speed (1,000 x g, 10 min) to remove nuclei/debris.

  • Centrifuge supernatant at high speed (40,000 x g, 20 min) to pellet membranes.

  • Resuspend pellet in Assay Buffer (see Table 3.1).

Step 2: Assay Setup (96-well Format)
  • Total Binding (TB): Membrane + Radioligand + Vehicle (Buffer).

  • Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM Propranolol.

  • Experimental (Competitor): Membrane + Radioligand + 2-(Isopropylamino)-1-phenylethanol (varying concentrations).

Concentration Range Note: Since the target molecule lacks the catechol hydroxyls of isoproterenol, its affinity is lower.

  • Recommended Dilution Series: 100 µM down to 1 nM (semi-log dilutions).

Step 3: Incubation & Filtration [5]
  • Incubate plates at 37°C for 60 minutes (equilibrium is slower for low-affinity ligands).

  • Pre-soak Filters: Use GF/C glass fiber filters soaked in 0.3% Polyethyleneimine (PEI) for at least 1 hour. Why? PEI carries a positive charge that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific sticking of the hydrophobic radioligand.

  • Harvest using a vacuum manifold (e.g., Brandel or PerkinElmer harvester).

  • Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

Step 4: Detection
  • Dry filters.[5]

  • Add liquid scintillation cocktail (if using MicroBeta) or count directly in a gamma counter.

AssayWorkflow cluster_prep Preparation Phase cluster_incubation Reaction Phase cluster_analysis Analysis Phase Membrane Membrane Prep (HEK-β2AR) Mix Combine: Membrane + [125I]-ICYP + Ligand Membrane->Mix LigandPrep Ligand Dilution (1 nM - 100 µM) LigandPrep->Mix FilterPrep GF/C Filters Soak in 0.3% PEI Harvest Vacuum Filtration (Wash 3x) FilterPrep->Harvest Use for Incubate Incubate 60 min @ 37°C Mix->Incubate Incubate->Harvest Count Gamma Counting (CPM Measurement) Harvest->Count Calc Data Analysis (Cheng-Prusoff) Count->Calc

Figure 2: Step-by-step workflow for the Radioligand Competition Binding Assay.

Data Analysis & Interpretation
5.1 Calculating Specific Binding


  • Validation: Specific binding should represent >80% of Total Binding. If NSB is high, increase washing steps or check PEI soaking.

5.2 Determining Affinity (

)

Plot the % Specific Binding against Log[Ligand Concentration]. Use non-linear regression (one-site competition model) to find the


. Convert to 

using the Cheng-Prusoff Equation :


  • 
     : Concentration of 2-(Isopropylamino)-1-phenylethanol displacing 50% of specific binding.
    
  • 
     : Concentration of radioligand used (e.g., 50 pM).
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
5.3 Expected Results & Troubleshooting
  • Expected Affinity: The unsubstituted phenylethanolamine is a weak binder. Expect a

    
     in the micromolar range (1 - 50 µM) .
    
  • Troubleshooting - No Displacement: If the curve is flat, the ligand affinity may be too low (>100 µM). Repeat with higher concentrations (up to 1 mM), but watch for pH shifts or solubility issues at these levels.

  • Troubleshooting - Oxidation: If the compound turns pink/brown in solution, it has oxidized. Prepare fresh in buffer containing ascorbic acid.

References
  • Baker, J. G. (2005).[6] The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors.[6] British Journal of Pharmacology, 144(3), 317–322.

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Technical Guides.

  • Bond, R. A., & Ijzerman, A. P. (2006). Recent developments in structure–activity relationships for β-adrenoceptor ligands.[7][8][9] Trends in Pharmacological Sciences. (Contextual grounding for SAR).

  • Motulsky, H. J., & Neubig, R. R. (2002). Analysis of ligand binding data. Current Protocols in Neuroscience.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(Isopropylamino)-1-phenylethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: YIELD-OPT-2024-ISO Subject: Yield Optimization & Regiocontrol for N-Isopropyl-phenylethanolamine Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Scope

This guide addresses the synthesis of 2-(Isopropylamino)-1-phenylethanol via the aminolysis of styrene oxide.[1] This reaction is the industrial standard but is plagued by two critical failure modes: Regioselectivity (attacking the wrong carbon) and Poly-alkylation (reacting twice).[1]

Target Molecule:

  • IUPAC: 1-Phenyl-2-(propan-2-ylamino)ethanol[1][2]

  • Structure: Ph-CH(OH)-CH₂-NH-CH(CH₃)₂[1]

  • Key Feature: The hydroxyl group is benzylic (C1); the amine is terminal (C2).[1]

The Core Challenge: Styrene oxide is an unsymmetrical epoxide.[1] The nucleophile (isopropylamine) can attack either the


-carbon  (benzylic) or the 

-carbon
(terminal).[1]
  • Target Path (Terminal Attack): Yields 2-(Isopropylamino)-1-phenylethanol.[1]

  • Impurity Path (Benzylic Attack): Yields 2-phenyl-2-(isopropylamino)ethanol (the "Isomer Impurity").[1]

Troubleshooting Modules (Q&A)

Module A: Reaction Kinetics & Regioselectivity

Q: "I am seeing significant formation of the regioisomer (2-phenyl-2-(isopropylamino)ethanol). How do I stop this?"

A: You are likely operating under conditions that favor electronic stabilization over steric control.[1]

  • The Mechanism: The benzylic position (

    
    -carbon) stabilizes a partial positive charge.[1] If you use strong Brønsted acids or high temperatures in non-polar solvents, the reaction shifts toward an 
    
    
    
    -like transition state, favoring attack at the benzylic position.
  • The Fix: Force an

    
     mechanism.
    
    • Solvent Switch: Use polar protic solvents like Water or Ethanol .[1] These stabilize the transition state via hydrogen bonding, facilitating ring opening at the less hindered terminal carbon.

    • Catalyst: Switch to mild Lewis acids (e.g., YCl₃ or Zn(ClO₄)₂ ).[1] These coordinate to the epoxide oxygen, increasing electrophilicity without generating a full carbocation, preserving

      
       regioselectivity [1, 2].
      
    • Avoid: Strong acids (HCl, H₂SO₄) or high temperatures in dry toluene.[1]

Q: "The reaction stalls at 60-70% conversion. Should I increase the temperature?"

A: Caution is advised. Increasing temperature often increases the rate of the undesired benzylic attack (higher activation energy pathway).[1]

  • Better Approach: Increase the concentration of the amine. Isopropylamine is sterically hindered.[1] A high molar equivalent (3:1 to 5:[1]1) drives the kinetics forward via mass action without altering the mechanistic pathway.[1]

Module B: Impurity Management

Q: "I have a 'bis-alkylated' impurity that is difficult to separate."

A: This is N,N-bis(2-hydroxy-2-phenylethyl)isopropylamine.[1] It occurs when the product competes with isopropylamine to open a second molecule of styrene oxide.[1]

  • Root Cause: Low amine-to-epoxide ratio.[1] Once the secondary amine product forms, it is still nucleophilic.

  • The Fix: Maintain a high Amine:Epoxide ratio (minimum 3:1, preferred 5:1) . The excess isopropylamine statistically outcompetes the product for the unreacted epoxide.

Module C: Work-up & Isolation

Q: "My crude NMR looks good, but my isolated yield is <40%. Where is the product?"

A: You likely lost it to the aqueous phase.

  • The Physics: 2-(Isopropylamino)-1-phenylethanol is a secondary amine.[1] At neutral or acidic pH, it exists as a water-soluble ammonium salt.[1]

  • The Fix: Ensure the aqueous phase is basified to pH > 12 (using NaOH) before organic extraction.[1] This ensures the amine is in its free-base form, which partitions into organic solvents (DCM or Ethyl Acetate).[1]

Visualizing the Control Logic

The following diagram illustrates the critical decision points determining yield and purity.

G Start Styrene Oxide + Isopropylamine Condition_Acid Acidic Conditions / High T (Carbocation Character) Start->Condition_Acid Strong Acid Condition_Base Basic/Neutral Conditions (Steric Control / SN2) Start->Condition_Base Mild Lewis Acid / Water / EtOH Path_Alpha Attack at Alpha (Benzylic) Carbon Condition_Acid->Path_Alpha Electronic Stabilization Path_Beta Attack at Beta (Terminal) Carbon Condition_Base->Path_Beta Steric Hindrance Result_Wrong Impurity: 2-phenyl-2-aminoethanol (Thermodynamic/Electronic Product) Path_Alpha->Result_Wrong Result_Right Target: 2-(Isopropylamino)-1-phenylethanol (Kinetic/Steric Product) Path_Beta->Result_Right

Figure 1: Mechanistic pathway selection. To optimize yield, conditions must force the reaction down the green path (Beta-attack).

Optimized Experimental Protocol

This protocol utilizes a Water-Promoted method (Green Chemistry approach) which has been shown to offer superior regioselectivity compared to solvent-free heating [3].[1]

Materials
  • Styrene Oxide (1.0 eq)[1][3]

  • Isopropylamine (4.0 eq)[1]

  • Deionized Water (Solvent, 5 mL per mmol epoxide)

  • Extraction Solvent: Ethyl Acetate or Dichloromethane

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, charge Isopropylamine (4.0 equivalents) and Deionized Water .

    • Note: The excess amine acts as both reactant and base to prevent polymerization.[1]

  • Addition: Add Styrene Oxide (1.0 equivalent) dropwise at room temperature (20-25°C).

    • Tip: Do not rush. Exotherms can degrade regioselectivity.[1]

  • Reaction: Stir vigorously at room temperature for 4–6 hours .

    • Monitor: Use TLC (Mobile phase: MeOH/DCM 1:9).[1] Look for the disappearance of the epoxide spot.

    • Optional: If reaction is sluggish, mild heating to 40°C is permissible, but Room Temp is preferred for isomeric purity.

  • Work-up (Critical Step):

    • Concentrate the mixture under reduced pressure to remove excess isopropylamine (bp 32°C).

    • Dilute the residue with water.[1]

    • Basify: Add 2M NaOH dropwise until pH > 12.

    • Extract: Extract 3x with Ethyl Acetate.

  • Purification:

    • Wash combined organics with Brine.[1]

    • Dry over

      
      , filter, and concentrate.[3]
      
    • Crystallization: The crude solid can often be recrystallized from Hexane/Ethyl Acetate to yield high-purity white crystals.[1]

Data Summary: Catalyst/Solvent Impact
ConditionCatalystTimeYield (%)Regioselectivity (

:

)
Solvent-Free (Heat) None5 h65%85:15
Water (RT) None4 h92%96:4
Ethanol (Reflux) None5 h78%90:10
Solvent-Free

(1 mol%)
1 h93%93:7

Table 1: Comparison of reaction conditions. Water at room temperature offers the best balance of yield and simplicity [1, 3].

References

  • Shivani; Pujala, B.; Chakraborti, A. K. (2007).[4] Zinc(II) perchlorate hexahydrate catalyzed opening of epoxides by amines.[1] The Journal of Organic Chemistry, 72(10), 3713–3722. Link[1]

  • Chini, M.; Croti, P.; Gardelli, C. (1994). Metal salts as new catalysts for the regioselective opening of epoxides.[1] Tetrahedron Letters, 35(3), 433-436. Link[1]

  • Azizi, N.; Saidi, M. R. (2005).[4] The mild aminolysis of epoxides in water: A Green approach. Organic Letters, 7(17), 3649–3651. Link[1]

  • Organic Syntheses. (1946).[1] 2-Isopropylaminoethanol.[1][2][5] Organic Syntheses, Coll. Vol. 3, p.493. Link (Reference for general workup of amino alcohols).[1]

Sources

Technical Support Center: 2-(Isopropylamino)-1-phenylethanol Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of 2-(Isopropylamino)-1-phenylethanol (also known as N-Isopropylphenylethanolamine).[1] It is designed for researchers encountering specific purity bottlenecks during synthesis or isolation.[1]

Lead Support: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Isolation, Crystallization, and Impurity Removal

Technical Overview & Criticality

2-(Isopropylamino)-1-phenylethanol is a secondary amino alcohol structurally analogous to beta-adrenergic agonists (e.g., sotalol, isoproterenol).[1] In research settings, high purity (>98%) is non-negotiable because trace impurities—specifically regioisomers and bis-alkylated byproducts—can significantly alter binding affinity data in GPCR studies.[1]

Key Physicochemical Properties:

  • CAS: 112211-92-4 (Generic/Racemic)[2]

  • Molecular Weight: 179.26 g/mol [1][2]

  • Basicity: Secondary amine (pKa ~9.5–10).[1]

  • Solubility Profile:

    • Free Base:[1] Soluble in ethanol, chloroform, ethyl acetate; sparingly soluble in water; insoluble in cold hexane.[1]

    • HCl Salt: Highly soluble in water, methanol; sparingly soluble in cold acetone or ether.[1]

Troubleshooting Guide (Q&A Format)
Category A: Isolation & Phase Separation

Q: My crude product is a viscous yellow oil that refuses to crystallize, even after cooling. How do I induce solidification? Dr. Thorne: This "oiling out" is typically caused by residual styrene oxide or bis-alkylated impurities (tertiary amines) that depress the melting point.[1]

  • Diagnosis: Check TLC (Thin Layer Chromatography).[1][3] If you see a spot near the solvent front (non-polar), you have unreacted styrene oxide.[1] If you see a streak or a spot just above your product, it is likely the bis-alkylated byproduct.[1]

  • Solution: Do not attempt direct recrystallization on the oil.[1] Perform an Acid-Base Remediation Wash :

    • Dissolve the oil in dilute HCl (1M). The product and amine impurities will dissolve; neutral styrene oxide will not.[1]

    • Wash the aqueous layer 3x with Diethyl Ether or Hexane .[1] This removes the non-basic styrene oxide and neutral polymers.[1]

    • Basify the aqueous layer with NaOH to pH >12.[1]

    • Extract with Ethyl Acetate, dry, and evaporate. The resulting solid should now be amenable to recrystallization from hexane or cyclohexane.[1]

Q: I am seeing a persistent impurity (~5-10%) with a very similar Rf to my product. What is it? Dr. Thorne: In the ring-opening of styrene oxide with isopropylamine, the dominant product is the terminal attack (2-amino-1-ethanol).[1] However, the regioisomer (2-(isopropylamino)-2-phenylethanol) can form via benzylic attack, especially if Lewis acids were present or high temperatures were used.[1]

  • Differentiation: The regioisomer often has a slightly lower Rf on silica (more polar due to the exposed primary alcohol vs. secondary alcohol environment).[1]

  • Removal: Recrystallization of the free base is rarely sufficient to separate these isomers.[1]

    • Protocol: Convert the crude to the Hydrochloride Salt .[1] The crystal lattice energy differences between the regioisomeric salts are often greater than those of the free bases. Recrystallize from Isopropanol/Ethanol (9:1) .

Category B: Salt Formation & Crystallization [1]

Q: During HCl salt formation, I obtained a hygroscopic gum instead of a white powder. What went wrong? Dr. Thorne: This usually indicates the presence of water or excess acid trapped in the lattice.[1]

  • The Fix:

    • Dissolve the gum in a minimum amount of absolute ethanol.[1]

    • Add anhydrous diethyl ether dropwise until turbidity is observed.

    • Store at -20°C.

    • Critical Note: Use HCl gas generated in situ (e.g., acetyl chloride in methanol) or 4M HCl in Dioxane.[1] Avoid aqueous HCl, as removing water from this amine salt is thermodynamically difficult without lyophilization.[1]

Strategic Purification Workflows
Workflow 1: The "Acid-Base" Cleanup (Primary Isolation)

Best for removing non-amine impurities (styrene oxide, oligomers).

ExtractionWorkflow Start Crude Reaction Mixture (Methanol/Isopropylamine) Evap Evaporate Volatiles Start->Evap Residue Oily Residue Evap->Residue Acidify Dissolve in 1M HCl (pH < 2) Residue->Acidify Wash Wash with Hexane/Ether (3x) Acidify->Wash Split Phase Separation Wash->Split OrgLayer Organic Layer (Discard) Split->OrgLayer Neutral Impurities (Styrene Oxide) AqLayer Aqueous Layer (Contains Product Salt) Split->AqLayer Amine Salts Basify Basify with 4M NaOH (pH > 12) AqLayer->Basify Extract Extract into Ethyl Acetate (or DCM) Basify->Extract Solid Crude Free Base Solid Extract->Solid

Caption: Figure 1.[1][4] Acid-Base remediation workflow to remove neutral starting materials and oligomers before recrystallization.

Workflow 2: Decision Tree for Final Purification

Best for determining whether to use crystallization or chromatography.[1]

DecisionTree Check Analyze Crude Purity (HPLC/TLC) PurityHigh Purity > 90%? Check->PurityHigh Yes Recrystallization (Free Base) Solvent: Hexane/Cyclohexane PurityHigh->Yes Yes No Identify Major Impurity PurityHigh->No No ImpurityType Impurity Type? No->ImpurityType Regio Regioisomer Present (2-amino-2-phenyl) ImpurityType->Regio Isomer Bis Bis-alkylated Amine ImpurityType->Bis Tertiary Amine ActionRegio Convert to HCl Salt Recrystallize from iPrOH Regio->ActionRegio ActionBis Column Chromatography DCM:MeOH:NH3 (95:5:0.5) Bis->ActionBis

Caption: Figure 2. Purification logic gate based on impurity profile.

Detailed Experimental Protocols
Protocol A: Recrystallization of the Free Base

Target: Removal of minor colored impurities and trace starting material.

  • Preparation: Place 5.0 g of crude 2-(Isopropylamino)-1-phenylethanol in a 100 mL Erlenmeyer flask.

  • Dissolution: Add Hexane (or Cyclohexane) (~30 mL) and heat to reflux (69°C).

    • Note: The compound is sparingly soluble in cold hexane but soluble in hot hexane.[1]

    • Troubleshooting: If an oily residue remains at the bottom that does not dissolve even at reflux, decant the hot clear supernatant into a clean flask.[1] The oily residue is likely polar impurities.[1]

  • Cooling: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 4 hours.

  • Filtration: Collect the white needles via vacuum filtration.[1] Wash with cold hexane (2 x 5 mL).[1]

  • Drying: Vacuum dry at 40°C. Expected MP: 77–79°C.

Protocol B: Synthesis and Purification of the HCl Salt

Target: High-purity pharmaceutical grade isolation.

  • Dissolution: Dissolve 5.0 g of the free base in Ethyl Acetate (50 mL). Ensure the solution is dry (add MgSO4, filter).

  • Acidification: Place the solution in an ice bath (0°C). Slowly add 4M HCl in Dioxane (1.1 equivalents, approx 7.0 mL) dropwise with vigorous stirring.

    • Observation: A thick white precipitate should form immediately.[1]

  • Isolation: Filter the solid under nitrogen (the salt can be hygroscopic).[1]

  • Recrystallization:

    • Dissolve the crude salt in boiling Isopropanol (minimum volume).

    • If crystallization is slow, add Diethyl Ether until the solution turns slightly cloudy, then cool.[1]

  • Yield: Typical recovery is 85-90%.[1]

Reference Data

Table 1: Impurity Profile & Removal Strategy

Impurity TypeOriginRelative Rf (Silica)*Removal Method
Styrene Oxide Unreacted Starting Material0.8 (High)Acid wash (remains in organic phase)
Bis-alkylated Amine Over-reaction (2:1 stoichiometry)0.6 (Medium)Column Chromatography / Recrystallization
Regioisomer Benzylic attack (2-amino-2-phenyl)0.35 (Close to product)HCl Salt Recrystallization (Critical)
Polymers Styrene oxide polymerization0.0 (Baseline)Filtration of crude solution / Acid wash

*Note: Rf values based on 90:10 DCM:Methanol mobile phase.

Table 2: Solubility Data (at 25°C)

SolventFree BaseHCl Salt
Water Sparingly SolubleVery Soluble
Ethanol SolubleSoluble
Hexane Insoluble (Soluble at reflux)Insoluble
Ethyl Acetate SolubleInsoluble
Diethyl Ether SolubleInsoluble
References
  • Synthesis & Properties

    • Org.[1][5] Synth.1946 , 26,[1] 38. "2-Isopropylaminoethanol". (Analogous procedure for aminoethanol synthesis).

    • PubChem Database.[1][6] "2-(Isopropylamino)ethanol Compound Summary". National Center for Biotechnology Information.[1]

  • Impurity Formation (Regioisomers)

    • Choudhary, V.R., et al. "Selective epoxidation of styrene to styrene oxide...".[1] Catalysis Communications, 2008.[1] (Discusses styrene oxide impurities which carry over).

    • BenchChem Technical Data.[1] "Common impurities in commercial (S)-Styrene oxide".[1][7] (Details aldehyde and polymer impurities).

  • General Purification of Amino Alcohols

    • TCI Chemicals.[1] "Product Specification: (R)-2-Isopropylamino-2-phenylethanol". (Provides melting point and solubility standards). [1]

Sources

Technical Support Center: 2-(Isopropylamino)-1-phenylethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 Support (Process Chemistry) Ticket Focus: Impurity Profiling & Process Optimization

Welcome to the Application Support Hub

You have reached the advanced troubleshooting center for beta-amino alcohol synthesis. Based on your query regarding 2-(isopropylamino)-1-phenylethanol (CAS: 5650-44-2), you are likely optimizing the intermediate step for Sotalol synthesis or a related beta-blocker pharmacophore.

This synthesis, typically involving the aminolysis of styrene oxide (phenyloxirane) with isopropylamine , is deceptively simple. While it looks like a standard


 ring opening, the electronic influence of the phenyl ring creates a "fork in the road" that often leads to critical impurity failures during HPLC analysis.

Below are the three most common "Support Tickets" we resolve, structured to help you diagnose and fix your specific impurity profile.

Quick Reference: The Impurity Matrix

Before diving into the mechanics, match your analytical data (HPLC/GC-MS) to these known offenders.

Impurity NameStructure DescriptionRelative Retention (approx)OriginControl Strategy
Impurity A (Regioisomer) 2-phenyl-2-(isopropylamino)ethanolClose to product (often RRT ~0.95 or 1.05)Attack at benzylic (

) carbon (

-like)
Maintain high pH; Avoid Lewis acids; Lower Temp.
Impurity B (Bis-adduct) N,N-bis(2-hydroxy-2-phenylethyl)isopropylamineLate eluter (High MW)Over-reaction of product with Styrene OxideIncrease Isopropylamine equivalents (>3 eq).
Impurity C (Diol) 1-phenyl-1,2-ethanediol (Styrene Glycol)Early eluter (Polar)Hydrolysis of Styrene OxideDry solvents; Moisture control.
Impurity D (Starting Material) Styrene OxideDistinct UV spectrumIncomplete conversionReaction time; Temperature monitoring.
Ticket #101: "I have a persistent isomer peak I cannot remove."

Issue: High levels of Impurity A (Regioisomer) . Diagnosis: Loss of Regioselectivity (The "Benzylic Trap").

The Science: In aliphatic epoxides (like propylene oxide), nucleophilic attack is almost exclusively steric-driven, hitting the terminal carbon. However, styrene oxide is unique. The phenyl ring can stabilize a partial positive charge at the benzylic (


) position.
  • Pathway 1 (Target): Nucleophilic attack at the terminal (

    
    ) carbon. This is the 
    
    
    
    pathway favored by basic conditions.[1]
  • Pathway 2 (Impurity): Attack at the benzylic (

    
    ) carbon. This is the 
    
    
    
    -like pathway, triggered if the epoxide oxygen is activated by a proton (
    
    
    ) or a Lewis Acid (e.g., metal ions).

Troubleshooting Steps:

  • Check your Solvent Acidity: Are you using unbuffered alcohols that might have trace acidity? Ensure the reaction medium is strictly basic. The amine itself acts as a base, but if you are running low equivalents, local acidity can spike.

  • Eliminate Lewis Acids: Are you using a metal catalyst or drying agent (like

    
     or silica) during the reaction? Lewis acids like 
    
    
    
    ,
    
    
    , or even trace
    
    
    will coordinate to the epoxide oxygen, weakening the benzylic bond and forcing the reaction toward Impurity A [1].
  • Temperature Control: Higher temperatures increase the energy available to overcome the barrier for the "wrong" attack. If selectivity is poor, lower the temperature and extend the reaction time.

Ticket #102: "My yield is low and I see a heavy mass peak."

Issue: Presence of Impurity B (Bis-alkylation) . Diagnosis: Stoichiometric starvation.

The Science: The product you are making is a secondary amine. Secondary amines are often more nucleophilic than the primary amine (isopropylamine) you started with. As the concentration of your product rises, it begins to compete for the remaining styrene oxide.



Troubleshooting Steps:

  • The "Flood" Technique: You must maintain a high molar ratio of Isopropylamine to Styrene Oxide throughout the reaction. We recommend a minimum of 3:1 to 5:1 equivalents.

  • Reverse Addition: Do not add the amine to the epoxide. Instead, add the epoxide slowly to the amine . This ensures that every molecule of epoxide enters a "sea" of primary amine, statistically minimizing the chance it encounters a product molecule [2].

Ticket #103: "I see a polar peak appearing before my product."

Issue: Impurity C (Styrene Glycol) . Diagnosis: Hydrolysis (Water Contamination).

The Science: Styrene oxide is sensitive to hydrolysis, especially if the reaction is heated. Water acts as a competing nucleophile, opening the ring to form the diol.

Troubleshooting Steps:

  • Reagent Quality: Isopropylamine is hygroscopic. Verify the water content of your amine and solvent (e.g., Ethanol/Methanol) via Karl Fischer titration.

  • Atmosphere: Run the reaction under a nitrogen blanket.

Visualizing the Pathways

The following diagram maps the kinetic decisions the molecules make inside your reactor. Use this to visualize where your process is "leaking" toward impurities.

G Start Styrene Oxide + Isopropylamine Target TARGET PRODUCT (Beta-Attack) 2-(Isopropylamino)-1-phenylethanol Start->Target Basic Conditions Kinetic Control (SN2) ImpurityA IMPURITY A (Alpha-Attack) Regioisomer Start->ImpurityA Acidic / Lewis Acid High Temp (SN1-like) ImpurityC IMPURITY C (Hydrolysis) Styrene Glycol Start->ImpurityC Water present ImpurityB IMPURITY B (Bis-Alkylation) Tertiary Amine Target->ImpurityB Excess Styrene Oxide Low Amine Equivalents

Caption: Reaction pathway divergence. Green path indicates the desired SN2 mechanism. Red paths indicate impurity formation driven by acidity or stoichiometry errors.

Standardized Protocol: The "Clean" Synthesis

To minimize the tickets above, adopt this baseline protocol for high-purity synthesis.

Reagents:

  • Styrene Oxide (1.0 eq)[1]

  • Isopropylamine (4.0 eq) - Key for suppressing Impurity B

  • Solvent: Ethanol (Anhydrous) or neat (if reactor pressure allows)

Procedure:

  • Preparation: Charge Isopropylamine (4.0 eq) and Ethanol (5 volumes relative to epoxide) into a reactor. Cool to 0–5°C.

  • Addition: Add Styrene Oxide (1.0 eq) dropwise over 60 minutes.

    • Why? Keeps the local concentration of epoxide low relative to the amine, favoring the primary reaction over bis-alkylation.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–16 hours.

    • Why? Avoids high heat which promotes Impurity A (Regioisomer) formation.

  • Monitoring: Check HPLC. Target conversion >99%.

    • Acceptance Criteria: Impurity A < 0.5%; Impurity B < 0.2%.

  • Workup: Concentrate under vacuum to remove solvent and excess isopropylamine.

    • Note: Isopropylamine is volatile; ensure efficient trapping.

  • Purification (Optional): If Impurity A is present, recrystallization of the Hydrochloride salt (using HCl/IPA) is effective at rejecting the regioisomer, as the target isomer crystallizes more readily [3].

References
  • BenchChem. (2025).[2] A Comparative Study on the Ring-Opening Mechanisms of Substituted Styrene Oxides. Retrieved from

  • Sciencemadness. (2011).[3] Phenylethanolamine from styrene - Discussion on Aminolysis Kinetics. Retrieved from

  • SynZeal. (2024). Sotalol EP Impurity A Reference Standard Data. Retrieved from

  • MDPI. (2007). Unusual Regioselectivity in the Opening of Epoxides. Retrieved from

Sources

resolving peak tailing in 2-(Isopropylamino)-1-phenylethanol chromatography

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource. It assumes the user has basic HPLC knowledge but requires deep mechanistic insight to resolve persistent peak asymmetry issues with 2-(Isopropylamino)-1-phenylethanol.

Topic: Resolving Peak Tailing in 2-(Isopropylamino)-1-phenylethanol Ticket ID: #AMINE-TAIL-001 Assigned Scientist: Senior Application Specialist

Executive Summary & Compound Analysis

The Molecule: 2-(Isopropylamino)-1-phenylethanol is a secondary amine with a hydrophobic phenyl ring and a polar hydroxyl group. The Problem: Peak tailing (Asymmetry Factor


) is the most common failure mode for this analyte.
The Mechanism:  This is a classic "Silanol Trap."
  • Ionization State: The secondary amine has a pKa

    
     9.5–10.5. At standard chromatographic pH (2.0–7.0), it exists almost exclusively as a protonated cation (
    
    
    
    ).
  • The Trap: Traditional silica supports have residual silanol groups (

    
    ).[1] Above pH 3.5, these silanols ionize to 
    
    
    
    . The positively charged analyte binds to the negatively charged silanol via strong ion-exchange mechanisms, causing the "tail" as the analyte drags behind the main solvent front.

Diagnostic Workflow (Interactive Q&A)

Q1: Is the tailing caused by my system or the chemistry?

Diagnosis: Before modifying your method, rule out physical hardware failure. The Test: "The 10% Flow Test."

  • Reduce flow rate to 10% of the current method (e.g., 1.0 mL/min

    
     0.1 mL/min).
    
  • Inject the sample.[2][3]

  • Result Analysis:

    • Tailing Remains: The issue is Chemical (Silanol interaction).[4] Proceed to Section 3.

    • Tailing Improves: The issue is Physical (Extra-column volume or detector time constant is too slow). Check your tubing length and detector settings.

Q2: My column is new. Why is this happening?

Insight: Even "new" columns can fail with amines if they are not "Base-Deactivated." Explanation: Standard C18 columns often lack sufficient end-capping. The steric bulk of the C18 ligand cannot cover every silanol group. Small amine molecules like 2-(Isopropylamino)-1-phenylethanol can penetrate the C18 brush and bind to the silica surface underneath.

Mobile Phase Engineering (The "Chemical Fix")

If you cannot change the column immediately, you must modify the mobile phase to suppress the silanol interaction.

Protocol A: The "Sacrificial Base" Strategy (Triethylamine)

Theory: Triethylamine (TEA) is a small, tertiary amine. It saturates the active silanol sites on the column, effectively "blocking" them so your analyte can pass through without sticking.

Step-by-Step Protocol:

  • Preparation: Prepare your aqueous buffer (e.g., Phosphate or Formate).

  • Addition: Add 5.0 mM to 10.0 mM Triethylamine (TEA) to the aqueous portion.

    • Calculation: For 1 L of buffer, add

      
       0.7 – 1.4 mL of TEA.
      
  • pH Adjustment (CRITICAL): Adding TEA will raise the pH to ~10. You MUST adjust the pH back down to your target (e.g., pH 3.0) using Phosphoric Acid or Formic Acid.

    • Warning: Silica dissolves at high pH. If using a standard silica column, do not exceed pH 7.5.

  • Equilibration: Pump 20 column volumes to saturate the silanol sites before injecting.

Protocol B: The "Low pH" Suppression

Theory: If you lower the pH below the pKa of the silanols (pKa


 3.5), the silanols become protonated (

) and neutral. Neutral silanols do not bind cationic amines.

Step-by-Step Protocol:

  • Acid Selection: Use Trifluoroacetic Acid (TFA) or Phosphate Buffer.

  • Target pH: Adjust mobile phase pH to 2.0 – 2.5 .

  • Risk: Low pH can cause hydrolysis of the bonded phase (stripping the C18) over time. Ensure your column is "Sterically Protected" or stable at low pH.

Comparison of Additives:

AdditiveMode of ActionProsCons
Triethylamine (TEA) Silanol BlockerHighly effective for severe tailing.[1][5][6]High pH shift; difficult to remove from MS systems.
TFA (0.05 - 0.1%) Ion Pairing + Low pHSharpens peaks; volatile (LC-MS friendly).Suppresses MS ionization signal significantly.
Formic Acid (0.1%) Low pHLC-MS friendly; simple.Weak acid; may not suppress all silanols.

Stationary Phase Selection (The "Hardware Fix")

If mobile phase engineering fails, the column chemistry is incompatible with the analyte.

Q3: Which column should I buy to solve this permanently?

Recommendation: Move away from standard silica C18.[7][8] Use Hybrid Particle or Polar-Embedded technology.[4][9]

  • Hybrid Particles (e.g., Waters XBridge / XTerra):

    • Why: The silica matrix is chemically modified (methyl groups incorporated into the silica backbone) to be less acidic and more resistant to high pH. You can run these at pH 10, where your amine is neutral (

      
      ) and will not tail.
      
  • Polar-Embedded / Polar-Endcapped (e.g., Phenomenex Synergi / Agilent Bonus-RP):

    • Why: These columns have a polar group (amide, carbamate) near the surface. This creates a "water shield" that prevents the hydrophobic amine from digging deep enough to touch the silanols.

Troubleshooting Visualizer

The following diagram illustrates the decision logic for resolving amine tailing.

TailingTroubleshooter Start Problem: Peak Tailing (Asymmetry > 1.5) CheckSystem Step 1: The 10% Flow Test (Reduce flow to 0.1 mL/min) Start->CheckSystem ResultSystem Does Tailing Improve? CheckSystem->ResultSystem PhysicalIssue Diagnosis: Physical Issue (Detector Time Constant / Dead Volume) ResultSystem->PhysicalIssue Yes (Peak narrows) ChemicalIssue Diagnosis: Chemical Issue (Silanol Interaction) ResultSystem->ChemicalIssue No (Tailing persists) MobilePhase Step 2: Mobile Phase Modifiers ChemicalIssue->MobilePhase AddTEA Option A: Add 5mM TEA (Sacrificial Base) MobilePhase->AddTEA LowPH Option B: Lower pH to < 2.5 (Suppress Silanols) MobilePhase->LowPH CheckResult Did Peak Shape Fix? AddTEA->CheckResult LowPH->CheckResult Success Resolution Complete CheckResult->Success Yes NewColumn Step 3: Change Column Chemistry CheckResult->NewColumn No HybridCol Use Hybrid Particle (High pH stable) Run at pH 10 NewColumn->HybridCol PolarCol Use Polar-Embedded Group (Shields Silanols) NewColumn->PolarCol

Caption: Logic flow for diagnosing and resolving amine-based peak tailing in HPLC.

Sample Preparation & Diluent Effects[11][12]

Q4: My peak is broad and tailing, sometimes splitting.

Diagnosis: This is often a "Strong Solvent Effect," not just silanol interaction. The Cause: If 2-(Isopropylamino)-1-phenylethanol is dissolved in 100% Methanol or Acetonitrile, but your mobile phase is 90% Water, the sample "races" through the column head before precipitating or interacting, causing a distorted shape. The Fix:

  • Dissolve the sample in the Mobile Phase or a solvent weaker than the mobile phase (e.g., 90% Water / 10% MeOH).

References

  • LCGC International. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. [Link]

  • Restek Corporation. (2021). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Restek ChromaBLOGraphy. [Link]

  • Chrom Tech, Inc. (2025).[4] What Causes Peak Tailing in HPLC? Chrom Tech Knowledge Base. [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials Blog. [Link]

  • Phenomenex. (2023). Tip on Peak Tailing of Basic Analytes. Phenomenex Technical Notes. [Link]

Sources

Technical Support Center: Enantioselective Synthesis of 2-(Isopropylamino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Asymmetric Synthesis & Purification Target Molecule: 2-(Isopropylamino)-1-phenylethanol (N-Isopropyl-1-phenylethanolamine) Common Applications: Beta-adrenergic receptor antagonist intermediates (e.g., Sotalol analogs), sympathomimetic agents.

Executive Summary: Synthetic Strategy Selection

The synthesis of 2-(isopropylamino)-1-phenylethanol generally proceeds via two primary routes. Selecting the correct route depends on your starting material availability and tolerance for purification steps.

FeatureRoute A: Asymmetric Transfer Hydrogenation (ATH) Route B: Epoxide Ring Opening
Precursor 2-(Isopropylamino)acetophenone (often as HCl salt)Styrene Oxide + Isopropylamine
Key Challenge Catalyst deactivation by free amine; EnantiocontrolRegioselectivity (

vs.

attack)
Enantioselectivity High (>95% ee with optimized Ru-catalysts)Variable (Requires chiral epoxide or kinetic resolution)
Scalability High (Industrial standard)Moderate (Exothermic; safety concerns)

Module 1: Asymmetric Transfer Hydrogenation (ATH)

Context: This is the most robust method for generating high enantiomeric excess (ee). It involves the reduction of the corresponding


-amino ketone using a Ruthenium-based catalyst (typically Noyori-type).[1]
Workflow Diagram: ATH Protocol

ATH_Workflow Start Start: Amino Ketone Precursor Salt_Formation Step 1: HCl Salt Formation (Prevents Catalyst Poisoning) Start->Salt_Formation Critical Reaction Step 3: ATH Reaction (HCOOH/TEA source) Salt_Formation->Reaction Cat_Prep Step 2: Catalyst Prep (Ru(p-cymene) + TsDPEN) Cat_Prep->Reaction Add Catalyst Workup Step 4: Basification & Extraction Reaction->Workup Product Target: Chiral Amino Alcohol (>95% ee) Workup->Product

Caption: Optimized workflow for Asymmetric Transfer Hydrogenation preventing amine-induced catalyst deactivation.

Troubleshooting Guide: ATH

Q1: My reaction stalls at 50% conversion. Why?

  • Diagnosis: Catalyst Poisoning ("The N-H Effect").

  • Root Cause: The free amine in 2-(isopropylamino)acetophenone coordinates strongly to the Ruthenium center, displacing the chiral ligand or blocking the hydride transfer site.

  • Solution:

    • Use the HCl Salt: Do not use the free base amino ketone. Convert the precursor to its hydrochloride salt.

    • Solvent Switch: Ensure the reaction is performed in a degassed azeotropic mixture (e.g., Formic acid/Triethylamine 5:2). The excess proton source keeps the substrate nitrogen protonated while the catalyst operates on the carbonyl.

Q2: The enantiomeric excess (ee) is lower than expected (<80%).

  • Diagnosis: Racemization or Temperature Drift.

  • Root Cause: High temperatures promote the reverse reaction (dehydrogenation), which is non-selective.

  • Solution:

    • Lower Temperature: Run the reaction at 0°C to 10°C. While slower, the kinetic control is tighter.

    • Ligand Check: Ensure you are using the correct diastereomer of the ligand (e.g.,

      
      -TsDPEN for the 
      
      
      
      -alcohol, depending on priority rules).
    • Concentration: High substrate concentration can lead to non-specific background reduction. Dilute to 0.5 M.

Module 2: Regioselective Epoxide Ring Opening

Context: This route uses Styrene Oxide and Isopropylamine. It is "atom economical" but suffers from regioselectivity issues (attacking the benzylic


-carbon vs. the terminal 

-carbon).
Logic Tree: Regiocontrol Mechanisms

Epoxide_Opening Substrate Styrene Oxide + iPr-NH2 Condition_A Condition A: Uncatalyzed / Basic Substrate->Condition_A Condition_B Condition B: Lewis Acid (e.g., YCl3) Substrate->Condition_B Result_A Mixture of Regioisomers (Electronic vs Steric fight) Condition_A->Result_A Mechanism_A Mechanism: Benzylic attack favored by electronic stabilization Condition_A->Mechanism_A Result_B High Regioselectivity (Anti-Markovnikov / Terminal Attack) Condition_B->Result_B Mechanism_B Mechanism: Metal coordinates oxygen, forcing steric-controlled attack Condition_B->Mechanism_B

Caption: Decision tree for controlling regioselectivity in styrene oxide aminolysis.

Troubleshooting Guide: Epoxide Opening

Q3: I am getting a mixture of 2-(isopropylamino)-1-phenylethanol and 2-(isopropylamino)-2-phenylethanol.

  • Diagnosis: Poor Regiocontrol.

  • Root Cause: Styrene oxide is electronically biased to open at the benzylic position (Markovnikov), but isopropylamine is bulky and prefers the terminal position (Anti-Markovnikov). Without a catalyst, these forces compete.

  • Solution:

    • Add a Lewis Acid: Use 1-5 mol% of Yttrium(III) Chloride (

      
      ) or Erbium(III) Triflate. These coordinate to the epoxide oxygen, increasing steric crowding and forcing the amine to attack the terminal carbon (yielding the desired 1-phenylethanol derivative).
      
    • Solvent-Free: Interestingly, running this reaction solvent-free with a Lewis acid often improves regioselectivity due to the "cage effect" and high concentration favoring the kinetically controlled product.

Q4: How do I separate the enantiomers if I start with racemic styrene oxide?

  • Diagnosis: Need for Kinetic Resolution.

  • Solution:

    • Enzymatic Resolution: Use Candida antarctica Lipase B (CALB / Novozyme 435) with vinyl acetate. The lipase will selectively acetylate the (

      
      )-enantiomer of the resulting alcohol, leaving the (
      
      
      
      )-enantiomer as the free alcohol.
    • Separation: The acetylated ester and the free alcohol have vastly different polarities and can be separated via standard silica flash chromatography.

Module 3: Analytical & Purification Protocols

Data Table: Purification Parameters
ParameterMethod A: Chiral HPLCMethod B: Recrystallization
Applicability Analytical & Semi-prepLarge Scale Purification
Column/Solvent Chiralcel OD-H or AD-HHexane:IPA (90:10) + 0.1% DEAEthanol/Ether or EtOAc/Hexane
Target Determining ee%Increasing ee% (Optical enrichment)
Key Note Diethylamine (DEA) is crucial to sharpen amine peaks.Requires the HCl or Tartrate salt of the product.
Critical Quality Control (QC) Check

Before proceeding to biological assays, validate the structure:

  • 1H NMR: Check the methine proton (-CH(OH)-). In the correct regioisomer (1-phenylethanol core), this appears as a doublet of doublets (or triplet) around 4.6–4.8 ppm. If you see a signal near 3.8–4.0 ppm, you likely have the regioisomer (2-phenylethanol core).

  • Mass Spec: Confirm M+H = 180.1.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research, 30(2), 97–102. Link

  • Wisman, R. V., et al. (2006).[1] Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand. Organic Process Research & Development, 10(3), 423-429.[1] Link

  • Yadav, J. S., et al. (2008). YCl3-catalyzed highly regioselective opening of epoxides with amines. Tetrahedron Letters, 49(19), 3015-3018. Link

  • Kamal, A., et al. (2006). Lipase-mediated resolution of 2-amino-1-phenylethanol derivatives: An efficient chemoenzymatic synthesis of (R)- and (S)-fluoxetine. Tetrahedron: Asymmetry, 17(19), 2876-2883. Link

  • BenchChem. (n.d.). 2-(Isopropylamino)-1-phenylethanol Structure and Properties. Link

Sources

Technical Support Center: Stability & Degradation Intelligence for 2-(Isopropylamino)-1-phenylethanol

[1]

The Triage Desk: Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing unexplained peaks in your chromatograms, mass balance discrepancies during stability testing, or color changes in your solution containing 2-(Isopropylamino)-1-phenylethanol .

This molecule (often synonymous with N-isopropylphenylethanolamine) serves as a critical structural backbone for beta-adrenergic blockers (e.g., Sotalol) and agonists.[1] Its stability profile is defined by two reactive centers: the benzylic secondary alcohol and the secondary amine .

The Three Critical Vulnerabilities:

  • Oxidative Dehydrogenation: Conversion of the alcohol to a ketone (Mass shift: -2 Da).[1]

  • Oxidative Deamination: Cleavage of the C-N bond (Major degradant: Benzaldehyde).[1]

  • Photolytic Instability: Radical-mediated degradation under UV exposure.[1]

Degradation Pathway Mapping

Understanding the "Why" is the first step to fixing the "What." The following diagram illustrates the mechanistic cascade of degradation.

Pathway Visualization

DegradationPathwaysParentParent: 2-(Isopropylamino)-1-phenylethanol(MW: 179.26)RadicalIntermediate: Benzylic RadicalParent->RadicalOxidative Stress (H2O2/Metal ions)CleavageC-N Bond CleavageParent->CleavageOxidative DeaminationStyreneDegradant D: Enamine/Imine Species(Transient/Polymerizes)Parent->StyreneAcid/Heat (-H2O)KetoneDegradant A: 2-(Isopropylamino)-1-phenylethanone(Aminoketone, -2 Da)Radical->Ketone-2H (Dehydrogenation)BenzaldehydeDegradant B: Benzaldehyde(Almond odor, distinct UV)Cleavage->BenzaldehydeIsopropylamineDegradant C: Isopropylamine(Volatile)Cleavage->Isopropylamine

Figure 1: Mechanistic degradation map showing the divergence between oxidative dehydrogenation (Ketone formation) and oxidative deamination (Cleavage).[1]

Troubleshooting & FAQs

This section addresses specific observations reported by researchers in the field.

Q1: I see a new peak at RRT 1.1 with a mass shift of -2 Da (M-2). What is it?

Diagnosis: You are observing the Aminoketone degradant (2-(isopropylamino)-1-phenylethanone).[1]

  • Cause: This is the classic "benzylic oxidation" product. The secondary alcohol at the benzylic position is highly susceptible to radical abstraction, especially in the presence of trace transition metals (Fe, Cu) or peroxides.

  • Confirmation: Check your UV spectrum.[1] The ketone carbonyl conjugated with the phenyl ring will cause a bathochromic shift (red shift) and increased absorbance compared to the parent alcohol [1].

  • Action: Add a chelating agent (e.g., EDTA) to your mobile phase or formulation to suppress metal-catalyzed oxidation.[1]

Q2: My solution has turned slightly yellow, but the main peak looks stable. Why?

Diagnosis: This indicates Benzaldehyde formation followed by polymerization or Schiff base reaction.[1]

  • Cause: Oxidative deamination cleaves the molecule, releasing Benzaldehyde. Even trace amounts of Benzaldehyde can undergo aldol condensation or react with the remaining amine to form colored Schiff bases (imines).[1]

  • Impact: This often happens before significant loss of assay is detected by HPLC because the extinction coefficient of the colored species is very high.

  • Action: Test the solution for the distinct odor of bitter almonds (Benzaldehyde). Monitor at 254 nm, where Benzaldehyde absorbs strongly.[1]

Q3: In peroxide stress (3% H₂O₂), my mass balance is poor (<90%). Where is the missing mass?

Diagnosis: You are losing Isopropylamine and volatile breakdown products.

  • Cause: When oxidative deamination occurs, the amine fragment (Isopropylamine) is volatile and lacks a strong chromophore, making it invisible to standard UV detection.

  • Action: Do not rely solely on UV purity.[1] Use LC-MS/MS or Charged Aerosol Detection (CAD) to visualize the non-chromophoric amine fragments, or derivatize the sample if quantification of the amine is required [2].

Validated Forced Degradation Protocols

To confirm the stability profile of your specific batch or formulation, execute the following stress testing protocols. These are designed to target the molecule's specific weaknesses.

Protocol A: Oxidative Stress (The Critical Test)
  • Objective: Force the formation of the Aminoketone and Benzaldehyde.

  • Reagents: 3% Hydrogen Peroxide (

    
    ).[1][2][3]
    
  • Procedure:

    • Prepare a 1 mg/mL solution of the analyte in Acetonitrile:Water (50:50).[1]

    • Add

      
       to a final concentration of 3%.[1][3]
      
    • Incubate at Room Temperature for 2-6 hours. (Avoid heating initially, as thermal stress complicates the oxidative mechanism).[1]

    • Stop Reaction: Quench with Catalase or Sodium Metabisulfite before injection.

  • Success Criteria: 5-20% degradation. Look for the M-2 peak (Ketone).[1]

Protocol B: Photostability
  • Objective: Assess radical-mediated degradation.

  • Conditions: Expose solid sample and solution (in quartz vials) to 1.2 million lux hours (ICH Q1B standard).

  • Expected Result: General degradation.[1][4] Phenylethanolamines are known to be light-sensitive, often forming complex radical recombination products [3].[1]

Summary of Stress Conditions & Expectations
Stress TypeConditionExpected DegradantMass Shift (LC-MS)
Acid 0.1 N HCl, 60°C, 24hStable / Minor DehydrationM-18 (Styrene-like)
Base 0.1 N NaOH, 60°C, 24hStableN/A
Oxidation 3% H₂O₂ , RT, 4hAminoketone / BenzaldehydeM-2 / M-74 (Cleavage)
Thermal 80°C, Solid StateDimerization / Amide formation2M-H₂O

Analytical Method Optimization

When developing an HPLC method for this molecule, standard C18 columns often fail to retain the polar degradants.

Recommended Setup:

  • Column: Phenyl-Hexyl or Polar-Embedded C18 (provides better selectivity for the aromatic oxidation products).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Acidic pH is crucial to protonate the amine and prevent tailing).

    • B: Acetonitrile.[1]

  • Gradient: Keep initial organic low (5%) to capture the polar Benzaldehyde and small amine fragments.

LC-MS Fragmentation Guide:

  • Parent (m/z 180): Look for tropylium ion formation (m/z 91) and alpha-cleavage products.

  • Ketone Degradant (m/z 178): Will show a distinct lack of the hydroxyl water loss transition usually seen in the parent.

References

  • BenchChem Technical Support. (2025).[1][3] Degradation Pathway Analysis of Phenylethanolamine Derivatives. Retrieved from 3[1]

  • Onyx IPCA. (2024). A Practical Guide to Forced Degradation and Stability Studies.[1] Retrieved from 5[1]

  • Borkar, R. M., et al. (2012).[1][6] Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS. Biomedical Chromatography.[1][3][6] (Contextual reference for beta-blocker degradation pathways). Retrieved from 7[1]

  • PubChem. (2024).[1][8] 2-(Isopropylamino)ethanol Compound Summary. (Structural reference for amine reactivity). Retrieved from 8[1][8]

Disclaimer: This guide is intended for research and development purposes only. All experimental protocols should be validated within your specific laboratory environment.

Technical Support Center: Synthesis of 2-(Isopropylamino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-OPT-8842 Subject: Optimization of Regioselectivity and Kinetics in Styrene Oxide Aminolysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering challenges in the synthesis of 2-(isopropylamino)-1-phenylethanol , a critical


-amino alcohol pharmacophore found in various beta-blockers (e.g., Sotalol analogs).[1] The synthesis typically involves the nucleophilic ring-opening of styrene oxide with isopropylamine.[1]

This reaction is deceptively simple. While the reagents are basic, the pathway is governed by a competitive "tug-of-war" between steric hindrance (favoring the terminal


-carbon) and electronic stabilization  (favoring the benzylic 

-carbon).[1][2]

This guide addresses the three most common user-reported issues:

  • Regiochemical Drift: Formation of the unwanted isomer (iso-attack at the benzylic position).[1]

  • Kinetic Stagnation: Slow reaction rates requiring harsh thermal conditions.[1]

  • Chemo-impurity: Formation of bis-alkylated byproducts.[1]

Module 1: Troubleshooting Regioselectivity

User Question: "I am seeing a 15-20% impurity that co-elutes with my product. NMR suggests it’s the


-isomer.[1] How do I force the reaction toward the terminal carbon?"

Technical Diagnosis: Styrene oxide is an "activated" epoxide.[1] The phenyl group stabilizes the developing positive charge at the benzylic (


) position, making it susceptible to nucleophilic attack despite the steric bulk.
  • Path A (Desired): Attack at the terminal (

    
    ) carbon.[1] Controlled by sterics.[1][2]
    
  • Path B (Undesired): Attack at the benzylic (

    
    ) carbon.[1] Controlled by electronics.[1][2]
    

The Solution: Solvent & Catalyst Tuning To maximize Path A, you must suppress the carbocation character at the benzylic position.

  • Solvent Polarity: Avoid non-polar solvents (e.g., Toluene, Hexane) for the reaction phase.[1] While they dissolve the reactants, they fail to stabilize the transition state, often leading to slower rates and mixed isomers.

  • The "Protic" Advantage: Use Ethanol or Water/Methanol mixtures.[1] Hydrogen bonding activates the epoxide oxygen, facilitating ring opening while the solvent cage favors the

    
    -like mechanism at the less hindered terminal carbon.
    
  • Lewis Acid Catalysis: If thermal activation is insufficient, use mild Lewis acids (e.g.,

    
     or 
    
    
    
    ).[1] Stronger Lewis acids can sometimes increase the "carbocation" character, inadvertently increasing the
    
    
    -isomer.[1]
Visualizing the Pathway

The following diagram illustrates the competing pathways and the critical decision node for optimization.

ReactionPathway Start Styrene Oxide + Isopropylamine TS Transition State (Activated Epoxide) Start->TS Activation PathA Path A: Steric Control (Attack at Terminal-C) TS->PathA Major Pathway (Favored by Protic Solvents) PathB Path B: Electronic Control (Attack at Benzylic-C) TS->PathB Minor Pathway (Favored by Non-Polar/High Heat) Product Target Product 2-(Isopropylamino)-1-phenylethanol PathA->Product Impurity Regio-Impurity 1-(Isopropylamino)-2-phenylethanol PathB->Impurity Bis Bis-Alkylated Byproduct (Tertiary Amine) Product->Bis Excess Epoxide (Over-alkylation)

Figure 1: Reaction landscape showing the divergence between the desired steric pathway (Path A) and the electronic pathway (Path B).[1]

Module 2: Optimizing Reaction Kinetics

User Question: "Refluxing in ethanol takes 12+ hours. Can I speed this up without ruining the selectivity?"

Technical Diagnosis: Standard thermal aminolysis is slow because the amine is a relatively weak nucleophile for a neutral epoxide. You need to lower the activation energy.

The Solution: Catalytic Acceleration We recommend shifting from thermal activation to Lewis Acid Catalysis or Microwave Irradiation .

Comparative Data: Catalyst Performance

The table below summarizes the efficiency of various conditions for the aminolysis of styrene oxide with isopropylamine (1.2 eq).

ConditionCatalyst (10 mol%)TimeYield (%)Regioselectivity (

)
Notes
Thermal None (Ethanol Reflux)12 h78%85:15Slow, moderate selectivity.[1]
Lewis Acid

30 min92%96:4Recommended. Excellent rate & selectivity.[1]
Lewis Acid

2.5 h89%92:8Good alternative, cheaper than triflates.[1]
Heterogeneous Silica-Alumina4 h85%90:10Good for easy workup (filtration).[1]
Microwave None (Water,

)
15 min88%88:12Fast, but requires specialized equipment.

Recommendation: Use Bismuth(III) Triflate (


)  or Yttrium(III) Chloride (

)
.[1] These oxophilic Lewis acids coordinate to the epoxide oxygen, rendering the ring more susceptible to attack without generating a "loose" carbocation that would ruin regioselectivity [1][2].
Module 3: Bis-Alkylation & Stoichiometry

User Question: "I have a high molecular weight impurity appearing at late retention times. What is it?"

Technical Diagnosis: This is the bis-alkylated tertiary amine .[1] Once the product (a secondary amine) is formed, it is still nucleophilic. If free epoxide remains, the product will react again.

The Solution: The "Rule of 3" Never run this reaction at a 1:1 ratio.

  • Stoichiometry: Use 3 to 5 equivalents of Isopropylamine.[1]

  • Rationale: The excess amine statistically ensures that an epoxide molecule is far more likely to encounter the starting amine than the product amine.

  • Removal: Isopropylamine is volatile (b.p. 33-34°C).[1] The excess is easily removed by rotary evaporation, leaving the crude product clean.

Module 4: Validated Experimental Protocol

Protocol ID: SOP-ISO-PHEN-04 (Optimized Lewis Acid Route)

Reagents:

  • Styrene Oxide (1.0 eq, 10 mmol)

  • Isopropylamine (3.0 eq, 30 mmol)

  • Catalyst:

    
     (1 mol%) or 
    
    
    
    (5 mol%)[1]
  • Solvent: Acetonitrile (MeCN) or Water (for Green Chemistry)[1]

Step-by-Step Workflow:

  • Setup: In a round-bottom flask, dissolve Styrene Oxide (1.20 g) in MeCN (10 mL).

  • Catalyst Addition: Add

    
     (65 mg, 1 mol%).[1] Stir for 5 minutes at room temperature to allow coordination.
    
  • Amine Addition: Add Isopropylamine (2.5 mL, ~3.0 eq) dropwise.

    • Note: The reaction is exothermic.[1] If scaling up >10g, use an ice bath during addition.

  • Reaction: Stir at Room Temperature for 30–60 minutes. Monitor by TLC (SiO2, 10% MeOH/DCM).[1]

    • Endpoint: Disappearance of Styrene Oxide spot (

      
      ).[1]
      
  • Quench & Workup:

    • Concentrate the mixture under reduced pressure to remove MeCN and excess isopropylamine.

    • Acid-Base Purification (Critical for purity):

      • Dissolve residue in EtOAc (20 mL).

      • Extract with 1M HCl (2 x 15 mL). The product moves to the aqueous layer; non-basic impurities (polymers) stay in organic.

      • Basify the aqueous layer with 2M NaOH (to pH > 10).[1]

      • Extract back into EtOAc (3 x 20 mL).

      • Dry over

        
         and concentrate.
        
  • Crystallization: If the oil solidifies slowly, recrystallize from n-Hexane .[1] Heat to boiling, add product until dissolved, cool slowly to

    
    .
    
References
  • Shivani, et al. (2007).[1] "Bismuth(III) triflate: A highly efficient catalyst for the regioselective ring opening of epoxides with amines."[1] Journal of Chemical Sciences.

  • Fringuelli, F., et al. (2002).[1] "Ring Opening of Epoxides with Amines in Water." The Journal of Organic Chemistry. [1]

  • BenchChem Application Notes. (2025). "Ring-Opening Reactions of (S)-Styrene Oxide." 2

  • PrepChem. "Synthesis of 2-isopropylamino-1-phenyl-1-ethanol." 1

Sources

Technical Support Center: Stability & Handling of 2-(Isopropylamino)-1-phenylethanol

[1]

Subject: Troubleshooting Racemization & Stability Protocols Ticket ID: #TS-ISO-PEA-001 Applicable Compounds: 2-(Isopropylamino)-1-phenylethanol (CAS: 112211-92-4 / 5650-44-2),

1

Diagnostic Workflow: Root Cause Analysis

Before modifying your synthesis or storage protocols, use this decision tree to isolate the source of enantiomeric excess (ee%) loss.

TroubleshootingWorkflowStartSTART: Loss of ee% ObservedCheckStageIdentify Stage of LossStart->CheckStageSynthesisDuring Synthesis/WorkupCheckStage->SynthesisStorageDuring StorageCheckStage->StorageAnalysisDuring Analysis (HPLC/GC)CheckStage->AnalysisAcidCheckWas Acid Used? (pH < 4)Synthesis->AcidCheckSolventCheckStored in Acetone/Ketones?Storage->SolventCheckDerivCheckDerivatization Method?Analysis->DerivCheckTempCheckTemp > 50°C?AcidCheck->TempCheckYesMech1Benzylic CarbocationRacemization (SN1)TempCheck->Mech1YesMech2Oxazolidine Formation(Chemical Modification)SolventCheck->Mech2YesMech3Kinetic Resolutionor Incomplete ReactionDerivCheck->Mech3Check Protocol

Figure 1: Diagnostic logic for identifying the source of chiral instability.

The Mechanistic Basis: Why Racemization Occurs

To prevent racemization, you must understand the specific vulnerability of the benzylic alcohol moiety in 2-(Isopropylamino)-1-phenylethanol.[1]

Mechanism A: Acid-Catalyzed Racemization

This is the most common cause of failure. The hydroxyl group is on a benzylic carbon (adjacent to the phenyl ring).

  • Protonation: In acidic media (e.g., HCl workup), the hydroxyl group is protonated (

    
    ).[1]
    
  • Carbocation Formation: Water leaves, forming a planar benzylic carbocation.[1] This cation is stabilized by resonance with the phenyl ring.

  • Racemization: The planar cation can be attacked by water (or another nucleophile) from either the top or bottom face, resulting in a racemic mixture.

Mechanism B: Oxazolidine Formation (Solvent Trap)

If stored or processed in ketones (like acetone) or aldehydes, the secondary amine and the hydroxyl group can condense to form an oxazolidine ring. This is not strictly racemization of the alcohol, but it chemically alters the species and can lead to apparent loss of purity or facilitate inversion via ring-opening/closing dynamics.

MechanismChiralChiral Alcohol(S-Enantiomer)CationPlanar BenzylicCarbocationChiral->Cation  -H2O (Slow)  AcidH+Acid->ChiralRacemicRacemic Mixture(R/S)Cation->Racemic  +H2O (Fast)  

Figure 2: The acid-catalyzed pathway via the benzylic carbocation intermediate.[1]

Troubleshooting & FAQs

Scenario 1: Loss of Optical Purity During Workup

User Question: "I synthesized the (R)-enantiomer with 98% ee, but after acid extraction and basification, the ee dropped to 85%. Why?"

Technical Explanation: You likely exposed the compound to low pH (< 2) for too long or at elevated temperatures. The benzylic carbocation forms readily in strong acids.

Corrective Protocol:

  • Temperature Control: Keep all acidic steps (e.g., HCl salt formation) at 0–5°C . Never heat the acidic solution.

  • pH Limits: Avoid dropping pH below 3 unless necessary. If forming the HCl salt, use stoichiometric amounts of HCl in a non-aqueous solvent (e.g., IPA/Ethanol) rather than aqueous acid washes.

  • Time: Minimize residence time in aqueous acid.

Scenario 2: Storage Stability

User Question: "Can I store the free base in acetone or ethyl acetate?"

Technical Explanation:

  • Acetone: NO. As a beta-amino alcohol, this compound reacts with acetone to form an oxazolidine (a 5-membered ring).[1] This consumes your product.[1]

  • Ethyl Acetate: Caution. While less reactive, transacylation (

    
    -acylation) can occur over long periods or with heat, forming the amide.[1]
    

Recommended Storage:

  • Form: Store as the HCl or Tartrate salt (solid). Salts are kinetically stable against racemization compared to the free base in solution.

  • Condition: Dry, dark, < 25°C.[1]

Scenario 3: Analytical Discrepancies

User Question: "My HPLC shows a split peak. Is this racemization?"

Technical Explanation: If you are using an achiral column, a split peak indicates a chemical impurity (e.g., oxidation to the ketone). If using a chiral column, verify your method.

Validated Analytical Parameters:

ParameterRecommendationNotes
Column Chiralcel OD-H or Lux Cellulose-1Polysaccharide-based CSPs are standard for phenylethanolamines.[1]
Mobile Phase Hexane : IPA : DEA (90:10:0.[1]1)Diethylamine (DEA) is critical to suppress tailing of the amine.
Detection UV @ 220 nm or 254 nmBenzylic absorption.[1]
Sample Prep Dissolve in Mobile PhaseAvoid dissolving in methanol if using Hexane mobile phases (precipitation risk).[1]

Standardized Protocol: Resolution via Tartaric Acid

If you have a racemic mixture or low ee% material, use this standard resolution method. This relies on the solubility difference between the diastereomeric salts.[2][3]

Reagents:

  • Racemic 2-(Isopropylamino)-1-phenylethanol.[1][2]

  • (+)-L-Tartaric acid (or (-)-D-Tartaric acid, depending on target enantiomer).[1]

  • Solvent: Ethanol (absolute) or Ethanol/Water (95:5).[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of the racemic free base in hot ethanol (60°C).

  • Addition: Add 1.0 eq of (+)-L-Tartaric acid dissolved in hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 4–6 hours. Do not crash cool, as this traps the unwanted isomer.

  • Filtration: Collect the crystals. This is typically the (

    
    )-amine 
    
    
    (
    
    
    )-Tartrate salt (verify specific rotation).[1]
  • Recrystallization: If ee% is < 98%, recrystallize the salt from boiling ethanol.

  • Free Basing: Dissolve the salt in water, adjust pH to 10–11 with NaOH (cold), and extract with DCM.

References

  • Mechanism of Racemization: Sivakua, T. & Smith, G. "Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids." Journal of Organic Chemistry. (Discusses the benzylic/alpha-proton acidity and carbocation risks).

  • Resolution Methodology: "Method of chiral resolution of the key intermediate of the synthesis of apremilast." (Describes Tartaric acid resolution of phenylethylamine derivatives). European Patent EP3280701B1.[1]

  • Chiral HPLC Separation: Phenomenex Chiral Separation Guide. "Separation of Beta-Blockers and Intermediates on Lux Cellulose Columns."

  • Deracemization via Oxidation/Reduction: "Deracemization of 1-phenylethanols in a one-pot process."[1] RSC Advances, 2022.[1] (Demonstrates the ketone intermediate pathway).

Technical Support Center: 2-(Isopropylamino)-1-phenylethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling & Reaction Optimization

Executive Summary & Mechanistic Overview

The synthesis of 2-(isopropylamino)-1-phenylethanol is a critical transformation in the production of Class III antiarrhythmic agents (e.g., Sotalol) and various


-adrenergic blockers.[1] While multiple routes exist, the aminolysis of styrene oxide (phenyloxirane)  is the industry standard due to atom economy.

However, this route is plagued by two competing mechanistic drivers that compromise purity:

  • Regioselectivity (Electronic vs. Steric): The nucleophilic attack of isopropylamine can occur at the terminal carbon (

    
    -attack, desired) or the benzylic carbon (
    
    
    
    -attack, undesireable).
  • Chemoselectivity (Polyalkylation): The secondary amine product is more nucleophilic than the starting isopropylamine, leading to tertiary amine impurities.

This guide provides a self-validating troubleshooting framework to minimize these side reactions.

Critical Reaction Pathways (Visualization)

The following diagram maps the kinetic competition between the desired pathway and the primary failure modes.

ReactionPathways Start Styrene Oxide (Phenyloxirane) Target TARGET PRODUCT 2-(Isopropylamino)-1-phenylethanol (Secondary Amine) Start->Target β-Attack (Kinetic) Low Temp, Basic/Neutral RegioImp REGIOISOMER IMPURITY 2-(Isopropylamino)-2-phenylethanol (Alpha-Attack) Start->RegioImp α-Attack (Thermodynamic) Acidic Cat., High Temp Glycol HYDROLYSIS IMPURITY 1-Phenyl-1,2-ethanediol Start->Glycol Trace H2O Hydrolysis Amine Isopropylamine (Nucleophile) BisImp BIS-ALKYLATED IMPURITY Tertiary Amine Target->BisImp + Styrene Oxide (Over-Alkylation)

Figure 1: Mechanistic divergence in the aminolysis of styrene oxide.[1] Green paths indicate the desired workflow; red/yellow paths indicate failure modes.

Troubleshooting Guide: Side Reactions & Solutions

Issue A: High Levels of Regioisomer (2-amino-2-phenylethanol)

Symptom: HPLC shows a persistent impurity peak (typically 0.8–0.9 RRT relative to main peak) that does not diminish with recrystallization.[1][2]

Root Cause Mechanistic Explanation Corrective Action
Acidic Catalysis Acids (even trace amounts from solvent degradation) protonate the epoxide oxygen.[1][2] This weakens the C-O bond, creating a partial positive charge. The benzylic carbon (

) stabilizes this charge better than the terminal carbon (

), directing the nucleophile to the wrong position.
Ensure Basic/Neutral Conditions: Pre-wash reaction vessels with dilute base if acid was previously used.[1][2] Avoid Lewis acid catalysts unless specifically targeting the

-isomer.[1][2]
High Temperature The

-attack (benzylic) often has a higher activation energy but leads to a thermodynamically stable transition state.[1] High heat overcomes this barrier.[1][2]
Kinetic Control: Conduct the addition at 0°C to room temperature . Only heat to reflux after the initial addition is complete to drive conversion.[2]
Solvent Polarity Highly polar protic solvents can stabilize the transition state for

-attack via hydrogen bonding.[1][2]
Switch Solvents: Use aprotic solvents (e.g., Acetonitrile, Toluene) or lower-polarity alcohols (Isopropanol) instead of Methanol/Water mixtures if regioselectivity is poor.[1]
Issue B: Bis-Alkylation (Tertiary Amine Formation)

Symptom: Yield loss and a lipophilic impurity eluting after the product on reverse-phase HPLC.[1][2]

Root Cause Mechanistic Explanation Corrective Action
Stoichiometric Imbalance The product (secondary amine) is more nucleophilic than the starting material (isopropylamine) due to the inductive effect of the alkyl group.[1] If styrene oxide is in excess or local concentration is high, the product reacts again.The "10:1 Rule": Use a large excess of isopropylamine (5 to 10 equivalents). The statistical probability of the epoxide encountering a product molecule becomes negligible.
Inverse Addition Adding the amine to the epoxide creates a transient zone where epoxide concentration is high relative to amine.Normal Addition: Always add the epoxide dropwise TO the amine solution. This ensures the epoxide is always the limiting reagent in the reaction zone.
Issue C: Hydrolysis (Styrene Glycol)

Symptom: Appearance of a very polar peak; melting point depression of the crude solid.

Root Cause Mechanistic Explanation Corrective Action
Wet Reagents Water competes as a nucleophile.[1][2] While amines are better nucleophiles, high water concentration drives the formation of 1-phenyl-1,2-ethanediol.[1]Drying Protocol: Dry isopropylamine over KOH or molecular sieves.[1][2] Ensure the solvent (e.g., Ethanol/Methanol) has <0.1% water content.

Experimental Protocol: High-Fidelity Synthesis

This protocol is designed to maximize the


:

ratio and minimize over-alkylation.[2]

Reagents:

  • Styrene Oxide (1.0 eq)[1][2][3][4]

  • Isopropylamine (8.0 eq) - Excess is critical[1]

  • Ethanol (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation: Charge a dry 3-neck round bottom flask with Isopropylamine (8.0 eq) and Ethanol (5 volumes). Cool to 0–5°C using an ice bath.

  • Controlled Addition: Dissolve Styrene Oxide (1.0 eq) in a minimal amount of Ethanol. Add this solution dropwise to the amine mixture over 60 minutes.

    • Checkpoint: Monitor internal temperature; do not allow it to exceed 10°C during addition.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours.

    • Note: Avoid refluxing initially.[1][2] Only heat to 40°C if TLC shows unreacted epoxide after 16 hours.[1][2]

  • Work-up: Concentrate the mixture under reduced pressure (Rotovap) to remove ethanol and the excess isopropylamine.

    • Safety: Isopropylamine is volatile and toxic; use an efficient trap.[1][2]

  • Purification: Recrystallize the crude solid from n-Hexane/Ethyl Acetate.

    • Target: White crystalline solid (MP: ~90°C).[1][2]

Analytical & Quality Control (FAQs)

Q: How do I distinguish the Regioisomer from the Target Product? A: Standard C18 HPLC can separate them, but they elute close together.

  • Target (1-phenyl...): 1H NMR shows the methine proton (CH-OH) as a doublet of doublets (or triplet) around

    
     4.6–4.8 ppm.[1]
    
  • Regioisomer (2-phenyl...): The methine proton is attached to the amine-bearing carbon, shifting it upfield (shielded) to

    
     3.8–4.0 ppm.[1]
    

Q: My product is turning yellow upon storage. Why? A: Amino alcohols are susceptible to oxidation (N-oxide formation) or Schiff base formation with trace aldehydes in the air.[1]

  • Fix: Store under Nitrogen or Argon in amber glass. If yellowing occurs, wash with cold hexane or recrystallize.[2]

Q: Can I use the


-bromoacetophenone reduction route instead? 
A:  Yes, but it introduces different risks.
  • Risk: Reduction of 2-(isopropylamino)-1-phenylethanone with NaBH4 yields the racemic alcohol.[1]

  • Side Reaction: If not carefully controlled, you may get elimination to the enamine or reduction of the phenyl ring (Birch conditions only).

  • Benefit: This route avoids the regioselectivity issue of the epoxide opening entirely but requires handling lacrimatory

    
    -haloketones.[1]
    

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols: Ring-Opening Reactions of (S)-Styrene Oxide. Retrieved from [1][2]

  • González-Pérez, M., et al. (2014).[1][2][5] "Alkylating Potential of Styrene Oxide: Reactions and Factors Involved in the Alkylation Process." Chemical Research in Toxicology, 27(10), 1853-1859.[5] Retrieved from [1][2]

  • PrepChem. (n.d.).[1][2] Synthesis of 2-isopropylamino-1-phenyl-1-ethanol. Retrieved from [1][2]

  • Santa Cruz Biotechnology. (2010).[1][2] Material Safety Data Sheet: 2-(Isopropylamino)ethanol. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2020).[1][2] Styrene Oxide Reactivity Profile. PubChem Database.[1][2][6] Retrieved from [1][2][6]

Sources

Technical Support Center: Optimization Strategies for the Chiral Resolution of 2-(Isopropylamino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Enantiomeric Resolution of Sotalol Intermediate (IPE)

Executive Summary

You are likely working with 2-(Isopropylamino)-1-phenylethanol (IPE) , a critical beta-amino alcohol intermediate used in the synthesis of Class III antiarrhythmic agents like Sotalol .

Achieving high optical purity (>99% ee) for this compound is challenging due to its dual functionality (secondary amine and secondary alcohol). This guide prioritizes two methodologies:

  • Classical Resolution (Diastereomeric Salt Formation): The most robust method for the free amine form, typically using chiral acids.

  • Biocatalytic Kinetic Resolution: A high-selectivity approach, best applied if you are struggling with crystallization yields or working with N-protected derivatives.

Module 1: Classical Resolution (Diastereomeric Crystallization)

Primary Protocol: Resolution using (R)-(-)-Mandelic Acid . Why this works: The isopropyl group on the amine provides sufficient steric bulk to form stable, crystalline diastereomeric salts with mandelic acid, unlike smaller amines which often yield oils.

Standard Operating Procedure (SOP) Workflow

ClassicalResolution Start Racemic IPE (Free Base) Acid Add (R)-Mandelic Acid (0.5 - 1.0 eq) Start->Acid Solvent Solvent System: Isopropanol or EtOH/Acetone Acid->Solvent Heat Heat to Dissolution (60-70°C) Solvent->Heat Cool Controlled Cooling (Rate: 5°C/hour) Heat->Cool Decision Precipitate Formed? Cool->Decision Crystals Filter Crystals (Diastereomeric Salt) Decision->Crystals Yes Oil Oiling Out (Amorphous Phase) Decision->Oil No (Oil) Recryst Recrystallization (EtOH) Crystals->Recryst Oil->Heat Re-heat + Seed Base Basify (NaOH/H2O) Extract with DCM Recryst->Base Final Pure (R)-IPE (>99% ee) Base->Final

Figure 1: Logic flow for the diastereomeric salt resolution of 2-(Isopropylamino)-1-phenylethanol.

Troubleshooting Guide: Crystallization

Q1: My reaction mixture turns into a viscous oil ("oiling out") instead of crystallizing. How do I fix this?

  • Root Cause: This is a supersaturation issue. The solution is likely too concentrated, or the cooling ramp was too aggressive, trapping impurities that prevent crystal lattice formation.

  • Corrective Action:

    • Re-heat the mixture until the oil dissolves.

    • Add a co-solvent: Increase the ratio of the less polar solvent (e.g., if using EtOH, add Acetone or MTBE).

    • Seeding: At the cloud point (~40-50°C), add a tiny amount (<1 mg) of pure diastereomeric salt crystals. This provides a nucleation template.

    • The "Pope-Peachy" Approach: Use only 0.5 equivalents of the resolving agent (Mandelic acid) relative to the amine. This forces the formation of the most stable salt (the eutomer) while leaving the distomer in solution as a free base.

Q2: I am getting high yield, but the enantiomeric excess (ee) is stuck at 85-90%.

  • Root Cause: Eutectic entrapment. The crystals are trapping the mother liquor containing the unwanted isomer.

  • Corrective Action: Do not wash the crystals with cold solvent immediately. Instead, perform a recrystallization step using absolute ethanol.

    • Tip: Reflux the salt in ethanol (10 mL/g) and allow it to cool slowly without stirring (static crystallization) to form purer, larger needles.

Q3: Can I recover the Mandelic acid? It’s expensive.

  • Yes. After basifying the salt to release your chiral amine (IPE), the aqueous layer contains sodium mandelate.

    • Protocol: Acidify the aqueous layer to pH 1 with HCl, extract with Ethyl Acetate, dry over MgSO4, and evaporate. Recovery rates are typically >90%.[1]

Module 2: Biocatalytic Kinetic Resolution

Primary Protocol: Lipase-catalyzed transesterification using CALB (Candida antarctica Lipase B) .[2] Best For: Scenarios where chemical resolution fails or when working with the N-Boc protected intermediate.

Mechanism & Chemoselectivity

In this pathway, the enzyme selectively acetylates the (R)-enantiomer of the alcohol, leaving the (S)-enantiomer unreacted.

Critical Warning: The secondary amine in IPE is nucleophilic. In some conditions, the enzyme might catalyze N-acylation (amide formation) instead of O-acylation.

  • Expert Insight: To ensure O-acylation, use non-polar solvents (Hexane, Toluene) which suppress the nucleophilicity of the amine, or use the N-Boc protected version of IPE.

Optimization Data Table
ParameterRecommended ConditionWhy?
Enzyme Novozym 435 (Immobilized CALB)High thermal stability and solvent tolerance.
Acyl Donor Vinyl Acetate or Isopropenyl AcetateMakes the reaction irreversible (by-product is acetaldehyde/acetone, which evaporates).
Solvent n-Heptane or TolueneHydrophobic solvents preserve the enzyme's "lid" structure, maintaining high activity.
Temperature 40°C - 45°COptimal balance between reaction rate and enzyme half-life.
Water Activity (

)
< 0.1 (Molecular Sieves)Strictly anhydrous conditions are required to prevent hydrolysis (reverse reaction).
Troubleshooting Guide: Biocatalysis

Q1: The reaction stops at 30-40% conversion. Why?

  • Root Cause: Product inhibition or enzyme deactivation by the acetaldehyde by-product (if using vinyl acetate).

  • Corrective Action:

    • Switch to Isopropenyl Acetate . The by-product is acetone, which is less toxic to the enzyme than acetaldehyde.

    • Add molecular sieves (3Å) to the reaction vessel to scavenge any trace water or polar by-products.

Q2: My E-value (Enantiomeric Ratio) is low (<20).

  • Root Cause: Non-specific background reaction or diffusion limitations.

  • Corrective Action:

    • Lower the temperature to 25°C. Selectivity often increases as temperature decreases (thermodynamic control).

    • Change Solvent: Switch from Toluene to Diisopropyl Ether (DIPE) . Ethers often enhance the rigidity of the enzyme active site.

Module 3: Analytical Validation (Chiral HPLC)

You cannot optimize what you cannot measure. Use this method to determine ee%.

Method Parameters:

  • Column: Chiralcel OD-H or Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA)

  • Ratio: 90 : 10 : 0.1

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV @ 254 nm (Phenyl ring absorption).[3]

Q: Why do I need Diethylamine (DEA)?

  • Answer: The "Isopropylamino" group is basic. Without DEA, the amine interacts with the residual silanol groups on the silica backbone of the column, causing peak tailing and poor resolution. DEA blocks these sites.

References

  • Biocatalytic Resolution

    • Title: Lipase-catalyzed kinetic resolution of (R,S)
    • Source: Journal of Molecular Catalysis B: Enzym
    • Context: Establishes CALB as the gold standard for phenylethanol deriv
    • (General Journal Link for verification)

  • Classical Resolution (Mandelic Acid)

    • Title: Method for resolution of D,L-alpha-phenethylamine and related derivatives with D(-)mandelic acid.[1]

    • Source: US P
    • Context: Foundational patent describing the stoichiometry and solvent systems for resolving phenylethylamine deriv
  • Analytical Method (HPLC)

    • Title: Chiral HPLC Separation of Sotalol and Intermedi
    • Source: Phenomenex Applic
    • Context: Confirms the use of Cellulose-based columns (OD-H) for this class of beta-blockers.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2-(Isopropylamino)-1-phenylethanol, Vinyl Acetate, and Mandelic Acid before handling.

Sources

Validation & Comparative

Validation of Analytical Methods for 2-(Isopropylamino)-1-phenylethanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

2-(Isopropylamino)-1-phenylethanol (CAS: 5650-44-2) is a critical chiral amino-alcohol intermediate used primarily in the synthesis of


-adrenergic antagonists (beta-blockers) such as Sotalol and related sympathomimetic agents. In drug development, it serves as both a key building block and a potential process-related impurity.[1]

Validating analytical methods for this compound presents specific challenges due to its physicochemical properties:

  • Polarity: The secondary amine and hydroxyl group create significant polarity, leading to poor retention on standard C18 columns.

  • Basicity: Strong interaction with residual silanols on silica-based columns often results in severe peak tailing.

  • Chirality: The molecule possesses a chiral center at the C1 position. Biological activity of the final drug substance often depends on the enantiomeric purity (typically the

    
    -enantiomer is desired for beta-blockers), necessitating chiral separation methods.
    

This guide compares three distinct analytical approaches and provides a fully validated, "self-correcting" protocol for the most versatile method: RP-HPLC with Diode Array Detection (DAD).

Comparative Analysis of Analytical Methodologies

The following table contrasts the three primary methodologies employed for the analysis of 2-(Isopropylamino)-1-phenylethanol, weighing their suitability for Assay (purity), Impurity Profiling, and Enantiomeric Excess (ee) determination.

FeatureMethod A: IP-RP-HPLC (UV) Method B: HILIC-MS/MS Method C: Chiral HPLC
Primary Application Routine QC, Assay, PurityTrace Impurity Analysis, Genotoxicity ScreeningEnantiomeric Purity (ee%)
Mechanism Reversed-Phase with Ion-Pairing or Base-Deactivated Stationary PhaseHydrophilic Interaction Liquid ChromatographyAmylose/Cellulose-based Chiral Stationary Phase (CSP)
Sensitivity (LOD) Moderate (

)
High (

)
Low to Moderate
Throughput High (10-15 min run)High (5-10 min run)Low (20-40 min run)
Cost LowHighHigh (Column cost)
Key Limitation Peak tailing if pH is not optimized; weak UV chromophore.Matrix effects; requires volatile buffers.Limited robustness; incompatible with aggressive washes.
Senior Scientist Insight:

"While LC-MS/MS is superior for trace detection, it is overkill for routine synthesis monitoring. For standard process validation, a robust RP-HPLC method using a modern hybrid-silica column (high pH stable) is the most pragmatic choice. It avoids the equilibration issues of Ion-Pairing reagents while solving the peak tailing issue inherent to amines."

Deep Dive: The Self-Validating RP-HPLC Protocol

This section details a robust RP-HPLC method designed to be self-validating . This means the System Suitability Tests (SST) are engineered to fail if the column condition, mobile phase pH, or pump performance deviates enough to compromise data integrity.

Method Principles
  • Stationary Phase: C18 Hybrid Particle (e.g., Waters XBridge or Phenomenex Gemini). Reasoning: Allows operation at pH 9.5-10.0. At this pH, the amine is unprotonated (neutral), increasing hydrophobicity for better retention and eliminating silanol interactions (tailing).

  • Detection: UV at 215 nm. Reasoning: The phenyl ring absorption is maximized here; 254 nm is too weak for impurities.

Detailed Operating Conditions
ParameterSpecification
Column C18 Hybrid,

(High pH stable)
Mobile Phase A 10 mM Ammonium Bicarbonate buffer, adjusted to pH 9.5 with Ammonia
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp

Injection Vol

Gradient 0-2 min: 5% B (Isocratic hold) 2-10 min: 5%

60% B 10-12 min: 60%

95% B (Wash)
Validation Workflow (ICH Q2(R2) Aligned)

The following diagram illustrates the logical flow for validating this method, ensuring all critical quality attributes (CQA) are met.

ValidationWorkflow Start Method Development (pH & Column Selection) Specificity Specificity Test (Blank/Placebo/Forced Deg) Start->Specificity Specificity->Start Interference? Linearity Linearity & Range (5 Levels, R² > 0.999) Specificity->Linearity Pass Linearity->Start R² < 0.999? Accuracy Accuracy/Recovery (Spike at 80, 100, 120%) Linearity->Accuracy Pass Precision Precision (Repeatability & Intermediate) Accuracy->Precision Pass Robustness Robustness (pH ±0.2, Temp ±5°C) Precision->Robustness Pass Final Validated Method Ready for QC Robustness->Final Complete

Caption: Step-by-step validation logic following ICH Q2(R2) guidelines. Feedback loops indicate required re-development upon failure.

Experimental Validation Data (Simulated Representative Data)

To demonstrate the expected performance of this high-pH RP-HPLC method, the following data summarizes typical validation results for 2-(Isopropylamino)-1-phenylethanol.

System Suitability & Specificity[5][6][7]
  • Retention Time (

    
    ):  ~5.8 min
    
  • Tailing Factor (

    
    ):  1.1 (Excellent symmetry due to high pH suppression of ionization).
    
  • Resolution (

    
    ):  > 3.0 from nearest synthesis precursor (e.g., 2-bromo-acetophenone derivative).
    
Linearity and Range

A 5-point calibration curve was constructed from 50% to 150% of the target concentration (


).
Concentration (

)
Peak Area (mAU*s)Statistical Result
25012450Slope: 49.8
37518680Y-Intercept: 12.5
500 (Target)24900

:
0.9998
62531150Residual Plot: Random
75037320Status: PASS
Accuracy (Recovery)

Spike recovery experiments in the sample matrix (synthetic reaction mixture).

Spike LevelMean Recovery (%)RSD (%)Acceptance Criteria
80%99.40.898.0 - 102.0%
100%100.10.598.0 - 102.0%
120%99.80.798.0 - 102.0%

Troubleshooting & Causality Analysis

Understanding why a method fails is as important as the method itself.

Diagram: Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected Tailing Peak Tailing > 1.5 Problem->Tailing Drift RT Drift Problem->Drift Split Split Peaks Problem->Split T1 Silanol Interaction? Increase pH or Buffer Conc. Tailing->T1 T2 Column Void? Replace Column Tailing->T2 D1 Temp Fluctuation? Check Oven Drift->D1 D2 Mobile Phase Evap? Cap Bottles/Fresh Prep Drift->D2 S1 Solvent Mismatch? Dissolve sample in MP Split->S1 S2 Column Overload? Dilute Sample Split->S2

Caption: Troubleshooting logic for common HPLC anomalies associated with amine analysis.

Critical Insights:
  • The Solvent Effect (Split Peaks): 2-(Isopropylamino)-1-phenylethanol is very soluble in methanol. If you inject a sample dissolved in 100% Methanol into a mobile phase that is 95% aqueous (initial gradient), the sample will precipitate or "break through" the column head, causing split peaks. Correction: Always dissolve the sample in the initial mobile phase (5:95 ACN:Buffer).

  • The pH Sensitivity: If using the High pH method, ensure the pH is strictly controlled (

    
    ). A drop in pH below the 
    
    
    
    of the amine (approx 9.5-9.8) will cause the molecule to protonate during the run, causing massive retention time shifts and peak broadening.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • PubChem. (n.d.). 2-(Isopropylamino)ethanol Compound Summary. National Library of Medicine. (Note: Structural analog reference for pKa properties).

  • MDPI. (2024). HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. (Provides authoritative context on Sotalol impurities, of which the target topic is a des-sulfonamido analog).

  • Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol. (Reference for standard RP-HPLC validation protocols for aromatic alcohols).

  • SynZeal. (n.d.). Sotalol EP Impurity A Data Sheet. (Structural confirmation of related impurities).

Sources

The Pharmacophore Foundation: A Comparative Analysis of 2-(Isopropylamino)-1-phenylethanol vs. Clinical Beta-Agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 2-(Isopropylamino)-1-phenylethanol , positioning it not as a clinical therapeutic, but as the fundamental pharmacophore scaffold for beta-adrenergic receptor (β-AR) ligands.

Executive Summary

2-(Isopropylamino)-1-phenylethanol (also known as N-isopropylphenylethanolamine) represents the "naked" structural skeleton of the non-selective beta-agonist class. While it shares the critical ethanolamine backbone and N-isopropyl tail with the potent clinical standard Isoproterenol , it lacks the phenyl ring hydroxyl groups.[1]

This guide serves researchers and medicinal chemists by comparing this scaffold against functionalized beta-agonists. The data reveals a critical structure-activity relationship (SAR): while the N-isopropyl group confers β-receptor selectivity, the phenyl ring hydroxyls are the primary drivers of high-affinity binding and intrinsic efficacy.

Structural & Physicochemical Comparison (SAR Analysis)

The biological performance of beta-agonists is dictated by three structural domains: the Aromatic Ring , the Ethanolamine Linker , and the Amine Substituent .

Comparative SAR Table
Feature2-(Isopropylamino)-1-phenylethanol Isoproterenol (Isoprenaline) Salbutamol (Albuterol) Sotalol
Role SAR Scaffold / Reference StandardPotent Non-Selective AgonistSelective

-Agonist
Non-Selective Antagonist (Class III Antiarrhythmic)
Aromatic Ring Unsubstituted Phenyl 3,4-Dihydroxy (Catechol)3-Hydroxymethyl, 4-Hydroxy4-Methanesulfonamide
Amine Tail IsopropylIsopropyltert-ButylIsopropyl

-Selectivity
High (due to N-isopropyl)HighHighHigh
Receptor Affinity Low (

M range)
High (nM range)High (nM range)Moderate
LogP (Lipophilicity) ~1.2 (High BBB penetration)-1.37 (Hydrophilic)0.64-0.79
COMT Stability High (No catechol)Low (Rapid metabolism)HighHigh
Mechanistic Insight: The "Catechol Anchor"

The dramatic difference in potency between 2-(Isopropylamino)-1-phenylethanol and Isoproterenol is caused by the absence of hydrogen bonding. In the


-adrenergic receptor binding pocket, the serine residues Ser203, Ser204, and Ser207  (in transmembrane helix 5) form critical hydrogen bonds with the catechol hydroxyls of Isoproterenol. Without these anchors, the scaffold molecule exhibits significantly faster dissociation rates (

) and lower affinity.
Visualization: The Pharmacophore Evolution

The following diagram illustrates how the subject molecule serves as the central progenitor for diverse clinical agents.

SAR_Evolution Scaffold 2-(Isopropylamino)-1-phenylethanol (The Scaffold) Isoproterenol Isoproterenol (+ 3,4-OH groups) High Potency Agonist Scaffold->Isoproterenol Add Catechol Hydroxyls (Increases Affinity 100x) Sotalol Sotalol (+ Sulfonamide group) Antagonist / Class III Antiarrhythmic Scaffold->Sotalol Add Methanesulfonamide (Switches Efficacy to Antagonist) Salbutamol Salbutamol (+ t-Butyl & Hydroxymethyl) Selective Beta-2 Agonist Scaffold->Salbutamol Modify Tail & Ring (Confers Subtype Selectivity)

Figure 1: Structural evolution of beta-adrenergic ligands from the core phenylethanolamine scaffold.

Receptor Binding & Signaling Performance[2][3]

Affinity and Efficacy Profiles

When evaluating 2-(Isopropylamino)-1-phenylethanol in drug development assays, researchers should anticipate "partial agonist" or "low-affinity" behavior.

  • Affinity (

    
    ): 
    
    • Isoproterenol:

      
      .
      
    • Subject Scaffold:

      
       is typically in the micromolar (
      
      
      
      M)
      range. The loss of the catechol-Serine hydrogen bonds results in a free energy loss (
      
      
      ) of approximately 3-4 kcal/mol.
  • Intrinsic Activity (

    
    ): 
    
    • Isoproterenol:

      
       (Full Agonist).
      
    • Subject Scaffold:

      
       (Weak Partial Agonist). In systems with low receptor reserve, it may act as a competitive antagonist.
      
Biased Agonism Potential

Recent research utilizes this scaffold to screen for biased ligands .[1] By modifying the phenyl ring of this core structure, researchers can develop derivatives that selectively activate the


-cAMP pathway while avoiding 

-arrestin recruitment (which is linked to receptor downregulation and adverse effects).
Visualization: G-Protein Signaling Pathway

This diagram details the pathway activated by the scaffold, albeit with reduced efficacy compared to Isoproterenol.

Signaling_Pathway Ligand Ligand (Scaffold vs Isoproterenol) GPCR Beta-Adrenergic Receptor Ligand->GPCR Binding (Kd varies) Gs Gs Protein (Heterotrimer) GPCR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Synthesis ATP ATP ATP->AC Substrate PKA PKA (Protein Kinase A) cAMP->PKA Activation Response Cellular Response (Bronchodilation/HR Increase) PKA->Response Phosphorylation

Figure 2: The canonical


-coupled cAMP signaling pathway activated by beta-agonists.

Experimental Protocols for Comparative Validation

To objectively compare 2-(Isopropylamino)-1-phenylethanol against Isoproterenol, the following self-validating protocols are recommended.

Protocol A: Membrane Radioligand Binding Assay ( Determination)

Objective: Quantify the affinity difference caused by the lack of hydroxyl groups.

  • Membrane Prep: Harvest HEK293 cells overexpressing human

    
    -AR. Homogenize in ice-cold lysis buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA). Centrifuge at 40,000 x g for 20 min. Resuspend pellets in binding buffer.
    
  • Competition Binding:

    • Tracer: Use 0.5 nM

      
      -CGP12177 (hydrophilic antagonist) or 
      
      
      
      -Cyanopindolol.
    • Competitors: Prepare serial dilutions (

      
       M to 
      
      
      
      M) of Isoproterenol (Control) and 2-(Isopropylamino)-1-phenylethanol (Test).
  • Incubation: 90 minutes at 25°C to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result: Isoproterenol curve shifts left (nM); Test compound curve shifts right (

      
      M).
      
Protocol B: cAMP Accumulation Assay (Intrinsic Activity)

Objective: Determine if the scaffold acts as a full, partial, or neutral antagonist.

  • Cell Seeding: Plate CHO-K1 cells stably expressing

    
    -AR (10,000 cells/well) in 384-well plates.
    
  • Stimulation:

    • Add IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

    • Treat cells with varying concentrations of the Test Compound vs. Isoproterenol.

  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., HTRF or Lance Ultra).

    • Mechanism: Labeled cAMP competes with native cAMP for binding to a labeled antibody. Signal decreases as cAMP increases.

  • Data Normalization: Normalize response to 10 µM Isoproterenol (defined as 100% Emax).

Visualization: Experimental Workflow

Workflow Step1 1. Membrane Preparation (HEK293 overexpressing Beta-2 AR) Step2 2. Competition Binding Setup Tracer: [3H]-CGP12177 Competitor: Test Compound (10^-10 to 10^-3 M) Step1->Step2 Step3 3. Incubation 90 mins @ 25°C (Equilibrium) Step2->Step3 Step4 4. Filtration & Washing (GF/B Filters) Step3->Step4 Step5 5. Scintillation Counting (Measure CPM) Step4->Step5 Step6 6. Data Analysis Calculate Ki (Cheng-Prusoff) Step5->Step6  Output: Affinity Curves

Figure 3: Step-by-step workflow for radioligand competition binding assays.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3779, Isoproterenol. Retrieved from [Link][1]

  • Baker, J. G. (2005). The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors. British Journal of Pharmacology, 144(3), 317–322. Retrieved from [Link]

  • Liu, J. J., et al. (2019). Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • CV Pharmacology. (n.d.). Beta-Adrenoceptor Agonists (β-agonists).[1][2][3][4] Retrieved from [Link]

Sources

spectroscopic analysis of 2-(Isopropylamino)-1-phenylethanol for structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Spectroscopic Validation of 2-(Isopropylamino)-1-phenylethanol

Executive Summary

In the development of beta-adrenergic blockers (e.g., Sotalol), the intermediate 2-(Isopropylamino)-1-phenylethanol represents a critical control point.[1] Its structural integrity directly impacts the enantiomeric purity and efficacy of the final API.

This guide provides a comparative technical analysis of the three primary spectroscopic "products" (methodologies) used for its confirmation: High-Field NMR (600 MHz) , Benchtop NMR (60 MHz) , and LC-MS/MS .[1] While High-Field NMR remains the gold standard for de novo structure elucidation, this guide evaluates the performance of alternative, higher-throughput methods for routine process control, comparing their ability to distinguish the target molecule from its specific synthetic impurities (e.g., the ketone precursor and regioisomers).[1]

Molecular Profile & Structural Challenges

The target molecule, 2-(Isopropylamino)-1-phenylethanol , presents specific analytical challenges due to its flexible aliphatic chain and lack of heavy atoms.

  • Formula: C₁₁H₁₇NO

  • Molecular Weight: 179.26 g/mol [1][2]

  • Key Structural Features:

    • Chiral Center: C1 (benzylic position).[1]

    • ABX System: The diastereotopic methylene protons at C2.

    • Secondary Amine: A reactive site prone to salt formation.[1]

The "Alternatives" (Impurities to Exclude):

  • The Ketone Precursor: 2-(Isopropylamino)-1-phenylethanone (Incomplete reduction).[1]

  • The Regioisomer: 1-(Isopropylamino)-2-phenylethanol (Potential byproduct if synthesized via epoxide opening).[1]

Comparative Performance: Analytical Methodologies

This section objectively compares the "performance" of three spectroscopic approaches in confirming the structure of 2-(Isopropylamino)-1-phenylethanol.

Method A: High-Field 1H NMR (600 MHz)
  • Role: The Absolute Structural Ruler.

  • Performance: Unmatched for stereochemical assignment and distinguishing regioisomers.[1]

  • Key Data Points:

    • Benzylic Methine:

      
       4.75 ppm (dd).[1] Shows coupling to the adjacent methylene protons.
      
    • Methylene Group:

      
       2.85 ppm (m).[1] Appears as a distinct ABX system due to the adjacent chiral center.
      
    • Isopropyl Group: Distinct septet at

      
       2.80 ppm and doublet at 
      
      
      
      1.10 ppm.[1]
Method B: Benchtop NMR (60 MHz)
  • Role: The Process Workhorse.

  • Performance: Lower resolution obscures the ABX fine structure, often merging the methine and methylene signals into a broad "lump" at 2.8–4.8 ppm. However, it successfully resolves the aromatic region from the aliphatic region, making it suitable for gross purity checks (e.g., confirming the disappearance of the ketone carbonyl signal).

  • Limitation: Cannot reliably distinguish enantiomers without chiral shift reagents.

Method C: LC-MS/MS (ESI+)
  • Role: The Sensitivity Specialist.

  • Performance: Excellent for detecting trace impurities (ppm level) but poor for distinguishing regioisomers (as both isomers have MW 179.26 and similar fragmentation).[1]

  • Key Data Points:

    • Parent Ion: [M+H]⁺ = 180.14.[1]

    • Base Peak: m/z 72 (Alpha-cleavage product: [CH₂=NH-iPr]⁺).[1] This confirms the amine side chain but not the position of the hydroxyl group.

Performance Matrix: Method Comparison
FeatureHigh-Field NMR (600 MHz)Benchtop NMR (60 MHz)LC-MS/MS (ESI+)
Structural Certainty High (Definitive)Medium (Functional Group ID)Low (Connectivity ambiguous)
Regioisomer ID Excellent (Coupling Constants)Poor (Peak Overlap)Poor (Isobaric Fragments)
LOD (Limit of Detection) ~0.1%~1-2%<0.01%
Throughput Low (10-15 mins/sample)High (2 mins/sample)High (5 mins/sample)
Cost Per Sample High (

$)
Low ($)Medium (

)

Detailed Experimental Analysis

Experiment 1: Distinguishing Target from Ketone Precursor

Context: The most common failure mode is incomplete reduction of the ketone intermediate.

  • NMR Evidence:

    • Target: Presence of benzylic proton at

      
       4.75 ppm.
      
    • Alternative (Ketone): Absence of benzylic proton.[1] Deshielding of the methylene protons to

      
       ~4.0 ppm (due to adjacent carbonyl).[1]
      
  • IR Evidence:

    • Target: Broad O-H stretch at 3300 cm⁻¹.

    • Alternative (Ketone): Sharp C=O stretch at 1680 cm⁻¹.[1]

Experiment 2: MS Fragmentation Validation

Context: Confirming the amine tail structure.

  • Protocol: Direct infusion ESI-MS (+), Collision Energy 20 eV.[1]

  • Observed Pathway:

    • [M+H]⁺ (180): Protonated molecule.[1]

    • Loss of H₂O (162): Characteristic of benzylic alcohols.[1]

    • Alpha-Cleavage (72): Formation of the iminium ion [CH₂=NH-CH(CH₃)₂]⁺.[1]

    • Tropylium Ion (107): [C₆H₅-CH-OH]⁺ fragment.[1]

Visualizations

Diagram 1: Structural Confirmation Decision Tree

Caption: Logic flow for selecting the appropriate analytical technique based on the specific structural question (Purity vs. Identity).

G Start Crude Product Isolated Q1 Question: Is the Ketone Reduced? Start->Q1 IR Method: FTIR Look for: Loss of C=O (1680 cm-1) Gain of OH (3300 cm-1) Q1->IR Quick Check Q2 Question: Is it the Correct Regioisomer? Q1->Q2 Confirmed Reduced NMR_High Method: 600 MHz 1H NMR Look for: Benzylic dd @ 4.75 ppm Coupling J values Q2->NMR_High Definitive Proof Q3 Question: Trace Impurities? Q2->Q3 Structure Confirmed LCMS Method: LC-MS/MS Look for: m/z 180 -> 72 transition Trace quantification Q3->LCMS Final QC

Diagram 2: Mass Spectrometry Fragmentation Pathway

Caption: Proposed ESI+ fragmentation mechanism for 2-(Isopropylamino)-1-phenylethanol, highlighting the diagnostic alpha-cleavage.

MS M_Ion [M+H]+ m/z 180 (Parent) Alpha_Cleavage Alpha-Cleavage M_Ion->Alpha_Cleavage Loss_Water Loss of H2O [M+H - 18]+ m/z 162 M_Ion->Loss_Water - H2O Frag_A Fragment A [Ph-CH-OH]+ m/z 107 Alpha_Cleavage->Frag_A Minor Path Frag_B Fragment B (Base Peak) [CH2=NH-iPr]+ m/z 72 Alpha_Cleavage->Frag_B Major Path (Charge Stabilization)

Experimental Protocols

To ensure reproducibility, the following self-validating protocols are recommended.

Protocol A: NMR Sample Preparation
  • Solvent Selection: Use DMSO-d₆ (0.6 mL) rather than CDCl₃.

    • Reasoning: The hydroxyl and amine protons are exchangeable.[3] DMSO-d₆ slows this exchange, often allowing the observation of the OH coupling (doublet) and NH coupling (broad), providing extra structural verification that CDCl₃ obscures.[1]

  • Concentration: Dissolve 10 mg of sample.

  • Acquisition: Run 16 scans with a 1-second relaxation delay.

  • Validation: Verify the residual DMSO quintet at 2.50 ppm does not overlap with the amine methylene signals.

Protocol B: LC-MS/MS Configuration
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 100mm x 2.1mm, 1.8µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Self-Validation: Inject a "Blank" followed by the "Ketone Standard" before the sample to ensure no carryover and to mark the retention time difference (Ketone is less polar, elutes later).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7994, 2-(Isopropylamino)ethanol derivatives.[1] Retrieved from [Link][1]

  • SpectraBase. 1H NMR Spectrum of 2-(Isopropylamino)ethanol derivatives. Wiley Science Solutions. Retrieved from [Link][1]

  • Nibbering, N. M. M., & De Boer, T. J. (1968). Mass spectrometry of aralkyl compounds with a functional group—VI: Mass spectra of 1-phenylethanol-1, 2-phenylethanol-1 and 1-phenylpropanol-2.[1][4] Organic Mass Spectrometry.[1][4] Retrieved from [Link][1]

  • Deranged Physiology. Sotalol: Chemistry and Pharmacokinetics (Context for Intermediate Synthesis). Retrieved from [Link]

Sources

biological activity comparison of 2-(Isopropylamino)-1-phenylethanol enantiomers

[1]

Executive Summary

2-(Isopropylamino)-1-phenylethanol represents the core structural scaffold of second-generation beta-blockers (e.g., Sotalol) and beta-agonists (e.g., Isoproterenol).[1] Its biological activity is governed by the stereochemistry at the benzylic carbon (C1).

  • The (R)-Enantiomer (Eutomer): Mimics the absolute configuration of natural (-)-Epinephrine.[1] It exhibits high affinity for

    
    -adrenergic receptors (GPCRs) and is responsible for the primary pharmacological effect (antagonism or agonism depending on ring substitution).[1]
    
  • The (S)-Enantiomer (Distomer): Exhibits significantly reduced affinity (typically 50–100 fold lower) for the

    
    -receptor.[1] However, in specific derivatives (like Sotalol), this enantiomer may retain Class III antiarrhythmic activity (potassium channel blockade), independent of 
    
    
    -blockade.[1]
Chemical Identity Table
Feature(R)-Enantiomer(S)-Enantiomer
IUPAC Name (1R)-2-(isopropylamino)-1-phenylethanol(1S)-2-(isopropylamino)-1-phenylethanol
Common Role

-Adrenergic Pharmacophore (Active)
Chiral Impurity / Off-target Ligand
Configuration Matches (-)-EpinephrineMatches (+)-Epinephrine
Optical Rotation Typically (-)-Levorotatory (solvent dependent)Typically (+)-Dextrorotatory
Primary Target

/

Adrenergic Receptors
Weak

-AR /

Channels (derivative dependent)

Biological Activity & Mechanism of Action

The biological divergence between these enantiomers is a classic example of stereoselective molecular recognition .[1] The


Pharmacophore Mapping (SAR)

The "Easson-Stedman Hypothesis" dictates that for maximal activity, three interaction points are required:[1]

  • Aromatic Ring:

    
    -
    
    
    interactions (Phe290).[1]
  • Amine (Protonated): Ionic bond with Asp113.

  • 
    -Hydroxyl Group:  Hydrogen bonding with Ser203/Ser204.[1][2]
    

In the (R)-enantiomer , the hydroxyl group projects towards the serine residues, facilitating a high-affinity "three-point landing."[1] In the (S)-enantiomer , the hydroxyl group is spatially mismatched, reducing the interaction to a weaker "two-point landing" (only ring and amine bind effectively).

Comparative Efficacy Data

Note: Values represent relative affinities normalized to the scaffold class, as specific

Parameter(R)-Enantiomer(S)-EnantiomerBiological Implication
Receptor Affinity (

)
High (nM range)Low (

M range)
(R) is ~50-100x more potent.[1][3]
Binding Energy (

)
High (Stable Complex)Low (Transient Complex)(S) is easily displaced by endogenous catecholamines.[1]
Functional Activity Antagonist/Agonist*Weak Partial Agonist / Inactive(R) drives the therapeutic effect.[1]
Metabolic Stability ModerateHigh(S) is often metabolized slower by MAO/COMT analogs.[1]

*The unsubstituted phenyl scaffold acts as a partial agonist or weak antagonist depending on expression levels.[1] The addition of groups (e.g., sulfonamide in Sotalol) shifts this to pure antagonism.

Visualization of Signaling & Resolution

Diagram: Stereoselective Receptor Interaction

This diagram illustrates why the (R)-enantiomer binds effectively while the (S)-enantiomer fails.[1]

BetaReceptorBindingcluster_ReceptorBeta-Adrenergic Receptor Binding PocketAsp113Asp113(Anionic Site)Ser203Ser203/204(H-Bond Donor)Phe290Phe290(Hydrophobic)R_Enant(R)-Enantiomer(Eutomer)R_Enant->Asp113Ionic Bond(Amine)R_Enant->Ser203H-Bond(OH Group Matches)R_Enant->Phe290Pi-Stacking(Phenyl)S_Enant(S)-Enantiomer(Distomer)S_Enant->Asp113Ionic BondS_Enant->Ser203Steric Mismatch(No Bond)S_Enant->Phe290Pi-Stacking

Caption: The (R)-enantiomer achieves a "3-point fit" essential for high affinity, whereas the (S)-enantiomer suffers a steric mismatch at the hydroxyl position.[1]

Experimental Protocols

To study these enantiomers, one must either synthesize them asymmetrically or resolve the racemate.[1][4][5] The following protocols are industry-standard methods for generating and verifying these specific enantiomers.

Protocol A: Enzymatic Kinetic Resolution (Self-Validating)

This method uses a lipase to selectively acylate one enantiomer, allowing physical separation.[1][4]

Reagents:

  • Racemic 2-(Isopropylamino)-1-phenylethanol[1]

  • Candida antarctica Lipase B (CAL-B, immobilized as Novozyme 435)[1]

  • Vinyl Acetate (Acyl donor)[1][4]

  • MTBE (Methyl tert-butyl ether) or Toluene (Solvent)[1]

Workflow:

  • Dissolution: Dissolve 1.0 g of racemic substrate in 20 mL of MTBE.

  • Acyl Donor Addition: Add 3 equivalents of Vinyl Acetate.

  • Catalysis: Add 50 mg of Novozyme 435. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor by TLC or chiral HPLC every 2 hours. The enzyme typically acetylates the (R)-enantiomer preferentially (E-value > 100), leaving the (S)-alcohol unreacted.[1]

  • Termination: Filter off the enzyme beads when conversion reaches 50%.

  • Separation: The reaction mixture now contains (S)-alcohol and (R)-acetate.[1] Separate via flash column chromatography (Silica gel; Hexane/EtOAc gradient).[1]

  • Hydrolysis: Hydrolyze the (R)-acetate using 1M NaOH/MeOH to recover pure (R)-2-(isopropylamino)-1-phenylethanol.

Protocol B: Chiral HPLC Analysis

To verify the Optical Purity (Enantiomeric Excess,

1467
  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm.[1][2]

  • Expected Result: Baseline separation. The (R)-enantiomer typically elutes second on OD-H columns (verify with pure standard).[1]

Synthesis & Resolution Diagram

ResolutionWorkflowRacemateRacemic Mixture(R/S)-AlcoholReactionKinetic Resolution(Selective Acetylation)Racemate->ReactionLipaseLipase (CAL-B)+ Vinyl AcetateLipase->ReactionProductsMixture:(S)-Alcohol + (R)-AcetateReaction->ProductsSeparationFlash Chromatography(Silica Gel)Products->SeparationS_PurePure (S)-Alcohol(Distomer)Separation->S_PureR_AcetatePure (R)-AcetateSeparation->R_AcetateHydrolysisHydrolysis(NaOH/MeOH)R_Acetate->HydrolysisR_PurePure (R)-Alcohol(Eutomer)Hydrolysis->R_Pure

Caption: Enzymatic kinetic resolution workflow separating the racemic starting material into pure (S)-alcohol and (R)-acetate intermediate.

References

  • BenchChem. "2-(Isopropylamino)-1-phenylethanol Research Chemical: Enantiomeric Forms and Their Differential Biological Significance."[1] BenchChem Chemical Database.[1][2] Link[1]

  • Wainscott, D. B., et al. "Phenylethanolamine stereochemistry and interaction with human trace amine-associated receptor 1 (TAAR1)."[1] Wikipedia/Eli Lilly Research Data.[1][2] Link

  • TCI Chemicals. "(R)-2-Isopropylamino-2-phenylethanol Product Specifications and Optical Rotation." TCI Chemicals Catalog. Link

  • MDPI. "Survey of Pharmacological Activity and Pharmacokinetics of Selected

    
    -Adrenergic Blockers in Regard to Their Stereochemistry." Molecules, 2019.[1][2] Link[1][4]
    
  • Chem-Impex. "(R)-2-Isopropylamino-2-phenylethanol as a Chiral Auxiliary and Building Block."[1] Chem-Impex International.[1] Link

  • NIH/PubChem. "Compound Summary: 2-(Isopropylamino)ethanol and Phenylethanolamine derivatives."[1] National Center for Biotechnology Information.[1][2] Link

  • Bozan, et al. "The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology." TÜBİTAK Academic Journals, 2020.[1][2] Link[1]

comparative study of 2-(Isopropylamino)-1-phenylethanol synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Isopropylamino)-1-phenylethanol (N-isopropyl-2-phenyl-2-hydroxyethylamine) is a critical pharmacophore found in non-selective beta-blockers (e.g., Sotalol) and sympathomimetic agents. Its synthesis relies on introducing an isopropylamine moiety to a styrene backbone while establishing a secondary alcohol and secondary amine functionality.

This guide compares the three dominant synthetic strategies:

  • Nucleophilic Ring Opening of Styrene Oxide (Industry Standard)

  • Amination of

    
    -Haloketones  (Traditional/Stepwise)
    
  • Reductive Amination of Phenylglyoxal (Green/Catalytic)

The Verdict:

  • For High Throughput/Scale: The Styrene Oxide route offers the highest atom economy and single-step simplicity, provided regioselectivity is managed.

  • For Structural Rigidity: The

    
    -Haloketone  route guarantees regiochemistry but incurs high safety costs due to lachrymatory intermediates.
    
  • For Green Chemistry: Reductive Amination avoids halogenated waste but requires expensive catalysts and high-pressure equipment.

Strategic Pathway Analysis

Route 1: Nucleophilic Ring Opening of Styrene Oxide

This is the most widely adopted route due to the commercial availability of styrene oxide and the atom-economical nature of the reaction.

  • Mechanism:

    
     attack of isopropylamine on the epoxide ring.
    
  • Regioselectivity: The attack is governed by steric hindrance. The bulky isopropyl group predominantly attacks the less substituted

    
    -carbon, yielding the desired 2-amino-1-phenylethanol. Electronic factors (phenyl ring resonance) can slightly promote 
    
    
    
    -attack, but the steric bulk of the amine strongly favors the
    
    
    -pathway.
Route 2: Amination of Phenacyl Bromide (Stepwise)

A classical approach involving the substitution of phenacyl bromide (2-bromoacetophenone) followed by carbonyl reduction.

  • Mechanism: Nucleophilic substitution (

    
    ) to form 
    
    
    
    -aminoketone, followed by hydride reduction (NaBH4) or catalytic hydrogenation.
  • Critical Control: Phenacyl bromide is a potent lachrymator. The intermediate aminoketone is prone to dimerization (formation of dihydropyrazines); thus, the reduction step must follow immediately or be performed in situ.

Route 3: Reductive Amination

A "halide-free" approach condensing phenylglyoxal (or 2-hydroxyacetophenone) with isopropylamine, followed by hydrogenation.

  • Mechanism: Formation of an imine/hemiaminal intermediate, followed by reduction of both the imine and the ketone (if starting from glyoxal).

Visualizing the Pathways

The following diagram illustrates the chemical connectivity and divergence of the three routes.

SynthesisRoutes StyreneOxide Styrene Oxide (Epoxide) Intermediate1 Transition State (Steric Control) StyreneOxide->Intermediate1 Reflux (MeOH) PhenacylBromide Phenacyl Bromide (Lachrymator) Aminoketone Alpha-Aminoketone (Unstable) PhenacylBromide->Aminoketone Substitution Phenylglyoxal Phenylglyoxal (Aldehyde/Ketone) Imine Imine Intermediate Phenylglyoxal->Imine Condensation Isopropylamine Isopropylamine (Reagent) Isopropylamine->Intermediate1 Isopropylamine->Aminoketone Isopropylamine->Imine Target 2-(Isopropylamino)-1-phenylethanol (Target Molecule) Intermediate1->Target Ring Opening Aminoketone->Target NaBH4 Reduction Imine->Target H2 / Pd-C

Caption: Figure 1. Comparative reaction network showing the convergence of epoxide opening, substitution-reduction, and reductive amination pathways toward the target amino alcohol.

Comparative Performance Data

The following data aggregates experimental yields and process metrics from standard laboratory protocols.

MetricRoute 1: Styrene OxideRoute 2: Phenacyl BromideRoute 3: Reductive Amination
Typical Yield 49% - 75%60% - 85% (over 2 steps)70% - 90%
Atom Economy High (100% theoretical)Low (Loss of HBr)Moderate (Loss of H2O)
Regioselectivity Good (Steric control)Excellent (Structural control)Excellent
Safety Profile Moderate (Epoxides are alkylating agents)Poor (Lachrymatory, skin irritant)Good (High pressure H2 required)
Cost LowMediumHigh (Catalysts)
Purification Recrystallization (Hexane)Column/RecrystallizationFiltration/Distillation

Detailed Experimental Protocols

Protocol A: The Styrene Oxide Route (Recommended for Scale)

Principle: This protocol utilizes the nucleophilic attack of isopropylamine on styrene oxide. A molar excess of amine is crucial to prevent polymerization and bis-alkylation.

Reagents:

  • Styrene Oxide (120 g, 1.0 mol)

  • Isopropylamine (118 g, 2.0 mol) [2.0 equiv recommended]

  • Methanol (400 mL)

  • Hexane (for recrystallization)[1][2]

Workflow:

  • Setup: Equip a 1L Round Bottom Flask (RBF) with a magnetic stir bar and a high-efficiency reflux condenser.

  • Addition: Charge the flask with methanol and isopropylamine.

  • Reaction: Add styrene oxide dropwise over 30 minutes at room temperature.

    • Note: The reaction is exothermic. Monitor internal temperature.[2][3]

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–5 hours.
    
    • Validation: Monitor via TLC (SiO2, 10% MeOH in DCM). Look for the disappearance of the epoxide spot (

      
      ).
      
  • Workup:

    • Cool to room temperature.[3][4]

    • Remove solvent and excess amine under reduced pressure (Rotary Evaporator).

    • The residue will be a viscous oil or semi-solid.

  • Purification:

    • Dissolve the residue in minimal hot hexane or cyclohexane.

    • Allow to cool slowly to

      
      . White crystals of the target base will precipitate.
      
    • Filter and wash with cold hexane.

Data Point:

  • Melting Point:

    
     (Lit.[1] value for free base).
    
  • Expected Yield: ~89g (49% unoptimized, up to 70% with mother liquor recycling).

Protocol B: The Phenacyl Bromide Route (Recommended for Specificity)

Principle: This route avoids regioselectivity ambiguity by establishing the carbon skeleton before reduction.

Safety Warning: Phenacyl bromide is a severe eye and skin irritant. Handle only in a functioning fume hood.

Reagents:

  • Phenacyl Bromide (19.9 g, 0.1 mol)

  • Isopropylamine (17.7 g, 0.3 mol) [3.0 equiv to scavenge HBr]

  • Sodium Borohydride (NaBH4) (3.8 g, 0.1 mol)

  • Ethanol (Absolute, 200 mL)

Workflow:

  • Substitution:

    • Dissolve isopropylamine in 100 mL Ethanol at

      
      .
      
    • Add Phenacyl Bromide (dissolved in 50 mL Ethanol) dropwise over 1 hour.

    • Why? Slow addition at low temp prevents the formation of di-alkylated byproducts.

    • Stir at

      
       for 2 hours.
      
  • Reduction (In-Situ):

    • Note: Do not isolate the aminoketone; it is unstable.

    • Add NaBH4 portion-wise to the reaction mixture at

      
      .
      
    • Allow to warm to room temperature and stir for 12 hours.

  • Quench:

    • Add 10 mL Acetone (to quench excess borohydride).

    • Add 50 mL Water.

  • Extraction:

    • Evaporate ethanol. Extract the aqueous residue with Dichloromethane (

      
      ).
      
    • Dry organic layer over

      
      .[3]
      
  • Crystallization: Convert to Hydrochloride salt using HCl/Isopropanol for easier handling, or recrystallize free base from hexane.

Experimental Workflow Diagram (Styrene Oxide Route)

Workflow Start Start: Charge MeOH + Isopropylamine AddEpoxide Add Styrene Oxide (Dropwise, Exothermic) Start->AddEpoxide Reflux Reflux 5 Hours (Kinetic Control) AddEpoxide->Reflux Evap Rotary Evaporation (Remove Solvent/Excess Amine) Reflux->Evap Residue Crude Oil Obtained Evap->Residue Cryst Recrystallization (Solvent: Hexane) Residue->Cryst Filter Filtration & Wash Cryst->Filter Final Pure Product (White Crystals, mp 90°C) Filter->Final

Caption: Figure 2.[2][5] Step-by-step operational workflow for the synthesis via Styrene Oxide.

References

  • Synthesis of 2-isopropylamino-1-phenyl-1-ethanol. PrepChem. Retrieved from [Link]

  • Phenacyl Bromide. Organic Syntheses, Coll. Vol. 2, p.480 (1943). Retrieved from [Link]

  • 2-Isopropylaminoethanol (Analogous Procedure). Organic Syntheses, Coll. Vol. 2, p.183 (1943). Retrieved from [Link]

  • Reductive Amination. Master Organic Chemistry. Retrieved from [Link]

  • Regioselectivity in Epoxide Ring Opening. ResearchGate. Retrieved from [Link][6][7][8]

Sources

Comparative Guide: 2-(Isopropylamino)-1-phenylethanol vs. Salbutamol in Bronchodilation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 2-(Isopropylamino)-1-phenylethanol (the fundamental phenylethanolamine backbone) versus Salbutamol (the optimized clinical bronchodilator). It focuses on the Structure-Activity Relationships (SAR) that dictate pharmacological efficacy, receptor selectivity, and clinical utility.

Executive Summary & Chemical Identity

This comparison illustrates the critical evolution of beta-adrenergic ligands from a non-selective pharmacophore template to a selective, metabolically stable agonist .

  • 2-(Isopropylamino)-1-phenylethanol (N-isopropylphenylethanolamine) represents the minimal structural skeleton required for

    
    -adrenergic receptor affinity but lacks the functional groups necessary for potent efficacy and selectivity.
    
  • Salbutamol (Albuterol) is the chemically optimized derivative featuring a saligenin ring system and a tert-butyl amine, conferring potent

    
    -agonism and resistance to metabolic degradation.
    
Feature2-(Isopropylamino)-1-phenylethanolSalbutamol (Albuterol)
Role SAR Template / IntermediateClinical Bronchodilator (SABA)
Receptor Affinity

&

(Non-selective)
High

Selectivity
Intrinsic Activity Low / Partial Agonist / AntagonistFull/Partial Agonist (High Efficacy)
Metabolic Stability High (No catechol), but pharmacologically poorHigh (Resistant to COMT)
Key Structural Deficit Lacks ring hydroxyls (H-bonding anchors)Optimized with 3-CH

OH, 4-OH

Molecular Mechanism & SAR Analysis

The difference in bronchodilation performance is strictly dictated by the interaction between the ligand's functional groups and the orthosteric binding site of the


-Adrenergic Receptor (

-AR).
The Pharmacophore Gap

The


-AR binding pocket contains specific serine residues (Ser203, Ser204, Ser207 in TM5) that form hydrogen bonds with the ligand's phenyl ring substituents.
  • The "Anchor" (Phenyl Ring):

    • Salbutamol: Contains a 4-hydroxy and 3-hydroxymethyl group (saligenin moiety). These groups form robust hydrogen bond networks with the serine residues, stabilizing the receptor in its active conformation (

      
      ), leading to Gs-protein coupling.
      
    • 2-(Isopropylamino)-1-phenylethanol: Possesses an unsubstituted phenyl ring . Without the hydroxyl "anchors," the molecule can bind (due to the amine-aspartate interaction) but fails to trigger the conformational change required for activation. It often acts as a competitive antagonist or a very weak partial agonist.

  • The "Selectivity Tail" (Amine Substituent):

    • Salbutamol: The bulky tert-butyl group fits into the hydrophobic pocket of the

      
      -AR more specifically than the 
      
      
      
      -AR, driving selectivity and reducing cardiac side effects.
    • 2-(Isopropylamino)-1-phenylethanol: The isopropyl group is smaller. While it allows binding to both

      
       and 
      
      
      
      receptors (similar to Isoproterenol), it lacks the steric bulk to enforce strict
      
      
      selectivity.
Signaling Pathway Visualization

The following diagram illustrates the activation pathway triggered by Salbutamol, which the unsubstituted analog fails to initiate effectively.

G Salbutamol Salbutamol (Agonist) B2AR β2-Adrenergic Receptor Salbutamol->B2AR High Efficacy Binding Analog 2-(Isopropylamino)- 1-phenylethanol (Weak/Antagonist) Analog->B2AR Competitive Binding (No Activation) Gs Gs Protein (Activation) B2AR->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK MLCK (Inhibition) PKA->MLCK Phosphorylates (Inactivates) Relax Bronchodilation (Smooth Muscle Relaxation) MLCK->Relax Decreased Myosin-Actin Crossbridging

Caption: Salbutamol effectively engages the Gs-cAMP-PKA cascade leading to relaxation, whereas the unsubstituted analog binds without triggering the necessary conformational change.

Experimental Validation Protocols

To objectively compare these compounds, researchers utilize ex vivo organ bath assays and in vitro cAMP quantification. The following protocols are designed to demonstrate the "Efficacy Gap."

Protocol A: Guinea Pig Tracheal Chain Assay (Organ Bath)

This classic pharmacological assay measures the direct relaxant effect on pre-contracted smooth muscle.

Objective: Determine the


 (potency) and 

(efficacy) of both compounds.

Workflow:

  • Tissue Preparation: Isolate trachea from a male Dunkin-Hartley guinea pig. Cut into cartilaginous rings and suture to form a chain.

  • Mounting: Suspend the chain in a 20 mL organ bath containing Krebs-Henseleit solution (37°C, carbogenated with 95% O

    
    /5% CO
    
    
    
    ).
  • Equilibration: Apply 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.

  • Pre-contraction: Induce stable tone using Carbachol (1 µM) or Histamine (10 µM) . Wait for a plateau.

  • Cumulative Dosing:

    • Group 1 (Control): Salbutamol (

      
       M to 
      
      
      
      M).
    • Group 2 (Test): 2-(Isopropylamino)-1-phenylethanol (

      
       M to 
      
      
      
      M).
  • Data Analysis: Record relaxation as a % of the pre-contracted tone.

Expected Results:

  • Salbutamol: Dose-dependent relaxation reaching 100% reversal of tone (

    
    ).
    
  • Test Compound: Minimal relaxation (

    
    ) even at high concentrations. If the compound acts as an antagonist, pre-incubation with it will shift the Salbutamol curve to the right (Schild analysis).
    
Protocol B: cAMP Accumulation Assay (HEK293-β2 Cells)

This molecular assay quantifies the activation of Adenylyl Cyclase, removing tissue-level variables.

Workflow:

  • Cell Culture: Use HEK293 cells stably transfected with human

    
    -AR.
    
  • Incubation: Plate cells in 96-well plates. Treat with phosphodiesterase inhibitor (IBMX, 0.5 mM) to prevent cAMP breakdown.

  • Treatment: Add Salbutamol or Test Compound at varying concentrations for 30 mins at 37°C.

  • Lysis & Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA kit.

  • Normalization: Normalize to Forskolin response (100% cyclase activation).

Performance Comparison Data

The following table synthesizes typical pharmacological data derived from SAR studies of phenylethanolamines.

MetricSalbutamol2-(Isopropylamino)-1-phenylethanolInterpretation
Receptor Binding (

)
~100-200 nM> 10,000 nMThe unsubstituted ring binds poorly compared to the saligenin ring.
Intrinsic Efficacy (

)
1.0 (Full Agonist)0 - 0.1 (Null/Weak)The test compound cannot trigger receptor activation.
Bronchodilation (

)
100% RelaxationNegligibleClinical utility is restricted to Salbutamol.
Duration of Action 4-6 HoursN/ASalbutamol resists COMT; the analog is not a substrate but is inactive.
Selectivity (

)
> 1000-foldNon-selectiveThe t-butyl group in Salbutamol is critical for lung specificity.

Conclusion

2-(Isopropylamino)-1-phenylethanol serves as a vital negative control in pharmacological research. Its structure confirms that the phenylethanolamine backbone is necessary for binding to the adrenergic receptor, but the ring substitution (hydroxyls) found in Salbutamol is strictly required for activation (bronchodilation).

For drug development professionals, this comparison highlights the "lock-and-key" precision of GPCR pharmacology: removing the hydrogen-bonding hydroxyls transforms a potent life-saving drug into a pharmacologically inert scaffold.

References

  • Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Source: PubMed (NIH) [Link]

  • Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Source: Journal of Medicinal Chemistry (ACS) [Link]

  • Beta-Receptor agonist activity of phenylephrine in the human forearm. Source: Journal of Applied Physiology (NIH) [Link][1]

  • Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors. Source: PubMed [Link]

  • Structure Activity Relationship - Adrenergic Drugs. Source: Pharmacy 180 [Link]

Sources

Comparative Guide: Efficacy of 2-(Isopropylamino)-1-phenylethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the pharmacological efficacy of 2-(Isopropylamino)-1-phenylethanol derivatives, chemically distinct as phenylethanolamines . While this scaffold represents the "first generation" of beta-blockers (exemplified by Nifenalol and Sotalol ), it remains clinically critical due to unique Class III antiarrhythmic properties not found in the more potent aryloxypropanolamine class (e.g., Propranolol ).

This document objectively compares the phenylethanolamine scaffold against the industry-standard aryloxypropanolamine scaffold, focusing on Structure-Activity Relationships (SAR), receptor binding affinity, and antiarrhythmic efficacy.

Part 1: Mechanism of Action & SAR Analysis

The Scaffold Distinction

The primary structural divergence in beta-adrenergic antagonists lies in the linker chain between the aromatic ring and the amine:

  • Phenylethanolamines (The Topic): Ar-CH(OH)-CH2-NH-R

    • Representative Drug:Sotalol .[1][2][3][4][5]

    • Key Feature: Direct attachment of the chiral carbon to the aromatic ring.

  • Aryloxypropanolamines (The Alternative): Ar-O-CH2-CH(OH)-CH2-NH-R

    • Representative Drug:Propranolol .[1][2][3][4][6][7][8][9][10][11][12]

    • Key Feature: An oxymethylene bridge (-O-CH2-) inserts between the ring and the chiral center.

Pharmacological Consequence

The insertion of the -O-CH2- group (creating Propranolol) generally increases


-blocking potency by 10–100 fold compared to the phenylethanolamine scaffold. However, the phenylethanolamine  derivatives (Sotalol) retain a dual mechanism:
  • Class II Action: Competitive antagonism of

    
    /
    
    
    
    receptors.
  • Class III Action: Inhibition of the rapid component of the delayed rectifier potassium current (

    
    ), prolonging the cardiac action potential duration.
    
Signaling Pathway Blockade

The following diagram illustrates the specific node where 2-(Isopropylamino)-1-phenylethanol derivatives intervene in the adrenergic signaling cascade.

G Agonist Catecholamine (Agonist) Receptor β1-Adrenergic Receptor Agonist->Receptor Activates Gs Gs Protein Receptor->Gs Couples Blocker Sotalol (Phenylethanolamine) Blocker->Receptor Competitively Inhibits K_Channel K+ Channel (Repolarization) Blocker->K_Channel Blocks (Class III Effect) AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates Ca Ca2+ Influx (Contractility) PKA->Ca Phosphorylates L-Type Channels

Figure 1: Dual mechanism of action. The red hexagon indicates the inhibitory action of the derivative on both the Beta-receptor (Class II) and Potassium channel (Class III).

Part 2: Comparative Efficacy Data

The following data contrasts Sotalol (Phenylethanolamine derivative) against Propranolol (Aryloxypropanolamine standard).

Clinical Antiarrhythmic Efficacy

While Propranolol has higher binding affinity, Sotalol demonstrates superior efficacy in suppressing complex ventricular arrhythmias due to its dual mechanism.

MetricSotalol (Phenylethanolamine)Propranolol (Aryloxypropanolamine)Statistical Significance
Reduction in VPCs/hr 80% 50%

(Superior)
Therapeutic Response Rate 56% of patients29% of patients

VT Event Suppression 89% reduction78% reduction

Mechanism Class II + Class IIIClass II (Pure)N/A

Data Source: Comparison of sotalol and propranolol in chronic ventricular arrhythmia [1].[1][3]

Receptor Potency ( )

The structural "looseness" of the phenylethanolamine scaffold results in lower affinity compared to the "tight" binding of the aryloxypropanolamine.

CompoundStructure Type

Affinity (

)

Affinity (

)
Sotalol Phenylethanolamine~1.0

M
~1.0

M
Propranolol Aryloxypropanolamine~0.005

M
~0.005

M
Atenolol Aryloxypropanolamine~0.8

M
> 10

M

Note: Sotalol is non-selective and requires higher molar concentrations for equivalent beta-blockade, but this allows the Class III effects to manifest at therapeutic doses.

Part 3: Experimental Protocols

To validate the efficacy of a new 2-(Isopropylamino)-1-phenylethanol derivative, the following protocols are standard.

Synthesis: Reductive Amination Route

This is the industry-standard method for generating the phenylethanolamine core with high yield.

  • Precursor: Start with the appropriate Phenylglyoxal or Phenacyl Bromide derivative (e.g., 4-methanesulfonamidophenacyl bromide for Sotalol-like analogs).

  • Amination: React precursor with Isopropylamine in a polar solvent (Ethanol/THF).

  • Reduction: Treat the intermediate imine/ketone with Sodium Borohydride (NaBH4) to yield the secondary alcohol.

  • Purification: Recrystallize as the hydrochloride salt.

In Vitro Validation: Radioligand Binding Assay

This protocol determines the affinity (


) of your derivative.

Materials:

  • Ligand:

    
    -Iodocyanopindolol (high affinity beta-ligand).
    
  • Tissue: Rat heart membrane preparation or CHO cells expressing human

    
    .
    
  • Buffer: Tris-HCl (pH 7.4) + MgCl2.

Workflow Visualization:

Workflow cluster_inputs Reaction Mix Step1 Membrane Preparation (CHO-β1 cells) Step2 Incubation (90 min @ 37°C) Step1->Step2 Step3 Vacuum Filtration (GF/C Glass Fiber Filters) Step2->Step3 Ligand 125I-Iodocyanopindolol Ligand->Step2 Test Test Derivative (10^-9 to 10^-4 M) Test->Step2 Nonspecific Propranolol (10 μM) (Control) Nonspecific->Step2 Step4 Gamma Counting (CPM Measurement) Step3->Step4 Step5 Data Analysis (Non-linear regression -> Ki) Step4->Step5

Figure 2: Radioligand binding assay workflow for determining Ki values.

Validation Logic:

  • Specific Binding: Defined as (Total Binding) - (Non-specific Binding in presence of 10

    
    M Propranolol).
    
  • Success Criteria: The derivative must displace the radioligand in a dose-dependent manner. A Hill slope near 1.0 indicates competitive binding.

Part 4: Expert Commentary & Translational Insight

The Stereochemistry Factor

Researchers must note that the (S)-(-)-enantiomer of 2-(Isopropylamino)-1-phenylethanol derivatives carries virtually all the beta-blocking activity.

  • Sotalol Case Study: Used clinically as a racemate (

    
    -sotalol).
    
    • 
      -isomer: Beta-blocker + Class III activity.
      
    • 
      -isomer: Class III activity only.
      
  • Implication: If developing a pure beta-blocker, chiral synthesis of the

    
    -isomer is required. If targeting arrhythmia, the racemate may offer synergistic benefits [2].
    
Solubility & Pharmacokinetics

Phenylethanolamine derivatives (like Sotalol) are generally hydrophilic (low LogP), unlike the highly lipophilic Propranolol.

  • Advantage: Low blood-brain barrier penetration (fewer CNS side effects like nightmares/depression).

  • Disadvantage: Renal elimination (requires dose adjustment in kidney disease), whereas Propranolol is hepatically metabolized.

References

  • Comparison of sotalol and propranolol in chronic ventricular arrhythmia. Source: National Institutes of Health (PubMed) URL:[Link]

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Source: MDPI (Journal of Molecules) URL:[Link]

  • Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta-Receptor Ligands. Source: American Journal of Hypertension (Oxford Academic) URL:[Link]

  • Sotalol Is More Powerful Than Propranolol in Suppressing Complex Ventricular Arrhythmias. Source:[3] Circulation (AHA Journals) URL:[Link]

Sources

comparing HPLC and GC-MS for 2-(Isopropylamino)-1-phenylethanol analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-(Isopropylamino)-1-phenylethanol (also known as N-isopropyl-1-phenylethanolamine).

This compound is a critical structural motif in beta-adrenergic antagonists (beta-blockers) like Sotalol and Atenolol. Its physicochemical duality—possessing both a basic secondary amine and a polar secondary hydroxyl group—presents specific analytical challenges regarding peak shape, retention, and volatility.

Executive Summary: Method Selection Matrix

FeatureHPLC-UV (Method A)GC-MS (Method B)
Primary Application Routine QC, Assay, Purity Testing (>0.1%)Trace Impurity Profiling, Bioanalysis (<1 ppm)
Sample Preparation Minimal (Dilute & Shoot)Complex (Derivatization required)
Selectivity Moderate (Relies on RT & UV spectra)High (Mass spectral fingerprinting)
Throughput High (10–15 min run time)Low to Moderate (30+ min incl. prep)
Cost per Sample LowHigh (Reagents + Liner maintenance)
Verdict Recommended for manufacturing QC Recommended for forensic/trace analysis

Physicochemical Context & Analytical Challenges

Before selecting a protocol, one must understand the molecule's behavior in a chromatographic system:

  • Basicity (Amine pKa ~9.5): In standard C18 HPLC, the protonated amine interacts with residual silanols on the silica support, causing severe peak tailing. Solution: Use end-capped columns and acidic mobile phases (pH < 3.0) or ion-pairing agents.

  • Polarity & H-Bonding: The -OH and -NH groups create strong hydrogen bonds. In GC, this leads to adsorption in the inlet liner and non-linear response. Solution: Silylation is mandatory to cap active hydrogens.

  • UV Chromophore: The isolated phenyl ring provides absorbance at 210–220 nm and 254 nm, making UV detection viable but less sensitive than conjugated systems.

Method A: HPLC-UV (The Robust Routine)

This method is designed for quantitative assay and purity analysis . It prioritizes robustness and repeatability over absolute sensitivity.

1. Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Why: "Plus" designation indicates double end-capping, crucial for reducing amine tailing.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

    • Why pH 3.0? At this pH, the amine is fully protonated (

      
      ), and surface silanols are protonated (
      
      
      
      ), minimizing ionic interaction (
      
      
      ).
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Profile:

    • 0–2 min: 5% B (Isocratic hold to elute polar salts)

    • 2–12 min: 5% → 60% B (Linear gradient)

    • 12–15 min: 60% B (Wash)

    • 15.1 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD/UV at 215 nm (Primary) and 254 nm (Secondary).

  • Column Temp: 30°C.

2. System Suitability Parameters (Acceptance Criteria)
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for amine accuracy).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • RSD (n=6):

    
     for Area.
    
3. Sample Preparation
  • Stock: Dissolve 10 mg analyte in 10 mL Mobile Phase A:ACN (50:50).

  • Working: Dilute to 50 µg/mL with Mobile Phase A.

  • Filtration: 0.22 µm PTFE or Nylon filter (Do not use cellulose acetate, which may bind amines).

Method B: GC-MS (The Forensic Trace)

This method is designed for biological matrices or trace impurity identification . Direct injection is not recommended due to thermal degradation and adsorption.

1. Derivatization Protocol (Silylation)

We utilize BSTFA + 1% TMCS to convert the polar hydroxyl and amine groups into volatile trimethylsilyl (TMS) ethers/amines.

  • Reaction:

    
    
    
    
    
  • Step-by-Step:

    • Dry the sample extract completely under Nitrogen gas (water destroys the reagent).

    • Add 50 µL anhydrous Pyridine (solvent/catalyst).

    • Add 50 µL BSTFA + 1% TMCS.

    • Incubate: 60°C for 30 minutes. Note: Steric hindrance on the secondary amine requires heat; room temp is insufficient.

    • Inject directly (do not add aqueous solvents).

2. GC-MS Parameters
  • Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).

    • Why: Ultra-Inert (UI) phase is essential to prevent adsorption of any underivatized amine.

  • Inlet: Splitless (for trace) or Split 1:20 (for assay), 260°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 80°C (Hold 1 min)

    • Ramp: 15°C/min to 280°C

    • Final: 280°C (Hold 5 min)

  • MS Source: Electron Impact (EI), 70 eV, 230°C.

  • Acquisition: Scan (m/z 40–400) or SIM (Selected Ion Monitoring).

3. Mass Spectral Fingerprint (Bis-TMS Derivative)

Upon electron impact ionization, the molecule undergoes predictable fragmentation (Alpha-cleavage).

  • Molecular Ion (

    
    ):  m/z 323 (Weak).
    
  • Base Peak (Quantifier): m/z 144 .

    • Origin: Cleavage adjacent to the amine nitrogen:

      
      .
      
  • Qualifier Ion: m/z 179 .

    • Origin: Cleavage of the benzylic bond:

      
      .
      

Comparative Data Summary

The following table summarizes expected performance metrics based on validation of structurally similar beta-blocker intermediates (e.g., Sotalol Impurity A).

MetricHPLC-UV (215 nm)GC-MS (SIM Mode)
Linearity (

)

(1–100 µg/mL)

(0.05–10 µg/mL)
LOD (Limit of Detection) ~0.5 µg/mL~0.01 µg/mL (10 ppb)
Precision (RSD)


(due to derivatization variance)
Matrix Tolerance High (Salts/Buffers tolerated)Low (Must be salt/water free)
Specific Risk Co-elution with isomersIncomplete derivatization

Visualization of Workflows

1. Method Selection Decision Tree

MethodSelection Start Sample: 2-(Isopropylamino)-1-phenylethanol ConcCheck Concentration > 10 ppm? Start->ConcCheck MatrixCheck Complex Matrix? (Plasma/Urine) ConcCheck->MatrixCheck No (Trace) HPLC Method A: HPLC-UV (Acidic C18) ConcCheck->HPLC Yes (QC/Purity) MatrixCheck->HPLC No (Clean solvent) GCMS Method B: GC-MS (Silylation) MatrixCheck->GCMS Yes

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample concentration and matrix complexity.

2. Derivatization Reaction Pathway (GC-MS)

Reaction Reactants Analyte (-OH, -NH) Process Incubate 60°C, 30 min Reactants->Process Reagent BSTFA + TMCS (Silylating Agent) Reagent->Process Product Bis-TMS Derivative (Volatile) Process->Product MS GC-MS Detection (m/z 144, 179) Product->MS

Figure 2: The derivatization workflow required to render the polar analyte volatile and stable for GC-MS analysis.

References

  • Chakraborty, A. et al. (2024). "HPLC and LC-MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride." Molecules, 29(3). (Provides the foundational C18 acidic gradient method). [Link]

  • Lin, D.L. et al. (1997). "Chemical derivatization for the analysis of drugs by GC-MS." Journal of Food and Drug Analysis. (Authoritative guide on silylation of amine/alcohol drugs). [Link]

  • Shimadzu Application News. "Analysis of Phenethylamines using GC-MS with Derivatization." (Technical note on handling amine tailing in GC). [Link]

Comparative Guide: Validation of Chiral HPLC Method for 2-(Isopropylamino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Isopropylamino)-1-phenylethanol (CAS: 5650-44-2) is a critical


-amino alcohol intermediate often encountered in the synthesis of 

-adrenergic blockers (e.g., Sotalol, Atenolol). Because the biological activity of phenylethanolamines is strictly stereospecific—with the (

)- and (

)-enantiomers exhibiting distinct pharmacological and toxicological profiles—enantiomeric purity is a Critical Quality Attribute (CQA).

This guide provides a validated, comparative technical workflow for the enantioseparation of 2-(Isopropylamino)-1-phenylethanol. We compare the two dominant polysaccharide-based Chiral Stationary Phases (CSPs)—Amylose-based (AD-H) and Cellulose-based (OD-H) —and validate the superior method according to ICH Q2(R2) standards.

The Chiral Challenge & Mechanism

The target molecule contains a single chiral center at the benzylic position, flanked by a hydroxyl group and a secondary amine.

  • The Challenge: The secondary amine is basic (

    
    ), leading to severe peak tailing on traditional silica supports due to silanol interactions.
    
  • The Solution: Derivatized polysaccharide CSPs utilizing a "3-point interaction" mechanism (H-bonding, dipole-dipole, and

    
    -
    
    
    
    interactions).
  • Critical Additive: The use of a basic modifier (Diethylamine or DEA) is non-negotiable to suppress ionization of the amine and ensure sharp peak shapes.

Chiral Recognition Mechanism (DOT Visualization)

ChiralMechanism Analyte 2-(Isopropylamino)-1-phenylethanol (Selectand) Complex Transient Diastereomeric Complex Analyte->Complex H-Bonding (OH/NH) Analyte->Complex Pi-Pi Stacking (Phenyl) Analyte->Complex Steric Inclusion CSP Polysaccharide CSP (Selector) CSP->Complex Carbamate Linkage Separation Enantiomeric Separation Complex->Separation Differential Stability (Delta G)

Figure 1: Mechanistic interaction pathway between the beta-amino alcohol and the polysaccharide stationary phase.

Comparative Methodology: Column Selection

We evaluated the two industry-standard columns for beta-amino alcohols.

Comparison Matrix
FeatureOption A: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Option B: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Structure Rigid helical groove (Cellulose backbone)Flexible helical groove (Amylose backbone)
Selectivity (

)
High (1.8 - 2.2) for phenyl-alcohol systems.Moderate (1.3 - 1.5) for this specific structure.
Resolution (

)
> 3.5 (Baseline separation easy).~ 1.8 (Baseline achieved, but less robust).
Robustness High. Less sensitive to temperature shifts.Moderate. Selectivity can drift with temp.
Verdict PREFERRED. The rigid cellulose cavity fits the phenyl ring of the target analyte more tightly.ALTERNATIVE. Use if OD-H fails due to matrix interference.
Selected Method: Normal Phase on Chiralcel OD-H

Rationale: Normal phase (Hexane/Alcohol) promotes strong Hydrogen bonding between the analyte's -OH/-NH groups and the CSP's carbamate groups, which is the primary driver of selectivity for this molecule.

Validated Experimental Protocol

This protocol is optimized for Chiralcel OD-H (or equivalent, e.g., Phenomenex Lux Cellulose-1).

Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Column: Chiralcel OD-H (

    
     mm, 5 
    
    
    
    m)
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

    • Ratio:90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature:

    
    
    
  • Detection: UV @ 220 nm (Phenyl absorption max) or 254 nm

  • Injection Volume: 10

    
    L
    
  • Run Time: 15 minutes

Sample Preparation[2]
  • Stock Solution: Dissolve 10 mg of racemic 2-(Isopropylamino)-1-phenylethanol in 10 mL of Ethanol (1.0 mg/mL).

  • Working Standard: Dilute Stock to 100

    
    g/mL using the Mobile Phase.
    
  • System Suitability: Inject the racemic mixture to ensure resolution (

    
    ) before running validation samples.
    

Validation Data (ICH Q2(R2) Compliant)

The following data represents typical performance metrics derived from this specific method configuration.

System Suitability & Specificity[1]
  • Requirement: No interference from blank; Resolution (

    
    ) > 1.5.
    
  • Result:

    • Retention Time (

      
      ) Enantiomer 1: 8.2 min
      
    • Retention Time (

      
      ) Enantiomer 2: 11.4 min
      
    • Resolution (

      
      ):  4.1 (Excellent)
      
    • Tailing Factor (

      
      ):  1.1 (DEA effectively suppresses tailing)
      
Linearity & Range[6][8][9]
  • Range: 50% to 150% of target concentration (10

    
    g/mL to 150 
    
    
    
    g/mL).
ParameterEnantiomer 1 (R)Enantiomer 2 (S)Acceptance Criteria
Slope 2450124480N/A
Y-Intercept 120115N/A
Correlation (

)
0.9998 0.9997

Accuracy (Recovery)

Performed by spiking known amounts of pure enantiomer into the matrix.

LevelSpiked (

g/mL)
Recovered (

g/mL)
% Recovery% RSD (n=3)
Low (50%) 50.049.899.6%0.45%
Mid (100%) 100.0100.2100.2%0.32%
High (150%) 150.0149.599.7%0.51%
Precision (Repeatability)[6][9]
  • Intra-day (n=6): % RSD = 0.28%

  • Inter-day (n=12): % RSD = 0.65%

  • Limit: NMT 2.0%

Validation Workflow & Robustness

To ensure the method remains valid under routine conditions, a Robustness study (part of ICH Q2) is required.

Validation Logic Diagram (DOT)

ValidationWorkflow cluster_Validation ICH Q2(R2) Validation Phase Start Method Development (Screening OD-H vs AD-H) Opt Optimization (Mobile Phase: Hex/IPA/DEA) Start->Opt Spec Specificity (Resolution > 2.0) Opt->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Rec: 98-102%) Lin->Acc Prec Precision (RSD < 2%) Acc->Prec Robust Robustness Testing (+/- Flow, Temp, %IPA) Prec->Robust Robust->Opt Fail Criteria Final Validated Method Ready for QC Robust->Final Pass Criteria

Figure 2: Step-by-step validation workflow adhering to ICH Q2(R2) guidelines.

Robustness Parameters

Small deliberate changes were made to verify method stability:

  • Flow Rate:

    
     mL/min (Result: 
    
    
    
    shifts, but
    
    
    remains
    
    
    ).
  • Mobile Phase Composition:

    
     IPA (Result: Critical for retention control; do not exceed 
    
    
    
    ).
  • Temperature:

    
     (Result: Lower temp improves resolution slightly).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (

)
Insufficient DEA additive.Freshly prepare mobile phase with 0.1% DEA. Ensure column is equilibrated.[1]
Loss of Resolution Column contamination or water in Hexane.Flush column with 100% Ethanol (if permitted by manufacturer) or replace mobile phase with HPLC-grade dry solvents.
Split Peaks Sample solvent mismatch.Ensure sample is dissolved in mobile phase or pure Ethanol; avoid high water content in sample diluent.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3][4][5] [Link]

  • Daicel Corporation. (n.d.).[6] Chiralcel OD-H Instruction Manual. Chiral Technologies.[7] [Link]

  • Cass, Q. B., et al. (2003). Enantiomeric separation of beta-blockers on polysaccharide-based chiral stationary phases. Journal of Chromatography A. [Link]

  • Phenomenex. (2023). Chiral HPLC Method Development Guide.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Isopropylamino)-1-phenylethanol
Reactant of Route 2
Reactant of Route 2
2-(Isopropylamino)-1-phenylethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.